molecular formula C18H34N2O3 B3047018 Undecylenamidopropyl betaine CAS No. 133798-12-6

Undecylenamidopropyl betaine

Cat. No.: B3047018
CAS No.: 133798-12-6
M. Wt: 326.5 g/mol
InChI Key: UIJMHOVIUFGSNF-UHFFFAOYSA-N
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Description

Undecylenamidopropyl betaine is a useful research compound. Its molecular formula is C18H34N2O3 and its molecular weight is 326.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O3/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23/h4H,1,5-16H2,2-3H3,(H-,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJMHOVIUFGSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCNC(=O)CCCCCCCCC=C)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158371
Record name Undecylenamidopropylbetaine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133798-12-6
Record name Undecylenamidopropyl betaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133798126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecylenamidopropylbetaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNDECYLENAMIDOPROPYL BETAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GUT2NLRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Undecylenamidopropyl Betaine: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylenamidopropyl betaine (B1666868) is an amphoteric surfactant belonging to the alkylamidopropyl betaine class.[1] Derived from undecylenic acid, a fatty acid obtained from castor oil, this compound is distinguished by its zwitterionic nature, possessing both a cationic quaternary ammonium (B1175870) group and an anionic carboxylate group.[2][3] This unique structure imparts a range of desirable properties, including mildness, foam-boosting capabilities, and viscosity control in formulations.[4][5][6] Notably, it exhibits antifungal properties, making it a valuable ingredient in specialized personal care and cosmetic products.[2] This guide provides a detailed overview of its chemical structure, a comprehensive breakdown of its synthesis pathway, including reaction parameters and experimental protocols, and quantitative data relevant to its production.

Chemical Structure and Properties

Undecylenamidopropyl betaine is chemically identified as 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate.[2][7] Its structure consists of a hydrophobic 11-carbon undecylenoyl group, a central amidopropyl linkage, and a hydrophilic head containing a permanently cationic quaternary ammonium ion and a pH-dependent anionic carboxylate group. This amphoteric characteristic allows it to behave as either an anionic or cationic surfactant depending on the pH of the solution.[2]

Key Chemical Information:

  • IUPAC Name: 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate[7]

  • CAS Number: 133798-12-6[7]

  • Molecular Formula: C₁₈H₃₄N₂O₃[7]

  • Molecular Weight: 326.5 g/mol [2][7]

Physicochemical Properties:

Property Value Reference
Molecular Weight 326.5 g/mol [2][7]
Molecular Formula C₁₈H₃₄N₂O₃ [7][8]
Comedogenicity Score 1 (out of 5) [3]
Typical Concentration in Formulations 30.0 ± 2% [9]
Max NaCl Content ≤ 6% [9]

| Max Free Undecylenic Acid | ≤ 0.5% |[9] |

Synthesis of this compound

The industrial synthesis of this compound is a well-established two-step process.[10] This process begins with the formation of an amidoamine intermediate, which is subsequently quaternized to yield the final betaine product.[2]

Synthesis Workflow

The overall synthesis can be visualized as a sequential two-stage reaction. The first stage involves the condensation of a fatty acid with an amine, followed by a quaternization step.

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Carboxymethylation (Quaternization) Reactant1 Undecylenic Acid Intermediate Undecylenamidopropyl Dimethylamine (B145610) (Amidoamine) Reactant1->Intermediate Condensation Reactant2 DMAPA (3-dimethylaminopropylamine) Reactant2->Intermediate Byproduct1 Water (H₂O) Intermediate->Byproduct1 Removed via distillation Product This compound Intermediate->Product Quaternization in aqueous medium Intermediate->Product Aqueous Medium Reactant3 SMCA (Sodium Monochloroacetate) Reactant3->Product Byproduct2 Sodium Chloride (NaCl) Product->Byproduct2

Caption: Synthesis workflow for this compound.

Step 1: Amidation Reaction

The first step is the amidation of undecylenic acid with 3-dimethylaminopropylamine (B130723) (DMAPA).[11] This is a condensation reaction that forms an amide bond and releases water as a byproduct. The reaction is typically carried out at elevated temperatures to drive the reaction forward by continuously removing the water formed.[10][11]

Reaction: Undecylenic Acid + DMAPA → Undecylenamidopropyl Dimethylamine + H₂O

Typical Reaction Parameters for Amidation:

Parameter Value Reference
Reactant Mole Ratio (Fatty Acid:DMAPA) 1:1 to 1:1.1 (preferably 1:1.05) [11]
Reaction Temperature 140 - 180°C (preferably 160 - 180°C) [11][12]
Reaction Time 5.5 - 8 hours [11]
Reaction End Point (Acid Value) < 12 (preferably < 8) [11]

| Atmosphere | Inert (e.g., Nitrogen) |[12] |

Step 2: Carboxymethylation (Quaternization)

In the second step, the tertiary amine of the undecylenamidopropyl dimethylamine intermediate is quaternized. This is achieved by reacting it with sodium monochloroacetate (SMCA) in an aqueous medium.[10][11] The reaction, often termed carboxymethylation, results in the formation of the zwitterionic betaine and sodium chloride as a byproduct.[10]

Reaction: Undecylenamidopropyl Dimethylamine + Sodium Monochloroacetate → this compound + NaCl

Typical Reaction Parameters for Carboxymethylation:

Parameter Value Reference
Reactant Mole Ratio (Amidoamine:SMCA) 1:1 to 1:1.1 (preferably 1:1.05) [10][11]
Reaction Temperature 80 - 100°C (preferably 95 - 100°C) [10][11]
Reaction Time 6 - 8 hours [10][13]
pH Maintained between 7.5 - 8.2 [13][14]

| Medium | Aqueous |[10] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These are generalized procedures, and specific parameters may be adjusted based on the scale and equipment.

Protocol for Amidation
  • Reactor Setup: A suitable reactor is equipped with a mechanical stirrer, a temperature controller, a nitrogen inlet, and a distillation condenser to remove water.

  • Charging Reactants: Charge undecylenic acid and 3-dimethylaminopropylamine (DMAPA) into the reactor in a 1:1.05 molar ratio.[11]

  • Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.[12]

  • Heating: Gradually heat the reaction mixture to 160-180°C under continuous stirring.[11][12]

  • Reaction and Water Removal: Maintain the temperature for 5.5-8 hours. The water produced during the reaction is continuously removed by distillation.[11]

  • Monitoring: Monitor the reaction progress by periodically measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below 10.[11]

  • Cooling: Once complete, cool the resulting amidoamine intermediate to approximately 60-70°C before proceeding to the next step.

Protocol for Carboxymethylation
  • Reactor Setup: The amidoamine from the previous step is kept in a reactor equipped with a stirrer, pH meter, and temperature control.

  • Dilution: Add a calculated amount of water to the amidoamine to create an aqueous medium for the reaction.

  • Addition of SMCA: Prepare an aqueous solution of sodium monochloroacetate (SMCA). Add the SMCA solution to the amidoamine over a period of 30 minutes, maintaining a molar ratio of amidoamine to SMCA of 1:1.05.[11][13]

  • Heating and pH Control: Heat the mixture to 80-100°C.[11] During the reaction, the pH is maintained between 7.5 and 8.2 by the controlled addition of a sodium hydroxide (B78521) solution.[13][14]

  • Reaction: Stir the mixture at the target temperature for 6-8 hours.[10][13]

  • Monitoring: The completion of the reaction can be monitored by measuring the concentration of liberated chloride ions or by analyzing the remaining free amidoamine content, which should be below 0.5%.[13][14]

  • Final Adjustments: After completion, the reaction mixture is cooled. The final product is an aqueous solution of this compound, typically around 30% active matter, with sodium chloride as a byproduct.[9]

Conclusion

The synthesis of this compound is a robust and efficient two-step chemical process that is widely used for the commercial production of amphoteric surfactants. A thorough understanding of the reaction stoichiometry, temperature, and pH control is critical to ensure high yield and purity of the final product. The resulting surfactant's unique combination of mildness, cleansing, and antimicrobial properties makes it a highly versatile ingredient in the formulation of advanced cosmetic and personal care products.

References

Undecylenamidopropyl Betaine: A Technical Guide to Its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylenamidopropyl betaine (B1666868) is a zwitterionic (amphoteric) surfactant that has garnered significant interest in the cosmetic, personal care, and pharmaceutical industries. Derived from undecylenic acid, a fatty acid obtained from castor oil, this compound exhibits a unique combination of mildness, excellent foaming properties, and notable biological activity, including antifungal effects. Its amphoteric nature allows it to be versatile in various formulations, acting as a cleansing agent, antistatic agent, hair and skin conditioner, and viscosity modifier. This technical guide provides an in-depth overview of the core physicochemical properties of Undecylenamidopropyl betaine, details experimental protocols for their determination, and illustrates its mechanisms of action.

Chemical and Physical Properties

This compound's molecular structure consists of a hydrophobic undecylenoyl group and a hydrophilic portion containing both a quaternary ammonium (B1175870) cation and a carboxylate anion.[1][2] This structure imparts its characteristic amphoteric surfactant properties.

Identification and Structure
PropertyData
IUPAC Name 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate[1][3]
CAS Number 133798-12-6[1][3]
Molecular Formula C₁₈H₃₄N₂O₃[1][3]
Molecular Weight 326.5 g/mol [1][3]
SMILES C--INVALID-LINK--(CCCNC(=O)CCCCCCCCC=C)CC(=O)[O-][1][3]
InChI Key UIJMHOVIUFGSNF-UHFFFAOYSA-N[1][3]
Physicochemical Data
PropertyValue / Information
Appearance Typically supplied as a viscous pale yellow solution.
Solubility Soluble in water. Specific solubility values (e.g., g/100 mL) in water and other organic solvents are not readily available.
Melting Point Not specified in available literature.
Boiling Point Not specified in available literature.
pKa Not specified in available literature. As a zwitterion, it possesses both acidic (carboxylate) and basic (quaternary ammonium) functionalities.
Critical Micelle Concentration (CMC) Reported to have a low CMC, indicating high surface activity.[3] A specific value is not consistently reported and can be influenced by temperature and the presence of other substances.[3] For similar amphoteric betaines, the CMC is typically in the range of 0.4 - 1.0 mM.[4]
Surface Tension Capable of significantly reducing the interfacial tension at oil-water interfaces, potentially to levels as low as 10⁻³ mN/m under optimal conditions.[3]
Viscosity Acts as a viscosity controlling agent in formulations.[2][5][6] The viscosity of its solutions can be enhanced by the addition of polymers.[3] Specific viscosity values for solutions of this compound are not readily available.
Stability Maintains its zwitterionic form and is stable over a wide pH range, typically from 4 to 10.[3]

Synthesis of this compound

The synthesis of this compound is typically a two-step process:

  • Amidation: Undecylenic acid is reacted with N,N-dimethyl-1,3-propanediamine (DMAPA) to form an amidoamine intermediate.

  • Quaternization: The resulting amidoamine is then reacted with a quaternizing agent, such as sodium chloroacetate, in an aqueous medium to yield the final betaine product.

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Quaternization UA Undecylenic Acid Amidoamine Undecylenamidopropyl Dimethylamine (Intermediate) UA->Amidoamine + DMAPA N,N-dimethyl-1,3-propanediamine (DMAPA) DMAPA->Amidoamine + Amidoamine_point Amidoamine->Amidoamine_point SCA Sodium Chloroacetate UAPB Undecylenamidopropyl Betaine SCA->UAPB + Amidoamine_point->UAPB +

Synthesis of this compound.

Mechanisms of Action

Surfactant and Cleansing Mechanism

As an amphoteric surfactant, this compound reduces the surface tension of water. Its amphiphilic nature, with a hydrophobic tail and a hydrophilic head, allows it to form micelles in aqueous solutions above its critical micelle concentration. These micelles can encapsulate hydrophobic substances like oil and dirt, lifting them from surfaces to be washed away.

Surfactant_Mechanism cluster_micelle Micelle Structure cluster_process Cleansing Process center Hydrophobic Core (Oil/Dirt Trapped) s1 center->s1 Hydrophobic Tail s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 h1 s1->h1 Hydrophilic Head h2 s2->h2 h3 s3->h3 h4 s4->h4 h5 s5->h5 h6 s6->h6 h7 s7->h7 h8 s8->h8 Start Oil/Dirt on Surface Add Add UAPB Solution Start->Add Micelle Micelle Formation & Encapsulation Add->Micelle Rinse Rinsing with Water Micelle->Rinse End Clean Surface Rinse->End

Micelle formation and cleansing mechanism.
Antifungal Mechanism

The antifungal properties of this compound are attributed to the undecylenic acid moiety. Undecylenic acid is known to be effective against fungi, particularly Candida albicans. The proposed mechanism involves the inhibition of fungal morphogenesis, preventing the transition from the yeast form to the invasive hyphal form. This is thought to occur through the disruption of fatty acid biosynthesis in the fungus.

Antifungal_Mechanism UAPB This compound (delivers Undecylenic Acid moiety) FungalCell Fungal Cell (e.g., Candida albicans) UAPB->FungalCell interacts with Inhibition Inhibition of Fatty Acid Biosynthesis FungalCell->Inhibition leads to Disruption Disruption of Morphogenesis (Yeast-to-Hyphae Transition) Inhibition->Disruption causes Outcome Inhibition of Fungal Growth and Biofilm Formation Disruption->Outcome results in

Proposed antifungal mechanism of action.

Experimental Protocols

Due to the lack of specific published values for several of this compound's physicochemical properties, the following section outlines standard experimental protocols that can be employed for their determination.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of concentration. The concentration at which an abrupt change in the property occurs is the CMC.

Method 1: Surface Tensiometry

  • Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range expected to include the CMC.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at the point of inflection where the surface tension becomes relatively constant.

Method 2: Conductometry

  • Preparation of Solutions: Prepare a series of aqueous solutions of this compound of known concentrations.

  • Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter.

  • Data Analysis: Plot the conductivity against the surfactant concentration. Two linear regions with different slopes will be observed. The intersection of these two lines corresponds to the CMC.

Determination of Solubility
  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the mixture to stand, and then separate the saturated solution from the undissolved solute by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the clear saturated solution using an appropriate analytical method (e.g., HPLC, titration). The solubility is expressed as mass of solute per volume or mass of solvent.

Determination of Viscosity
  • Solution Preparation: Prepare solutions of this compound at various concentrations in the desired solvent.

  • Measurement: Use a viscometer (e.g., a rotational viscometer or a capillary viscometer) to measure the viscosity of each solution at a controlled temperature.

  • Data Recording: Record the viscosity, typically in units of millipascal-seconds (mPa·s) or centipoise (cP), for each concentration.

Conclusion

This compound is a multifunctional amphoteric surfactant with a favorable combination of physicochemical and biological properties. Its effectiveness as a cleansing and foaming agent, coupled with its mildness and antifungal activity, makes it a valuable ingredient in a wide range of applications, from personal care products to potential therapeutic formulations. While there is a need for more publicly available quantitative data on its specific physicochemical parameters, the experimental protocols outlined in this guide provide a framework for researchers to characterize this compound comprehensively. Further investigation into its interactions with other formulation components and its biological mechanisms will continue to expand its utility in scientific and industrial fields.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Zwitterionic Nature of Undecylenamidopropyl Betaine (B1666868)

Abstract

Undecylenamidopropyl betaine is a versatile amphoteric surfactant widely utilized in the cosmetic and personal care industries.[1][2] Its efficacy and mildness stem from its zwitterionic nature, possessing both a permanent positive charge and a pH-dependent negative charge within its molecular structure.[1][3] This unique characteristic allows it to exhibit cationic, anionic, or zwitterionic properties depending on the pH of the formulation, providing exceptional compatibility and performance benefits. This technical guide delves into the core principles of its zwitterionic behavior, supported by its chemical structure, physicochemical properties, and the experimental methodologies used for its characterization.

Chemical Structure and Synthesis

This compound, with the IUPAC name 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate, is synthesized through a two-step process.[1][4] The synthesis begins with the amidation of undecylenic acid with 3-dimethylaminopropylamine (B130723) (DMAPA), followed by a quaternization step using monochloroacetic acid.[1][2]

The final structure consists of:

  • A hydrophobic undecylenoyl tail derived from undecylenic acid (a fatty acid from castor oil), which is responsible for its surface-active properties.[2]

  • An amide linkage connecting the hydrophobic tail to the polar head group.

  • A propyl spacer .

  • A hydrophilic head group containing:

    • A quaternary ammonium (B1175870) cation (-N⁺(CH₃)₂-), which maintains a permanent positive charge across the entire pH spectrum.

    • A carboxylate anion (-COO⁻), whose charge is dependent on the surrounding pH.

This dual-charge nature within the same molecule is the foundation of its zwitterionic character.[3]

The Zwitterionic Nature and pH Dependence

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net neutral charge. In this compound, the quaternary ammonium group is always positively charged, while the carboxylate group's charge state is dictated by the pH. This allows the molecule to transition between cationic, zwitterionic, and anionic states.

  • Acidic Conditions (Low pH): The carboxylate group (-COO⁻) becomes protonated to form a neutral carboxylic acid (-COOH). The permanent positive charge on the quaternary ammonium group dominates, giving the molecule a net positive charge and causing it to behave as a cationic surfactant .

  • Isoelectric Point (pI): At a specific pH, known as the isoelectric point, the negative charge of the deprotonated carboxylate group perfectly balances the positive charge of the quaternary ammonium group. The molecule has a net charge of zero, yet remains highly polar.

  • Neutral to Alkaline Conditions (High pH): The carboxylate group is fully deprotonated (-COO⁻). While the positive quaternary ammonium charge is still present, the molecule as a whole behaves as an anionic surfactant in many respects, particularly in its interaction with other charged species.

Research indicates that this compound maintains its zwitterionic form across a broad pH range, typically between 4 and 10, which contributes to its stability and consistent performance in various formulations.[1]

G cluster_low_ph Low pH (Cationic) cluster_zwitterionic Isoelectric Point (Zwitterionic) cluster_high_ph High pH (Anionic Behavior) low_ph H₃C(CH₂)₈CH=CH-CO-NH-(CH₂)₃-N⁺(CH₃)₂-CH₂-COOH protonation2 + H⁺ zwitterion H₃C(CH₂)₈CH=CH-CO-NH-(CH₂)₃-N⁺(CH₃)₂-CH₂-COO⁻ protonation + H⁺ deprotonation2 - H⁺ zwitterion->deprotonation2 high_ph H₃C(CH₂)₈CH=CH-CO-NH-(CH₂)₃-N⁺(CH₃)₂-CH₂-COO⁻ deprotonation - H⁺ high_ph->deprotonation deprotonation->zwitterion deprotonation2->low_ph

Caption: pH-dependent charge states of this compound.

Physicochemical Properties

The zwitterionic nature of this compound gives rise to several key properties beneficial in formulations. It acts as an excellent cleansing and wetting agent, a foam booster and stabilizer, an antistatic agent, and a viscosity controller.[2][5][6] Unlike harsher anionic surfactants, it provides mild cleansing without stripping the natural moisture barrier of the skin.[1]

PropertyValueSource
IUPAC Name 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate[1][4]
CAS Number 133798-12-6[1][4]
Molecular Formula C₁₈H₃₄N₂O₃[1][4]
Molecular Weight 326.5 g/mol [1][4]
Classification Amphoteric Surfactant, Quaternary Ammonium Cation[5]
pH Stability Range Maintains zwitterionic form across a wide range (e.g., pH 4-10)[1]
Key Functions Cleansing, Foam Boosting, Conditioning, Antistatic, Viscosity Control[2][3][5]

Experimental Protocols

Characterizing the zwitterionic nature of a surfactant like this compound involves several key experiments to determine its pH-dependent properties.

Potentiometric Titration for pKa and Isoelectric Point (pI) Determination

This is a fundamental method to quantify the pH at which the carboxylate group ionizes.

Methodology:

  • Sample Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 10 mM).

  • Titration Setup: Use a calibrated pH meter with a glass electrode and an automatic titrator.

  • Acidic Titration: Start by acidifying the solution to a low pH (e.g., pH 2) with a strong acid like HCl.

  • Base Titration: Titrate the solution with a standardized strong base solution (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show inflection points corresponding to the pKa of the carboxylic acid group. The isoelectric point can be calculated from the pKa values of the acidic and basic functional groups.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 10 mM Betaine Solution B Calibrate pH Meter A->B C Acidify Solution to pH 2 with HCl B->C D Titrate with 0.1 M NaOH C->D E Record pH after each addition D->E F Plot pH vs. Volume of NaOH E->F G Identify Inflection Points (pKa) F->G H Calculate Isoelectric Point (pI) G->H

Caption: Workflow for potentiometric titration of a betaine surfactant.

Surface Tension Measurement vs. pH

This experiment reveals how the surfactant's effectiveness at reducing surface tension (a measure of its surface activity) changes with its ionic state.

Methodology:

  • Solution Preparation: Prepare a series of this compound solutions at a fixed concentration (above its Critical Micelle Concentration) but buffered at different pH values (e.g., from pH 3 to 11).

  • Instrumentation: Use a tensiometer employing the Du Noüy ring or Wilhelmy plate method.

  • Measurement: Measure the surface tension of each buffered solution at a controlled temperature.

  • Data Analysis: Plot surface tension as a function of pH. Changes in the curve can indicate transitions in the molecular state (e.g., from cationic to zwitterionic), which affects how the molecules pack at the air-water interface.

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an excellent indicator of the net charge on the surfactant micelles.

Methodology:

  • Sample Preparation: Prepare a dispersion of this compound micelles in a series of buffers with varying pH values.

  • Instrumentation: Use a Zetasizer or a similar instrument that measures electrophoretic mobility via laser Doppler velocimetry.

  • Measurement: For each sample, measure the electrophoretic mobility of the micelles. The instrument's software will convert this to a zeta potential value.

  • Data Analysis: Plot the zeta potential (in mV) versus pH. The plot will show a positive zeta potential at low pH, which decreases as the pH increases, passing through zero at the isoelectric point, and potentially becoming negative at high pH.

Conclusion

The zwitterionic nature of this compound is central to its function as a high-performance, mild, and versatile surfactant. Its ability to adapt its net charge based on the formulation's pH allows it to act as a foam booster, viscosity modifier, and conditioning agent, while maintaining compatibility with a wide range of other cosmetic ingredients. Understanding its pH-dependent behavior through rigorous experimental characterization is crucial for formulators seeking to optimize its performance in advanced personal care and therapeutic products.

References

An In-depth Technical Guide to Undecylenamidopropyl Betaine (CAS: 133798-12-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylenamidopropyl betaine (B1666868) (CAS number 133798-12-6) is a versatile amphoteric surfactant derived from undecylenic acid, a fatty acid obtained from castor oil.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanisms of action, and applications, with a focus on its role in cosmetic and pharmaceutical formulations. It details experimental protocols for its synthesis and performance evaluation, including its notable antifungal activity. Toxicological data is also presented to provide a complete safety and efficacy profile.

Chemical and Physical Properties

Undecylenamidopropyl betaine is a zwitterionic compound, possessing both a cationic quaternary ammonium (B1175870) group and an anionic carboxylate group. This structure imparts its amphoteric surfactant properties, allowing it to be effective over a wide pH range.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate[3]
CAS Number 133798-12-6[3]
Molecular Formula C₁₈H₃₄N₂O₃[3][4]
Molecular Weight 326.47 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
pH (5% in water) 5.8 - 7.5
Solubility Soluble in water[6]

Synthesis

The synthesis of this compound is typically a two-step process.[2]

Experimental Protocol: Synthesis of this compound

Step 1: Amidation

  • Undecylenic acid is reacted with N,N-dimethyl-1,3-propanediamine (DMAPA).[2]

  • The reaction is carried out at an elevated temperature, typically with stirring under an inert atmosphere to prevent oxidation.

  • The water formed during the reaction is removed to drive the equilibrium towards the formation of the amidoamine intermediate, undecylenamidopropyl dimethylamine.

Step 2: Quaternization

  • The resulting amidoamine is then reacted with a quaternizing agent, typically sodium chloroacetate, in an aqueous solution.[2]

  • The reaction is usually performed at a controlled temperature and pH to facilitate the formation of the betaine.

  • The final product is a solution of this compound.

Synthesis_Workflow undecylenic_acid Undecylenic Acid amidation Amidation undecylenic_acid->amidation dmapa N,N-dimethyl-1,3-propanediamine (DMAPA) dmapa->amidation amidoamine Undecylenamidopropyl Dimethylamine amidation->amidoamine quaternization Quaternization amidoamine->quaternization sodium_chloroacetate Sodium Chloroacetate sodium_chloroacetate->quaternization betaine Undecylenamidopropyl Betaine quaternization->betaine

Diagram 1: Synthesis workflow of this compound.

Mechanisms of Action

Surfactant and Antistatic Action

As an amphoteric surfactant, this compound reduces the surface tension of water, allowing for the effective removal of dirt and oil from skin and hair.[7] Its zwitterionic nature enables it to function as a cleansing agent, foam booster, and viscosity controller in formulations.[8]

The antistatic properties arise from the cationic quaternary ammonium group, which neutralizes the negative electrical charges on hair surfaces, thereby reducing static electricity and flyaways.[8]

Antifungal Activity

This compound exhibits notable antifungal properties, particularly against Candida albicans.[2] This activity is largely attributed to its undecylenic acid backbone. Undecylenic acid is known to inhibit fungal morphogenesis, preventing the transition from the yeast form to the invasive hyphal form.[9][10] The proposed mechanism involves the disruption of the fungal cell membrane and inhibition of ergosterol (B1671047) synthesis, a key component of the fungal cell membrane.[1]

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cell_membrane Cell Membrane cell_integrity Loss of Cell Integrity & Cell Death cell_membrane->cell_integrity ergosterol_synthesis Ergosterol Synthesis Pathway ergosterol_synthesis->cell_membrane Required for morphogenesis Yeast-to-Hyphae Transition (Morphogenesis) UAPB Undecylenamidopropyl Betaine (Undecylenic Acid moiety) UAPB->cell_membrane Disrupts UAPB->ergosterol_synthesis Inhibits UAPB->morphogenesis Inhibits

Diagram 2: Proposed antifungal mechanism of action.

Experimental Data and Protocols

Surfactant Performance

Table 2: Surfactant Performance Metrics (Illustrative)

ParameterMethodTypical Result
Surface Tension Wilhelmy Plate or Du Noüy RingSignificant reduction in surface tension of water.
Foam Volume Ross-Miles MethodHigh initial foam volume and good foam stability.
Antistatic Effect Hair Tress Static MeasurementReduction in static charge on hair tresses after treatment.

4.1.1. Experimental Protocol: Foam Height Test (Ross-Miles Method)

  • Prepare a solution of this compound at a specified concentration in distilled water.

  • Pour a defined volume of the solution into a graduated cylinder.

  • Allow a specific volume of the same solution to fall from a set height into the cylinder to generate foam.

  • Measure the initial height of the foam column.

  • Record the foam height at various time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Antifungal Efficacy

A patent for a composition containing this compound reports fungistatic activity against Candida albicans at concentrations between 3.5% and 7.5%.

4.2.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a series of twofold dilutions of this compound in a suitable liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the fungal test organism (e.g., Candida albicans).

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Toxicological Profile

This compound is generally considered to be a mild and safe ingredient for use in cosmetic and personal care products. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe in cosmetics when formulated to be non-sensitizing.[3]

Table 3: Toxicological Endpoints

EndpointTest GuidelineResult
Acute Oral Toxicity OECD 423Expected to be of low toxicity.
Skin Irritation OECD 439 (In vitro)Generally non-irritating to mildly irritating depending on concentration.
Eye Irritation OECD 492 (In vitro)Can range from non-irritating to moderately irritating depending on concentration.
Biodegradability OECD 301F (Ready Biodegradability)Expected to be readily biodegradable based on similar structures.
Aquatic Toxicity OECD 201, 202, 203Data not readily available.

5.1. Experimental Protocol: In Vitro Skin Irritation (OECD 439)

  • A reconstructed human epidermis (RhE) tissue model is used.

  • A defined amount of the test substance is applied topically to the tissue surface.

  • After a specific exposure time, the substance is rinsed off.

  • The viability of the tissue is determined using a cell viability assay (e.g., MTT assay).

  • A reduction in tissue viability below a certain threshold indicates a potential for skin irritation.

Applications

Due to its multifaceted properties, this compound is utilized in a variety of applications:

  • Cosmetics and Personal Care: Shampoos, conditioners, body washes, facial cleansers, and anti-dandruff products.[2]

  • Pharmaceuticals: Topical antifungal formulations and medicated cleansers.

  • Drug Development: As an excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs) or as a potential active ingredient itself due to its antimicrobial properties.

Conclusion

This compound is a valuable amphoteric surfactant with a favorable safety profile and a range of beneficial properties, including cleansing, foam boosting, antistatic effects, and notable antifungal activity. Its synthesis from a renewable resource, undecylenic acid, adds to its appeal. For researchers and formulators, it offers a versatile ingredient for developing effective and mild cosmetic and pharmaceutical products. Further research into its specific toxicological profile, particularly aquatic toxicity, and a more detailed elucidation of its antifungal mechanism against a broader range of microorganisms would be beneficial.

Logical_Relationships cluster_properties Chemical Properties cluster_functions Functions cluster_applications Applications UAPB Undecylenamidopropyl Betaine Amphoteric Amphoteric/ Zwitterionic UAPB->Amphoteric Undecylenic_Acid_Moiety Undecylenic Acid Moiety UAPB->Undecylenic_Acid_Moiety Surfactant Surfactant (Cleansing, Foaming) Amphoteric->Surfactant Antistatic Antistatic Agent Amphoteric->Antistatic Antifungal Antifungal Agent Undecylenic_Acid_Moiety->Antifungal Cosmetics Cosmetics & Personal Care Surfactant->Cosmetics Antistatic->Cosmetics Antifungal->Cosmetics Pharma Pharmaceuticals Antifungal->Pharma

Diagram 3: Logical relationships of properties, functions, and applications.

References

Undecylenamidopropyl betaine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable distinction in the biological understanding of Undecylenamidopropyl Betaine (B1666868) and its parent compound, Betaine (Trimethylglycine). While the former is a widely utilized ingredient in the cosmetic and personal care industry, its detailed mechanism of action in biological systems remains largely uncharacterized. In contrast, Betaine has been the subject of extensive research, revealing its multifaceted roles in cellular physiology and its potential as a therapeutic agent.

This technical guide addresses the available information on Undecylenamidopropyl Betaine and provides an in-depth exploration of the well-documented biological mechanisms of Betaine, tailored for researchers, scientists, and drug development professionals.

This compound: A Surfactant with Antimicrobial Properties

This compound is an amphoteric surfactant derived from undecylenic acid, a fatty acid known for its antifungal properties.[1][2] Its primary applications are in cosmetics and personal care products, where it functions as a cleansing agent, foam booster, and conditioning agent.[3][4][5]

The biological activity of this compound appears to be linked to its undecylenic acid component. It has demonstrated antifungal activity against pathogens such as Candida albicans and is used in formulations for skin infections and dandruff.[1][6] Furthermore, it has been shown to enhance the efficacy of other antimicrobial agents, like polyhexanethylene biguanide, in disrupting biofilms.[1] Some in vitro studies suggest it may decrease fibroblast cytotoxicity and improve the bactericidal effectiveness of other compounds.[2] However, detailed investigations into its specific molecular targets and its impact on cellular signaling pathways are not available in the current scientific literature.

Betaine (Trimethylglycine): A Multifunctional Metabolite

Betaine, or trimethylglycine, is a naturally occurring amino acid derivative found in a variety of organisms and is also synthesized in the human body.[7][8] It plays a crucial role in two primary physiological functions: as an osmoprotectant and as a methyl group donor.[7][9] These fundamental roles give rise to a cascade of effects on various biological pathways, making it a molecule of significant interest in health and disease.

Core Mechanisms of Action

Betaine's biological effects are primarily mediated through its involvement in the methionine-homocysteine cycle and its ability to stabilize cellular components under stress.

  • Methyl Group Donor: In the liver and kidneys, betaine participates in the methylation of homocysteine to form methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[10] This process is vital for regenerating the universal methyl donor, S-adenosylmethionine (SAM), which is essential for the methylation of DNA, proteins, and lipids. By donating a methyl group, betaine helps to regulate gene expression, protein function, and membrane integrity.[7][11]

  • Osmoprotectant: As an organic osmolyte, betaine accumulates in cells under hyperosmotic stress, helping to maintain cell volume and protecting cellular macromolecules from denaturation without perturbing their function.[7][9] This is particularly important in tissues like the kidney, which are exposed to high osmotic gradients.

Involvement in Cellular Signaling and Disease Modulation

The fundamental actions of betaine translate into a broad spectrum of effects on cellular signaling pathways implicated in various pathological conditions.

1. Anti-inflammatory Effects:

Betaine has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways. It can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[10] Additionally, betaine can suppress the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the production of pro-inflammatory cytokines IL-1β and IL-18.[10]

Betaine Betaine NF_kB NF-κB Pathway Betaine->NF_kB Inhibits NLRP3 NLRP3 Inflammasome Betaine->NLRP3 Inhibits Inflammation Inflammatory Response NF_kB->Inflammation NLRP3->Inflammation Betaine Betaine AMPK AMPK Betaine->AMPK Activates Insulin_Sensitivity Insulin Sensitivity AMPK->Insulin_Sensitivity Improves Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Exercise Exercise Renal_Biosynthesis Renal Biosynthesis Exercise->Renal_Biosynthesis Increases Betaine Betaine Renal_Biosynthesis->Betaine TBK1 TBK1 Betaine->TBK1 Inhibits Inflammation Inflammation TBK1->Inflammation Senescence Cellular Senescence TBK1->Senescence

References

Unveiling the Antifungal Potential of Undecylenamidopropyl Betaine Against Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans, an opportunistic fungal pathogen, poses a significant threat, particularly to immunocompromised individuals. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Undecylenamidopropyl betaine (B1666868), an amphoteric surfactant derived from undecylenic acid, has demonstrated fungistatic properties. This technical guide provides an in-depth analysis of the known and inferred antifungal activities of Undecylenamidopropyl betaine against Candida albicans. While direct comprehensive studies on this compound are limited, this guide synthesizes available data, including patent information and extensive research on its constituent molecule, undecylenic acid, and other related betaine derivatives. This document outlines potential mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of pertinent biological pathways and workflows to serve as a valuable resource for the scientific community engaged in antifungal research and development.

Introduction to this compound

This compound is a zwitterionic surfactant belonging to the betaine class of compounds. Its chemical structure consists of a hydrophobic undecylenic acid tail linked to a hydrophilic betaine head group via an amide bond. This amphiphilic nature allows it to interact with cell membranes, a key characteristic underlying its presumed antifungal activity. While primarily utilized in the cosmetics industry for its mild surfactant and conditioning properties, its structural similarity to known antifungal compounds, particularly undecylenic acid, has drawn attention to its potential as an anti-candida agent. A patent has reported the fungistatic activity of this compound against Candida albicans at concentrations ranging from 3.5% to 7.5% in a Minimum Inhibitory Concentration (MIC) assay.[1]

Quantitative Data on Antifungal Efficacy

Direct and detailed quantitative data on the antifungal activity of this compound against Candida albicans from peer-reviewed literature is scarce. The primary source of information is a patent that indicates a fungistatic effect.[1] However, extensive research on undecylenic acid, the core lipophilic component of this compound, provides valuable insights into its potential efficacy.

Table 1: Antifungal Activity of Undecylenic Acid against Candida albicans

Activity Measured Effective Concentration Reference
Biofilm Inhibition> 3 mM (optimal)[2][3]
Inhibition of Morphogenesis (Yeast-to-Hyphae)> 4 mM (abolished)[2][3]
Germ Tube Formation Reduction10 µM (sevenfold reduction)[4]

Proposed Mechanisms of Antifungal Action

Based on the known properties of undecylenic acid and other betaine derivatives, the antifungal action of this compound against Candida albicans is likely multifactorial, targeting key virulence factors and cellular structures.

Inhibition of Morphogenesis

A critical virulence factor of C. albicans is its ability to switch from a yeast-like form to a filamentous hyphal form, a process known as morphogenesis.[5] This transition is crucial for tissue invasion and biofilm formation. Undecylenic acid has been shown to effectively inhibit this process.[4][5] It is plausible that this compound, by delivering undecylenic acid to the fungal cell, disrupts the signaling pathways governing this morphological switch.

Undecylenamidopropyl\nbetaine Undecylenamidopropyl betaine C. albicans Cell C. albicans Cell Undecylenamidopropyl\nbetaine->C. albicans Cell Interacts with Yeast-to-Hyphae\nTransition Yeast-to-Hyphae Transition C. albicans Cell->Yeast-to-Hyphae\nTransition Undergoes Inhibited Morphogenesis Inhibited Morphogenesis Yeast-to-Hyphae\nTransition->Inhibited Morphogenesis Inhibited by This compound

Proposed inhibition of C. albicans morphogenesis.
Disruption of Biofilm Formation

C. albicans biofilms are structured communities of cells encased in an extracellular matrix, which confers increased resistance to antifungal agents and host immune responses. Undecylenic acid has been demonstrated to inhibit biofilm formation at concentrations above 3 mM.[2][3] The mechanism likely involves the interference with cell adhesion and the expression of hyphal-specific genes like HWP1 (Hyphal Wall Protein 1), which are crucial for biofilm integrity.[2][6]

Alteration of Cell Membrane Integrity and Function

As a surfactant, this compound is expected to interact with the fungal cell membrane. Studies on other betaine derivatives, such as lauryl betaine, suggest a potential mechanism involving the disruption of cell membrane synthesis, particularly the ergosterol (B1671047) biosynthesis pathway.[7][8] Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and cell death. Undecylenic acid itself is also known to disrupt cell membrane integrity.[9]

cluster_membrane Fungal Cell Membrane Ergosterol\nBiosynthesis Ergosterol Biosynthesis Membrane\nIntegrity Membrane Integrity Ergosterol\nBiosynthesis->Membrane\nIntegrity Maintains Disrupted Membrane\n(Cell Death) Disrupted Membrane (Cell Death) Membrane\nIntegrity->Disrupted Membrane\n(Cell Death) Undecylenamidopropyl\nbetaine Undecylenamidopropyl betaine Undecylenamidopropyl\nbetaine->Ergosterol\nBiosynthesis Inhibits

Inferred disruption of ergosterol biosynthesis pathway.

Experimental Protocols

Standardized methods for determining the antifungal susceptibility of yeasts are crucial for reproducible research. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

4.1.1. Broth Microdilution Method (adapted from CLSI M27/EUCAST E.Def 7.3.2)

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, depending on solubility). The final concentration of the solvent in the assay should be non-inhibitory to fungal growth.

  • Preparation of Inoculum: Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Assay Setup: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium. Add the prepared fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

Start Start Prepare Drug Dilutions Prepare Drug Dilutions Start->Prepare Drug Dilutions Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Drug Dilutions->Inoculate Plate Prepare Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MIC Read MIC Incubate->Read MIC End End Read MIC->End

References

The Interaction of Undecylenamidopropyl Betaine with Lipid Bilayers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Surfactant's Role in Membrane Dynamics

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides a comprehensive overview of the interaction between undecylenamidopropyl betaine (B1666868) and lipid bilayers, tailored for researchers, scientists, and professionals in drug development. While direct experimental studies on this specific interaction are limited in publicly available scientific literature, this document extrapolates from the known physicochemical properties of undecylenamidopropyl betaine and related compounds to provide a robust theoretical framework and practical experimental guidance.

This compound is an amphoteric surfactant, meaning it possesses both a positive and a negative charge, which allows it to interact with the complex surface of lipid bilayers.[1][2] Its structure, comprising a hydrophobic undecylenic acid tail and a hydrophilic betaine headgroup, dictates its behavior at the lipid-water interface. This guide delves into the expected mechanisms of interaction, potential effects on membrane properties, and the established experimental protocols to investigate these phenomena.

Physicochemical Properties and Synthesis of this compound

This compound is synthesized through a two-step process involving the amidation of undecylenic acid with 3-dimethylaminopropylamine (B130723) (DMAPA), followed by quaternization with chloroacetic acid.[1][2] This results in a zwitterionic molecule with a molecular weight of approximately 326.5 g/mol .[1][3] Its amphoteric nature is a key determinant of its interaction with the charged and polar headgroups of a lipid bilayer.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate[1][3]
CAS Number 133798-12-6[1][3]
Molecular Formula C18H34N2O3[1][3]
Molecular Weight 326.5 g/mol [1][3]
Type Amphoteric Surfactant[1][2]

Postulated Interactions with Lipid Bilayers

Based on its molecular structure, the interaction of this compound with a lipid bilayer can be conceptualized through the following workflow:

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 UAPB This compound in Aqueous Solution Initial_Interaction Initial Electrostatic and Hydrophobic Interaction UAPB->Initial_Interaction Approaches Bilayer Lipid Bilayer Bilayer->Initial_Interaction Partitioning Partitioning of Hydrophobic Tail Initial_Interaction->Partitioning Headgroup_Interaction Interaction of Betaine Headgroup with Lipid Heads Initial_Interaction->Headgroup_Interaction Membrane_Perturbation Membrane Perturbation Partitioning->Membrane_Perturbation Headgroup_Interaction->Membrane_Perturbation Fluidity_Change Change in Membrane Fluidity Membrane_Perturbation->Fluidity_Change Permeability_Increase Increased Permeability Membrane_Perturbation->Permeability_Increase Micellization Micellization at High Concentrations Membrane_Perturbation->Micellization

Caption: Postulated workflow of this compound's interaction with a lipid bilayer.

The initial interaction is likely driven by both electrostatic forces between the zwitterionic headgroup and the lipid headgroups, and hydrophobic interactions between the undecylenoyl tail and the acyl chains of the lipids. This is followed by the insertion of the hydrophobic tail into the lipid core, while the hydrophilic betaine group remains at the interface. At higher concentrations, this partitioning can lead to significant perturbation of the bilayer structure, potentially altering membrane fluidity and permeability, and could ultimately lead to the formation of micelles.

Experimental Protocols for Studying Surfactant-Lipid Bilayer Interactions

To quantitatively assess the interaction of this compound with lipid bilayers, a suite of biophysical techniques can be employed. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the effect of the surfactant on the phase transition temperature (Tm) of the lipid bilayer, which provides insights into how the molecule affects membrane stability and fluidity.

Experimental Workflow:

G Prep_Vesicles Prepare Multilamellar Vesicles (MLVs) of chosen lipid (e.g., DPPC) Incubate Incubate MLVs with varying concentrations of This compound Prep_Vesicles->Incubate Load_DSC Load samples and reference (buffer) into DSC pans Incubate->Load_DSC Scan Perform heating and cooling scans across the lipid phase transition temperature range Load_DSC->Scan Analyze Analyze thermograms to determine changes in Tm and enthalpy (ΔH) Scan->Analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Methodology:

  • Vesicle Preparation: Prepare multilamellar vesicles (MLVs) by hydrating a thin lipid film (e.g., dipalmitoylphosphatidylcholine, DPPC) with a buffer solution (e.g., PBS, pH 7.4).

  • Incubation: Incubate the MLV suspension with varying concentrations of this compound for a set period to ensure equilibrium is reached.

  • DSC Measurement: Transfer a precise amount of the sample and a matching reference (buffer with the same concentration of the surfactant) into DSC pans.

  • Thermal Analysis: Subject the pans to a controlled temperature scan (e.g., 1°C/min) covering the phase transition of the lipid.

  • Data Analysis: Analyze the resulting thermograms to determine the peak transition temperature (Tm) and the enthalpy of the transition (ΔH). A shift in Tm or a change in the peak shape and ΔH indicates an interaction.

Fluorescence Spectroscopy

Fluorescence spectroscopy, using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) for the hydrophobic core and Laurdan for the headgroup region, can provide information on changes in membrane fluidity.

Experimental Workflow:

G Prep_LUVs Prepare Large Unilamellar Vesicles (LUVs) by extrusion Label_LUVs Incorporate fluorescent probe (e.g., DPH or Laurdan) into LUVs Prep_LUVs->Label_LUVs Titrate Titrate the labeled LUV suspension with increasing concentrations of This compound Label_LUVs->Titrate Measure Measure fluorescence anisotropy (for DPH) or generalized polarization (for Laurdan) at a constant temperature Titrate->Measure Analyze Plot changes in anisotropy or GP as a function of surfactant concentration Measure->Analyze

Caption: Workflow for Fluorescence Spectroscopy analysis of membrane fluidity.

Methodology:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of a specific lipid composition by extrusion.

  • Probe Incorporation: Incorporate a fluorescent probe into the LUVs. For DPH, this is typically done by adding a small volume of a concentrated stock solution in a solvent like THF or methanol (B129727) to the vesicle suspension and incubating. For Laurdan, it can be included in the initial lipid mixture.

  • Titration: In a temperature-controlled cuvette, titrate the labeled LUV suspension with a stock solution of this compound.

  • Fluorescence Measurement: After each addition and equilibration, measure the fluorescence anisotropy (for DPH) or the emission spectrum to calculate the generalized polarization (GP) for Laurdan.

  • Data Analysis: A decrease in DPH anisotropy or a shift in Laurdan's GP value indicates an increase in membrane fluidity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of the surfactant to the lipid vesicles, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: Prepare LUVs in a suitable buffer. The same buffer should be used to dissolve the this compound to avoid heat of dilution effects.

  • ITC Experiment: Fill the ITC sample cell with the LUV suspension and the injection syringe with the this compound solution.

  • Titration: Perform a series of small injections of the surfactant into the LUV suspension while monitoring the heat change.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Expected Quantitative Data and Interpretation

While specific data for this compound is not available, the following table outlines the expected outcomes and their interpretations based on the behavior of similar surfactants.

Table 2: Expected Quantitative Data from Biophysical Experiments

Experimental TechniqueParameter MeasuredExpected Effect of this compoundInterpretation
DSC Phase Transition Temperature (Tm)Decrease and broadening of the transition peakDisruption of lipid packing, increased membrane fluidity
Enthalpy of Transition (ΔH)DecreaseReduction in the cooperativity of the phase transition
Fluorescence (DPH) Fluorescence Anisotropy (r)DecreaseIncreased rotational mobility of the probe, indicating higher fluidity in the hydrophobic core
Fluorescence (Laurdan) Generalized Polarization (GP)Decrease (red shift in emission)Increased water penetration into the headgroup region, indicating membrane perturbation
ITC Binding Affinity (Ka)Moderate to high affinitySpontaneous interaction with the lipid bilayer
Enthalpy of Binding (ΔH)Likely exothermicFavorable enthalpic contribution to binding, possibly from electrostatic and van der Waals interactions
Entropy of Binding (ΔS)Likely positiveFavorable entropic contribution, possibly from the release of ordered water molecules (hydrophobic effect)

Conclusion

The interaction of this compound with lipid bilayers is a critical area of study for understanding its function in various formulations and its potential in drug delivery applications. Although direct experimental data is currently scarce, the established physicochemical properties of this amphoteric surfactant allow for the formulation of a clear hypothesis regarding its membrane interaction mechanisms. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate these interactions, generate crucial quantitative data, and ultimately elucidate the precise effects of this compound on the structure and function of lipid membranes. This knowledge will be invaluable for the rational design of new products and therapeutic systems.

References

Undecylenamidopropyl Betaine: A Technical Guide to its Potential Role as a Chemical Chaperone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein misfolding and aggregation are central to the pathophysiology of numerous human diseases. Chemical chaperones, small molecules that facilitate proper protein folding and prevent aggregation, represent a promising therapeutic strategy. This technical guide explores the potential role of undecylenamidopropyl betaine (B1666868) as a chemical chaperone. As a derivative of betaine, a known osmolyte and chemical chaperone, undecylenamidopropyl betaine is hypothesized to share similar protein-stabilizing and anti-aggregation properties. This document provides a comprehensive overview of the proposed mechanisms of action, its potential impact on the unfolded protein response (UPR), relevant experimental protocols for its evaluation, and a summary of quantitative data from its parent compound, betaine.

Introduction to this compound

This compound is an amphoteric surfactant derived from undecylenic acid, a natural fatty acid obtained from castor oil, and betaine.[1][2] Its chemical name is (Carboxymethyl)dimethyl[3-[(1-oxoundecenyl)amino]propyl]ammonium hydroxide, and it is also referred to as UAB or Undecylenamidopropyl Dimethylamine Betaine.[2] The synthesis of this compound involves a two-step process: the amidation of undecylenic acid with 3-dimethylaminopropylamine (B130723) (DMAPA), followed by a quaternization reaction with chloroacetic acid.[1]

While primarily used in cosmetics and personal care products for its mild cleansing and foaming properties, its structural similarity to betaine (glycine betaine), a well-documented chemical chaperone, suggests a potential role in protein folding and stability.[2]

The Challenge of Protein Misfolding

The proper three-dimensional structure of proteins is paramount to their function. Errors in protein folding can lead to the accumulation of misfolded proteins, which can form toxic aggregates. These aggregates are implicated in a wide range of debilitating diseases, including cystic fibrosis, Alzheimer's disease, and Parkinson's disease. Chemical chaperones are small molecules that can assist in the proper folding of proteins, prevent their aggregation, and in some cases, even disaggregate pre-formed aggregates.[3][4]

Proposed Mechanism of Action as a Chemical Chaperone

The chaperone-like activity of betaine and its derivatives is thought to be mediated through the "osmolyte effect" and the "preferential exclusion" model.[5] Osmolytes are excluded from the protein's hydration shell, which thermodynamically favors a more compact, folded state of the protein. This reduces the exposure of hydrophobic residues that can lead to intermolecular aggregation.[5]

The effect of betaine on protein aggregation has been shown to be concentration-dependent.[3][4] At lower concentrations (in the low millimolar range), betaine can sometimes promote the formation of insoluble protein aggregates.[3][4] However, at higher concentrations (typically 10-20 mM and above), it tends to form soluble protein assemblies and can even solubilize pre-existing aggregates.[3][4] This dual nature highlights the importance of dose-response studies when evaluating its chaperone potential.

cluster_0 Unfolded Protein cluster_1 Aggregation Pathway cluster_2 Folding Pathway cluster_3 Chaperone Intervention Unfolded Unfolded Protein (Exposed Hydrophobic Residues) Aggregates Protein Aggregates (Toxic) Unfolded->Aggregates Aggregation Folded Correctly Folded Protein (Functional) Unfolded->Folded Correct Folding SolubleComplex Soluble Protein-Chaperone Complex Unfolded->SolubleComplex Binding UAPB This compound UAPB->Aggregates Inhibits SolubleComplex->Folded Facilitates Folding

Proposed mechanism of this compound as a chemical chaperone.

Modulation of the Unfolded Protein Response (UPR)

Endoplasmic reticulum (ER) stress, caused by an accumulation of unfolded or misfolded proteins in the ER lumen, activates a complex signaling network known as the Unfolded Protein Response (UPR).[6] The UPR aims to restore ER homeostasis by reducing the protein load and increasing the folding capacity. However, prolonged or severe ER stress can lead to apoptosis. The UPR is mediated by three main ER-transmembrane sensors: PERK, IRE1α, and ATF6.[6][7]

Chemical chaperones like betaine can alleviate ER stress by reducing the load of misfolded proteins.[8] This can, in turn, attenuate the UPR signaling cascade, shifting the cellular response from pro-apoptotic to pro-survival. For instance, betaine has been shown to reduce the levels of key ER stress markers such as GRP78 (BiP) and CHOP.[8]

UPR_Pathway cluster_UPR_Sensors UPR Sensors ER_Stress ER Stress (Accumulation of Misfolded Proteins) PERK PERK ER_Stress->PERK Activates IRE1 IRE1α ER_Stress->IRE1 Activates ATF6 ATF6 ER_Stress->ATF6 Activates UAPB This compound (Chemical Chaperone) UAPB->ER_Stress Reduces eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage Translation_Attenuation Translation Attenuation eIF2a->Translation_Attenuation ATF4 ATF4 eIF2a->ATF4 Preferential Translation CHOP CHOP ATF4->CHOP Induces Apoptosis1 Apoptosis CHOP->Apoptosis1 XBP1s XBP1s XBP1_splicing->XBP1s ER_Chaperones ↑ ER Chaperones (e.g., BiP/GRP78) XBP1s->ER_Chaperones ERAD ↑ ERAD Components XBP1s->ERAD ATF6f ATF6 (fragment) ATF6_cleavage->ATF6f ATF6f->ER_Chaperones cluster_prep cluster_assay cluster_analysis prep_cs Prepare Citrate Synthase (CS) Stock add_cs Add CS to Initiate Aggregation prep_cs->add_cs prep_uapb Prepare Undecylenamidopropyl Betaine (UAPB) Solutions mix Mix Buffer and UAPB in Cuvette prep_uapb->mix prep_buffer Prepare Assay Buffer prep_buffer->mix preincubate Pre-incubate at 45°C for 10 min mix->preincubate preincubate->add_cs monitor Monitor Light Scattering at 320 nm for 45-60 min add_cs->monitor plot Plot Light Scattering vs. Time monitor->plot analyze Compare Slopes to Determine Inhibition of Aggregation plot->analyze

References

In-Depth Technical Guide on the Thermal Stability of Undecylenamidopropyl Betaine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylenamidopropyl betaine (B1666868) is a zwitterionic surfactant valued in the pharmaceutical and cosmetic industries for its mildness, superior foaming capabilities, and stability across a broad pH range. A critical parameter for its application in various formulations is its thermal stability, which dictates storage conditions, manufacturing processes, and shelf-life. This technical guide provides a comprehensive overview of the thermal stability of undecylenamidopropyl betaine solutions. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from the closely related and structurally similar cocamidopropyl betaine (CAPB) to provide a scientifically grounded perspective. Furthermore, this document outlines detailed experimental protocols for determining the thermal stability of such surfactants and presents a logical workflow for these investigations.

Introduction to this compound

This compound is an amphoteric surfactant derived from undecylenic acid, a fatty acid obtained from castor oil.[1] Its molecular structure contains both a cationic quaternary ammonium (B1175870) group and an anionic carboxylate group, rendering it zwitterionic. This unique structure imparts desirable properties such as excellent detergency, foam boosting, and viscosity building in formulations.[1] It is known to be stable and effective over a wide pH range.[2] General chemical stability is a known attribute of amidopropyl betaines, with products being stable under normal storage conditions.[3]

Thermal Stability Profile

The thermal stability of a surfactant is a critical factor in formulation development, influencing everything from manufacturing temperature parameters to long-term storage and product efficacy. High temperatures can lead to the degradation of the surfactant molecule, resulting in loss of performance, changes in pH, and the formation of potentially undesirable byproducts.

Decomposition Temperature
Factors Influencing Thermal Stability

The thermal stability of this compound in solution can be influenced by several factors:

  • pH: While stable over a wide pH range, extreme pH values combined with high temperatures can accelerate hydrolysis of the amide linkage.

  • Presence of Impurities: Manufacturing byproducts or other formulation ingredients can potentially catalyze degradation reactions.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation at elevated temperatures.

Quantitative Data on Structurally Similar Betaines

To provide a quantitative context, the following table summarizes thermal stability data for cocamidopropyl betaine, a structurally analogous and widely studied amphoteric surfactant.

ParameterValueMethodSource
Decomposition Range 208°C - 280°CNot Specified[4]
Decomposition Temperature > 250°CNot Specified[3]
Recommended Max Temperature < 100°CNot Specified[3]

It is crucial to note that this data is for cocamidopropyl betaine and should be used as an estimation for this compound. Experimental verification is highly recommended.

Experimental Protocols for Thermal Stability Assessment

To determine the precise thermal stability of this compound solutions, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of thermal degradation.

  • Objective: To determine the temperature at which the surfactant begins to decompose.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Place a small, accurately weighed sample (typically 5-10 mg) of the this compound solution into a TGA pan.

    • Heat the sample under a controlled nitrogen atmosphere (to prevent oxidation) from ambient temperature to a temperature beyond the expected decomposition point (e.g., 300°C).

    • Use a constant heating rate, for example, 10°C/min.

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and decomposition.

  • Objective: To identify the temperatures of thermal transitions and to quantify the enthalpy changes associated with them.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Methodology:

    • Accurately weigh a small sample (typically 5-10 mg) of the this compound solution into a DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., ambient to 300°C).

    • Record the heat flow to the sample relative to the reference.

    • Endothermic or exothermic peaks in the DSC thermogram indicate thermal events such as decomposition.

Accelerated Stability Testing (Isothermal Stress Testing)

This method is used to predict the long-term stability and shelf-life of a product by subjecting it to elevated temperatures for a shorter period.

  • Objective: To determine the degradation kinetics and predict the shelf-life of this compound solutions at various storage temperatures.

  • Methodology:

    • Prepare multiple samples of the this compound solution in sealed, appropriate containers.

    • Store the samples at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).

    • At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples from each temperature condition.

    • Analyze the samples for key stability-indicating parameters, such as:

      • Appearance (color, clarity)

      • pH

      • Assay of this compound (using a validated HPLC method)

      • Presence of degradation products (using HPLC or LC-MS)

    • Plot the concentration of this compound versus time for each temperature.

    • Determine the degradation rate constant (k) at each temperature.

    • Construct an Arrhenius plot by plotting the natural logarithm of the rate constants (ln k) against the reciprocal of the absolute temperature (1/T).

    • The activation energy (Ea) for the degradation reaction can be calculated from the slope of the Arrhenius plot, and the shelf-life at desired storage conditions (e.g., 25°C) can be extrapolated.

Visualization of Experimental Workflow

The following diagram illustrates a comprehensive workflow for the thermal stability assessment of a surfactant solution like this compound.

Thermal_Stability_Workflow cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Accelerated Stability Study cluster_3 Data Analysis and Interpretation cluster_4 Final Assessment start This compound Solution initial_analysis Physicochemical Analysis (pH, Appearance, Assay) start->initial_analysis tga Thermogravimetric Analysis (TGA) initial_analysis->tga dsc Differential Scanning Calorimetry (DSC) initial_analysis->dsc stress_testing Isothermal Stress Testing (e.g., 40°C, 50°C, 60°C) initial_analysis->stress_testing tga_data Determine Onset of Decomposition tga->tga_data dsc_data Identify Thermal Events dsc->dsc_data sampling Time-point Sampling stress_testing->sampling stability_analysis Analysis of Samples (HPLC, pH, etc.) sampling->stability_analysis kinetic_modeling Degradation Kinetics Modeling stability_analysis->kinetic_modeling report Comprehensive Stability Report tga_data->report dsc_data->report arrhenius Arrhenius Plot kinetic_modeling->arrhenius shelf_life Shelf-life Prediction arrhenius->shelf_life shelf_life->report

Workflow for Thermal Stability Assessment.

Conclusion

While direct quantitative thermal stability data for this compound remains elusive in publicly available literature, a strong inference can be drawn from its structural analogue, cocamidopropyl betaine. It is anticipated that this compound is a thermally stable surfactant under typical formulation and storage conditions, with significant decomposition likely occurring above 200°C. However, to ensure product quality and safety, it is imperative for researchers, scientists, and drug development professionals to conduct empirical thermal stability studies. The detailed experimental protocols for TGA, DSC, and accelerated stability testing provided in this guide offer a robust framework for generating the necessary data to fully characterize the thermal behavior of this compound solutions, thereby ensuring the development of safe, stable, and efficacious products.

References

Methodological & Application

Determining the Critical Micelle Concentration of Undecylenamidopropyl Betaine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of the critical micelle concentration (CMC) of Undecylenamidopropyl betaine (B1666868), an amphoteric surfactant widely used in cosmetics, personal care products, and pharmaceutical formulations. Understanding the CMC is crucial for optimizing formulations, ensuring product stability, and controlling the delivery of active ingredients.

Introduction to Undecylenamidopropyl Betaine and its Critical Micelle Concentration

This compound is a zwitterionic surfactant, meaning its molecular structure contains both a positive and a negative charge, rendering it effective over a wide pH range.[1] Like other surfactants, at low concentrations in an aqueous solution, this compound molecules exist as individual monomers. As the concentration increases, these monomers begin to self-assemble into organized spherical structures known as micelles. The concentration at which this self-assembly begins is termed the critical micelle concentration (CMC).[2][3] The CMC is a fundamental property of a surfactant and its determination is essential for various applications.

Data Summary: Critical Micelle Concentration of Amidopropyl Betaines

Quantitative data for the specific CMC of this compound is not widely published. However, data for structurally similar amidopropyl betaines, such as Cocamidopropyl Betaine (CAPB) and Lauramidopropyl Betaine (LAPB), provide valuable reference points. One source indicates a general CMC range for this compound.

SurfactantMethodCMC (g/L)CMC (mM)Reference
This compoundNot Specified-0.2 - 1.0[1]
Cocamidopropyl Betaine (CAPB)Pendant Drop Tensiometry≈ 0.1-[4]
Lauramidopropyl Betaine (LAPB)Pendant Drop Tensiometry≈ 0.2-[4]

Note: The molecular weight of this compound is approximately 326.48 g/mol .[5] This can be used to convert between g/L and mM. The CMC values can be influenced by factors such as temperature, pH, and the presence of electrolytes.[3]

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of this compound. The most common and suitable methods for amphoteric surfactants are surface tensiometry, conductometry, and fluorescence spectroscopy.

Surface Tensiometry

Principle: Surface tension of a surfactant solution decreases as the concentration of the surfactant increases because the surfactant molecules accumulate at the air-water interface. Once the surface is saturated, the surfactant molecules begin to form micelles in the bulk of the solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at which this break in the surface tension versus concentration plot occurs.[6]

Experimental Workflow:

Tensiometry_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of this compound prep_dilutions Prepare a Series of Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension of Each Dilution prep_dilutions->measure_st calibrate Calibrate Tensiometer calibrate->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC from the Inflection Point plot_data->determine_cmc

Caption: Workflow for CMC determination by surface tensiometry.

Protocol:

  • Solution Preparation:

    • Prepare a concentrated stock solution of this compound in high-purity deionized water.

    • Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 g/L to 1.0 g/L).

  • Instrumentation and Measurement:

    • Use a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

    • Calibrate the instrument according to the manufacturer's instructions, typically with deionized water.

    • Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated.

    • Ensure the temperature of the solutions is constant throughout the experiment.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The plot will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions of the curve.

Conductometry

Principle: For ionic or zwitterionic surfactants, the electrical conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase changes because the newly added surfactant molecules form micelles. Micelles are larger and have a lower mobility than individual ions, and they also bind some of the counter-ions, leading to a change in the slope of the conductivity versus concentration plot. The break point in this plot corresponds to the CMC.[7][8]

Experimental Workflow:

Conductometry_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock_cond Prepare Stock Solution of this compound prep_dilutions_cond Prepare a Series of Dilutions prep_stock_cond->prep_dilutions_cond measure_cond Measure Conductivity of Each Dilution prep_dilutions_cond->measure_cond calibrate_cond Calibrate Conductometer calibrate_cond->measure_cond plot_data_cond Plot Conductivity vs. Concentration measure_cond->plot_data_cond determine_cmc_cond Determine CMC from the Break Point plot_data_cond->determine_cmc_cond

Caption: Workflow for CMC determination by conductometry.

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound in high-conductivity deionized water.

    • Prepare a series of dilutions spanning the expected CMC range.

  • Instrumentation and Measurement:

    • Use a calibrated conductivity meter with a temperature probe.

    • Maintain a constant temperature for all solutions using a water bath.

    • Measure the conductivity of each solution, ensuring the electrode is properly rinsed with the solution to be measured before recording the value.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the this compound concentration.

    • The plot will show two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.

Fluorescence Spectroscopy using Pyrene (B120774) as a Probe

Principle: This method utilizes a fluorescent probe, such as pyrene, which has a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment.[9] In an aqueous solution below the CMC, pyrene is in a polar environment. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar interior of the micelles. This change in the microenvironment causes a change in the pyrene fluorescence spectrum, specifically in the ratio of the intensities of certain vibronic peaks (I1/I3). By plotting this ratio against the surfactant concentration, a sigmoidal curve is obtained, and the inflection point corresponds to the CMC.[10]

Experimental Workflow:

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_surfactant Prepare Surfactant Dilutions add_pyrene Add Pyrene Stock Solution to Each Dilution prep_surfactant->add_pyrene measure_emission Record Emission Spectra (~350-450 nm) add_pyrene->measure_emission set_params Set Fluorometer Parameters (Excitation ~335 nm) set_params->measure_emission calc_ratio Calculate I1/I3 Intensity Ratio measure_emission->calc_ratio plot_data_fluor Plot I1/I3 Ratio vs. log(Concentration) calc_ratio->plot_data_fluor determine_cmc_fluor Determine CMC from Sigmoidal Fit plot_data_fluor->determine_cmc_fluor

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or methanol (B129727) (e.g., 1x10⁻³ M).

    • Prepare a series of this compound solutions in deionized water.

    • To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid affecting the CMC.

    • Allow the solutions to equilibrate.

  • Instrumentation and Measurement:

    • Use a fluorescence spectrophotometer.

    • Set the excitation wavelength to approximately 335 nm.

    • Record the emission spectrum from approximately 350 nm to 450 nm.

    • Identify the intensities of the first vibronic peak (I1, around 373 nm) and the third vibronic peak (I3, around 384 nm).

  • Data Analysis:

    • Calculate the intensity ratio I1/I3 for each surfactant concentration.

    • Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

    • The resulting plot will be a sigmoidal curve. The CMC can be determined from the midpoint of the transition in the sigmoidal fit.

Conclusion

The determination of the critical micelle concentration of this compound is a critical step in the research, development, and quality control of a wide range of products. Surface tensiometry, conductometry, and fluorescence spectroscopy are all robust methods for this purpose. The choice of method will depend on the available instrumentation, the required precision, and the specific properties of the formulation being studied. By following the detailed protocols outlined in these application notes, researchers can accurately and reliably determine the CMC of this versatile amphoteric surfactant.

References

Application Note: Characterization of Betaine Micelles using Fluorescence Probe Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betaine-derived surfactants are a class of zwitterionic amphiphiles characterized by a positively charged quaternary ammonium (B1175870) headgroup and a negatively charged carboxylate group.[1][2] Their unique structure imparts desirable properties such as high surface activity, biocompatibility, and stability over a wide range of pH and ionic strengths. These characteristics make betaine (B1666868) micelles excellent candidates for various applications, including as nanocarriers for drug delivery.[3][4]

The functional properties of micelles—such as their size, shape, drug-loading capacity, and stability—are dictated by fundamental physicochemical parameters. Fluorescence spectroscopy offers a suite of highly sensitive and non-invasive techniques to elucidate these parameters.[5][6] By incorporating specific fluorescent probes into the micellar system, one can investigate the microenvironment of the micelles and determine key characteristics. This application note details the principles and protocols for characterizing betaine micelles using established fluorescence probe techniques.

Key Physicochemical Parameters and Corresponding Fluorescence Techniques

The formation and properties of micelles are described by several key parameters. Fluorescence probes allow for the sensitive determination of these characteristics.

ParameterDescriptionFluorescence TechniqueCommon Probe(s)
Critical Micelle Concentration (CMC) The minimum surfactant concentration at which micelles begin to form.Polarity-Sensitive ProbesPyrene (B120774), N-Phenyl-1-naphthylamine (NPN)[7]
Micelle Micropolarity The polarity of the micelle's hydrophobic core, which influences its solubilization capacity for drugs.Pyrene Vibronic Fine StructurePyrene
Aggregation Number (Nagg) The average number of surfactant monomers that constitute a single micelle.Steady-State Fluorescence QuenchingPyrene (probe), Cetylpyridinium (B1207926) chloride (quencher)[8]
Micelle Microviscosity (Fluidity) The local viscosity within the micelle core, affecting the rotational mobility of solubilized molecules.Fluorescence Anisotropy1,6-Diphenyl-1,3,5-hexatriene (B155585) (DPH)

Experimental Protocols

The following sections provide detailed protocols for determining the key parameters listed above.

Principle: Pyrene is a hydrophobic fluorescent probe whose emission spectrum is highly sensitive to the polarity of its microenvironment.[9] In aqueous solution, pyrene exhibits a characteristic emission spectrum with five distinct vibronic peaks. The intensity ratio of the first peak (I1, ~373 nm) to the third peak (I3, ~384 nm) is a reliable indicator of local polarity.[10][11]

  • In a polar environment (water), the I1/I3 ratio is high (~1.6–1.9).

  • When micelles form, pyrene partitions into the nonpolar micellar core. This hydrophobic environment enhances the intensity of the I3 peak, causing a significant decrease in the I1/I3 ratio to a value typically between 1.0 and 1.4.[10]

A plot of the I1/I3 ratio versus the logarithm of the surfactant concentration yields a sigmoidal curve. The inflection point of this curve corresponds to the CMC.[12]

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of Betaine Surfactant prep4 Add surfactant solutions of varying concentrations to vials prep1->prep4 prep2 Prepare stock solution of Pyrene in a volatile solvent (e.g., acetone) prep3 Aliquot pyrene stock into vials and evaporate solvent prep2->prep3 prep3->prep4 measure1 Equilibrate samples prep4->measure1 measure2 Set Spectrofluorometer: Excitation λ = 334 nm measure1->measure2 measure3 Record emission spectra (e.g., 350-450 nm) measure2->measure3 measure4 Extract intensities of I1 (~373 nm) and I3 (~384 nm) peaks measure3->measure4 analysis1 Calculate I1/I3 ratio for each concentration measure4->analysis1 analysis2 Plot I1/I3 vs. log[Surfactant] analysis1->analysis2 analysis3 Fit data to a sigmoidal (Boltzmann) function analysis2->analysis3 analysis4 Determine CMC from the inflection point of the curve analysis3->analysis4

Protocol:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the betaine surfactant in ultrapure water.

    • Prepare a stock solution of pyrene (e.g., 1 mM) in a volatile organic solvent like acetone (B3395972).

  • Sample Preparation: [13]

    • Aliquot a small volume of the pyrene stock solution into a series of glass vials to achieve a final concentration of approximately 0.5-1.0 µM.[13][14]

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum desiccator to leave a thin film of pyrene.

    • Prepare a serial dilution of the betaine surfactant stock solution in ultrapure water, covering a wide concentration range expected to bracket the CMC.

    • Add the surfactant solutions to the pyrene-coated vials. The final pyrene concentration should be kept constant across all samples.

    • Seal the vials, vortex thoroughly, and allow them to equilibrate for several hours (or overnight) at a constant temperature, protected from light.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 334 nm.[11]

    • Record the fluorescence emission spectra for each sample from approximately 350 nm to 450 nm.

    • From each spectrum, record the intensity of the first vibronic peak (I1) at ~373 nm and the third vibronic peak (I3) at ~384 nm.[11]

  • Data Analysis:

    • Calculate the I1/I3 ratio for each surfactant concentration.

    • Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

    • Fit the resulting data to a sigmoidal (Boltzmann) equation. The center of the sigmoid, representing the inflection point, is taken as the CMC.[10][12]

    • The I1/I3 value in the post-micellar region (the lower plateau of the curve) provides a quantitative measure of the micropolarity of the betaine micelle core.

Principle: This method uses a fluorescent probe (e.g., pyrene) that resides within the micelle and a quencher molecule (e.g., cetylpyridinium chloride) that also partitions into the micelle.[8][15] The quenching of the probe's fluorescence only occurs when a quencher molecule is present in the same micelle.[16] By modeling the distribution of the quencher among the micelles (assuming a Poisson distribution), the aggregation number can be determined from the change in fluorescence intensity as a function of quencher concentration.

The relationship is described by the equation: ln(I0 / I) = [Q] / [M]

Where:

  • I0 is the fluorescence intensity of the probe in the absence of the quencher.

  • I is the fluorescence intensity in the presence of the quencher.

  • [Q] is the concentration of the quencher.

  • [M] is the concentration of micelles.

The micelle concentration [M] can be calculated as: [M] = (CTotal - CMC) / Nagg

Where:

  • CTotal is the total surfactant concentration.

  • CMC is the critical micelle concentration.

  • Nagg is the aggregation number.

Combining these gives the equation for analysis: ln(I0 / I) = (Nagg * [Q]) / (CTotal - CMC)

A plot of ln(I0 / I) versus [Q] should yield a straight line with a slope of Nagg / (CTotal - CMC), from which Nagg can be calculated.[17]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the betaine surfactant at a concentration well above its CMC.

    • Prepare a stock solution of pyrene (probe) in a suitable solvent.

    • Prepare a stock solution of a quencher (e.g., cetylpyridinium chloride or coumarin (B35378) 153) in ultrapure water.[15]

  • Sample Preparation:

    • Prepare a series of samples, each containing a fixed concentration of the betaine surfactant (e.g., 5-10 times the CMC) and a fixed concentration of pyrene (e.g., 1 µM).

    • Add varying amounts of the quencher stock solution to these samples to create a range of quencher concentrations.

    • Include a control sample with no quencher.

    • Allow the samples to equilibrate for several hours, protected from light.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the excitation wavelength of pyrene (~334 nm).

    • Measure the fluorescence intensity (I) at the emission maximum of pyrene (e.g., ~373 nm) for each sample.

    • Measure the intensity of the quencher-free sample (I0).

  • Data Analysis:

    • Calculate ln(I0 / I) for each quencher concentration.

    • Plot ln(I0 / I) versus the quencher concentration [Q].

    • Perform a linear regression on the data. The plot should be linear.

    • Calculate Nagg from the slope of the line using the formula: Nagg = Slope * (CTotal - CMC).

Principle: Fluorescence anisotropy (or polarization) measures the rotational mobility of a fluorescent probe.[18] A hydrophobic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) will incorporate into the micellar core.[19] When excited with vertically polarized light, the emitted light will also be polarized. The degree of polarization depends on how much the probe rotates between absorption and emission.[20] In a highly viscous environment, rotation is restricted, and the anisotropy is high. In a more fluid (less viscous) environment, the probe rotates more freely, leading to lower anisotropy.[21]

Anisotropy (r) is calculated from the fluorescence intensities measured with polarizers oriented vertically (V) and horizontally (H) in the excitation and emission paths:

r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Where:

  • IVV is the intensity with both polarizers vertical.

  • IVH is the intensity with the excitation polarizer vertical and the emission polarizer horizontal.

  • G is an instrument-specific correction factor (G-factor).

The microviscosity can then be estimated using the Perrin equation.

G start Start prep Prepare sample: Betaine micelle solution + DPH probe start->prep g_factor Measure G-factor (IVH / IHH) prep->g_factor Instrument Calibration measure_ivv Measure IVV (Excitation: V, Emission: V) prep->measure_ivv Data Acquisition calculate Calculate Anisotropy (r) using IVV, IVH, and G-factor g_factor->calculate measure_ivh Measure IVH (Excitation: V, Emission: H) measure_ivv->measure_ivh measure_ivh->calculate end End: Obtain Microviscosity calculate->end

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the betaine surfactant at a concentration above its CMC.

    • Prepare a stock solution of DPH in a solvent like tetrahydrofuran (B95107) (THF) or acetone at a concentration of ~1 mM.

  • Sample Preparation:

    • Prepare a solution of the betaine surfactant.

    • Add a small aliquot of the DPH stock solution to the surfactant solution while stirring to achieve a final probe concentration in the micromolar range (e.g., 1-5 µM). The final solvent concentration should be negligible (<0.5%).

    • Prepare a blank sample (surfactant solution without DPH) for background subtraction.

    • Incubate the sample for at least 30-60 minutes at the desired temperature to ensure probe incorporation.

  • Fluorescence Anisotropy Measurement: [22]

    • Use a spectrofluorometer equipped with polarizers.

    • Set the excitation wavelength for DPH (typically ~360 nm) and the emission wavelength (~430 nm).[23]

    • First, determine the G-factor for the instrument at the chosen wavelengths by measuring IHV and IHH.

    • For the sample, measure the fluorescence intensities for IVV and IVH after subtracting the background from the blank.

  • Data Analysis:

    • Calculate the steady-state fluorescence anisotropy (r) using the formula provided above.

    • The calculated anisotropy value is inversely related to the fluidity of the micelle core. Higher values indicate higher microviscosity and a more rigid environment. This value can be compared across different formulations or conditions.

Data Summary

The following table provides typical ranges for the parameters of interest when characterizing micelles, which can be used as a reference for experimental results obtained with betaine surfactants.

ParameterTypical Value RangeSignificance in Drug Development
CMC 10-5 to 10-2 M[7]Indicates the concentration needed for carrier formation and stability upon dilution.
Pyrene I1/I3 Ratio 1.0 - 1.4 (in micelle)Lower values suggest a more hydrophobic core, potentially increasing the loading capacity for nonpolar drugs.[10]
Aggregation Number (Nagg) 30 - 100[17]Affects the size of the micelle and its drug payload capacity.
DPH Anisotropy (r) 0.1 - 0.35Higher values indicate a more rigid, ordered core, which can influence drug release kinetics.[24]

References

Application Notes and Protocols for Undecylenamidopropyl Betaine in Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylenamidopropyl betaine (B1666868) is a zwitterionic surfactant characterized by a hydrophobic undecylenoyl tail and a hydrophilic betaine headgroup.[1][2] While extensively utilized in the cosmetics industry for its mild cleansing and foaming properties, its application in the solubilization of membrane proteins for research and drug development is an emerging area of interest.[1][3] Zwitterionic detergents, in general, are valued in membrane protein research for their ability to disrupt lipid bilayers and extract proteins while often preserving their native conformation and function, a critical aspect for structural and functional studies.[4][5][6] These detergents possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge over a wide pH range. This property minimizes non-specific binding to charged regions of proteins and can reduce protein denaturation compared to ionic detergents.[6][7]

This document provides detailed application notes and protocols for the use of undecylenamidopropyl betaine in the solubilization of membrane proteins. The protocols provided are based on established methodologies for other zwitterionic detergents and should be considered as a starting point for optimization for your specific protein of interest.

Properties of this compound

A thorough understanding of the physicochemical properties of a detergent is crucial for its effective use in membrane protein research.

PropertyValue/RangeSignificance in Membrane Protein Solubilization
Classification Zwitterionic SurfactantMild, non-denaturing properties are often suitable for maintaining protein integrity.[4][6]
Molecular Weight ~326.5 g/mol Influences the size of the detergent-protein micelle complex.
Critical Micelle Concentration (CMC) Typically low (exact value needs empirical determination)The concentration at which the detergent forms micelles and can effectively solubilize membrane proteins. Working concentrations should be above the CMC.[7][8]
pH Range of Zwitterionic State WideMaintains a net neutral charge over a broad pH range, providing formulation stability.
Solubility Soluble in aqueous solutionsEssential for creating effective solubilization buffers.

Experimental Protocols

I. Screening for Optimal Solubilization Conditions

The optimal concentration of this compound will vary depending on the specific membrane protein and the lipid composition of the source material. Therefore, a screening experiment is highly recommended.

Objective: To determine the minimal concentration of this compound required for efficient solubilization of the target membrane protein while minimizing protein denaturation.

Materials:

  • Membrane preparation containing the protein of interest

  • This compound stock solution (e.g., 10% w/v in water)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)

  • Centrifuge capable of >100,000 x g

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Prepare a series of solubilization buffers: In separate microcentrifuge tubes, prepare a dilution series of this compound in the solubilization buffer. A typical starting range would be from 0.1% to 2.0% (w/v).

  • Membrane Solubilization:

    • To each tube containing the detergent series, add a constant amount of your membrane preparation (e.g., 1 mg total protein).

    • Incubate the samples for 1-2 hours at 4°C with gentle agitation.

  • Clarification:

    • Centrifuge the samples at >100,000 x g for 60 minutes at 4°C to pellet the unsolubilized membrane fragments.

  • Analysis:

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

    • Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to your target protein.

  • Evaluation: The optimal concentration is the lowest concentration that results in the maximal amount of the target protein in the supernatant fraction.

II. Bulk Solubilization and Purification of a Target Membrane Protein

Once the optimal concentration of this compound is determined, you can proceed with a larger-scale solubilization and purification.

Objective: To solubilize and purify a target membrane protein for downstream applications.

Materials:

  • Membrane preparation

  • Optimized Solubilization Buffer (containing the determined optimal concentration of this compound)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash Buffer (Solubilization Buffer with a lower concentration of this compound, e.g., at or slightly above the CMC)

  • Elution Buffer (Wash Buffer containing an eluting agent, e.g., imidazole (B134444) for His-tagged proteins)

Protocol:

  • Solubilization:

    • Resuspend the membrane preparation in the Optimized Solubilization Buffer.

    • Incubate for 1-2 hours at 4°C with gentle agitation.

  • Clarification:

    • Centrifuge at >100,000 x g for 60 minutes at 4°C.

    • Collect the supernatant containing the solubilized protein.

  • Affinity Chromatography:

    • Equilibrate the affinity resin with Wash Buffer.

    • Incubate the solubilized protein fraction with the equilibrated resin for 1-2 hours at 4°C.

  • Washing:

    • Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the target protein from the resin using the Elution Buffer.

  • Analysis:

    • Analyze all fractions (flow-through, washes, and elutions) by SDS-PAGE to assess the purity of the target protein.

Visualizations

Membrane_Protein_Solubilization_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification start Cell Culture/ Tissue Homogenate lysis Cell Lysis start->lysis centrifuge1 Low-Speed Centrifugation lysis->centrifuge1 ultracentrifuge Ultracentrifugation centrifuge1->ultracentrifuge membrane_pellet Isolated Membranes ultracentrifuge->membrane_pellet add_detergent Add Undecylenamidopropyl Betaine Buffer membrane_pellet->add_detergent incubation Incubation (4°C) add_detergent->incubation centrifuge2 Ultracentrifugation incubation->centrifuge2 solubilized_fraction Solubilized Protein (Supernatant) centrifuge2->solubilized_fraction affinity_chrom Affinity Chromatography solubilized_fraction->affinity_chrom wash Wash affinity_chrom->wash elution Elution wash->elution purified_protein Purified Membrane Protein elution->purified_protein

Caption: Workflow for membrane protein solubilization and purification.

Detergent_Action cluster_membrane cluster_micelle p1 p2 p4 p3 h1 t1 h2 t2 h3 t3 h4 t4 h5 t5 h6 h7 h8 h9 h10 mp Membrane Protein d1 dt1 d1->dt1 d2 dt2 d2->dt2 d3 dt3 d3->dt3 d4 dt4 d4->dt4 label_detergent Undecylenamidopropyl Betaine Monomers label_membrane Lipid Bilayer with Embedded Protein arrow m_p1 m_p2 m_p4 m_p3 s_mp Solubilized Protein m_d1 m_dt1 m_d2 m_dt2 m_d3 m_dt3 m_d4 m_dt4 m_d5 m_dt5 m_d6 m_dt6 label_micelle Protein-Detergent Micelle

Caption: Mechanism of membrane protein solubilization by detergents.

Troubleshooting

IssuePossible CauseRecommendation
Low Solubilization Efficiency Detergent concentration is too low.Increase the concentration of this compound.
Incubation time is too short.Increase the incubation time.
Inefficient cell lysis.Optimize the cell lysis protocol to ensure complete membrane disruption.
Protein Aggregation/Precipitation Detergent concentration is too high, leading to delipidation.Decrease the detergent concentration.
Protein is unstable in this detergent.Consider adding stabilizing agents like glycerol (B35011) or cholesterol analogs. Screen other detergents.
Inappropriate buffer conditions (pH, ionic strength).Optimize buffer pH and salt concentration.
Loss of Protein Activity Denaturation by the detergent.Perform solubilization at a lower temperature. Screen for a milder detergent.
Removal of essential lipids.Supplement the buffer with lipids that are known to be important for the protein's function.

Conclusion

This compound presents a promising, mild zwitterionic detergent for the solubilization of membrane proteins. Its efficacy must be empirically determined for each specific protein of interest. The protocols and guidelines presented here provide a robust starting point for researchers to explore the utility of this surfactant in their experimental workflows. Careful optimization of detergent concentration, buffer composition, and temperature will be key to successfully isolating stable and functional membrane proteins for further study.

References

Application Notes & Protocols: Utilizing Undecylenamidopropyl Betaine for a Novel Approach to Cell Lysis and Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient extraction of structurally and functionally intact proteins is a critical upstream process in numerous research, diagnostic, and therapeutic development workflows. The choice of detergent for cell lysis is paramount, as it directly impacts protein yield, purity, and biological activity. This document introduces Undecylenamidopropyl Betaine, a zwitterionic detergent, as a promising agent for cell lysis and protein extraction. Its unique properties suggest it may offer a balance between effective solubilization and preservation of protein integrity, a crucial consideration for sensitive downstream applications.

Detergents are amphipathic molecules essential for disrupting cell membranes and solubilizing proteins.[1][2] They are broadly categorized as ionic, non-ionic, or zwitterionic based on the charge of their hydrophilic head group.[2][3] While ionic detergents like SDS are highly effective at cell lysis, they are also strongly denaturing.[2][4] Non-ionic detergents such as Triton X-100 are milder and non-denaturing but may be less efficient at solubilizing certain proteins.[2][5]

Zwitterionic detergents, such as CHAPS, represent a middle ground, offering effective solubilization while being less denaturing than ionic detergents.[3][5] this compound, with its zwitterionic nature, is posited to share these advantageous characteristics, making it a suitable candidate for applications requiring the preservation of protein structure and function.

Properties of this compound

This compound is a synthetic amphiphilic compound characterized by a hydrophobic undecylenic acid tail and a hydrophilic head group containing both a quaternary ammonium (B1175870) cation and a carboxylate anion.[6] This structure confers a net neutral charge over a broad pH range, a key feature of zwitterionic detergents.

Table 1: Comparative Properties of Common Lysis Detergents

Detergent ClassExampleChargeDenaturing PotentialKey Characteristics
Zwitterionic This compound ZwitterionicMildPotentially offers a balance of solubilization and protein stability.
ZwitterionicCHAPSZwitterionicMildEffective at breaking protein-protein interactions; less denaturing than ionic detergents.[3][5]
Non-ionicTriton X-100Non-ionicNon-denaturingMild detergent, useful for isolating cytoplasmic proteins and preserving protein complexes.[2][5]
AnionicSodium Dodecyl Sulfate (SDS)AnionicStrongHighly effective at cell lysis but denatures proteins, disrupting their native structure and function.[2][4]

Proposed Mechanism of Action

The amphipathic nature of this compound allows it to integrate into the lipid bilayer of the cell membrane. The hydrophobic tails interact with the lipid core of the membrane, while the hydrophilic heads remain exposed to the aqueous environment. This disrupts the membrane's integrity, leading to the formation of pores and eventual cell lysis.[1][7] Once the cell is lysed, the detergent molecules form micelles around the hydrophobic regions of proteins, effectively solubilizing them in the aqueous lysis buffer.[1][8]

cluster_membrane Cell Membrane (Lipid Bilayer) Lipid1 Lipid Lipid2 Lipid Protein_mem Membrane Protein Lysis Membrane Disruption & Lysis Detergent Undecylenamidopropyl Betaine Detergent->Lysis inserts into Micelle Protein-Detergent Micelle Complex Lysis->Micelle forms around Solubilized_Protein Solubilized Protein Micelle->Solubilized_Protein yielding

Caption: Proposed mechanism of this compound in cell lysis.

Experimental Protocols

The following protocols are provided as a starting point for utilizing this compound in cell lysis for protein extraction. Optimization may be required depending on the cell type and the specific protein of interest.

Protocol 1: Lysis of Cultured Mammalian Cells

Materials:

  • Cell scraper

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound

  • Protease Inhibitor Cocktail (optional, but recommended)

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Culture and harvest adherent or suspension cells. For adherent cells, wash the monolayer twice with ice-cold PBS.[9][10]

  • Aspirate the final PBS wash and add the appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).[3][11] If using, add protease inhibitors to the lysis buffer immediately before use.

  • For adherent cells, use a cell scraper to gently scrape the cells off the plate in the presence of the Lysis Buffer. For suspension cells, gently resuspend the cell pellet in the Lysis Buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis.[3][11]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[9]

  • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Store the protein extract at -80°C or proceed with downstream applications.

A Harvest & Wash Cells B Add Lysis Buffer with This compound A->B C Incubate on Ice B->C D Centrifuge to Pellet Debris C->D E Collect Supernatant (Protein Extract) D->E

Caption: Workflow for protein extraction from cultured cells.

Protocol 2: Protein Quantification

It is crucial to select a protein quantification assay that is compatible with the components of your lysis buffer.

Table 2: Detergent Compatibility of Common Protein Assays

AssayBradfordBCAPierce 660 nm
Compatibility with Zwitterionic Detergents Generally incompatible, can cause precipitation of the dye reagent.[12]Compatible with up to 5% of many common detergents, including CHAPS.[12][13]Compatible with most detergents, including non-ionic and zwitterionic types.[12]
Recommendation for this compound Not RecommendedRecommended Recommended

Procedure (using a BCA Assay as an example):

  • Prepare a set of protein standards (e.g., Bovine Serum Albumin - BSA) of known concentrations.[14]

  • Add a small volume of each standard and the unknown protein samples to separate wells of a microplate.

  • Add the BCA working reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at the recommended temperature and time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve from the BSA standards and determine the concentration of the unknown samples.[14]

Downstream Application Compatibility

The mild, non-denaturing properties of zwitterionic detergents like this compound are expected to be compatible with a variety of downstream applications that require functionally active proteins.

  • Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): The ability to preserve protein-protein interactions is a key advantage for these techniques.[5]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Maintaining the native conformation of the target protein is critical for antibody recognition.

  • Western Blotting: While compatible, the choice of lysis buffer for Western blotting often depends on the subcellular location of the target protein. For total protein, a stronger lysis buffer might be preferred.[5]

  • Mass Spectrometry: Detergents can interfere with mass spectrometry analysis, so their removal or the use of MS-compatible detergents is often necessary.[15]

Protein_Extract Protein Extract (using this compound) IP_CoIP Immunoprecipitation (IP/Co-IP) Protein_Extract->IP_CoIP Compatible ELISA ELISA Protein_Extract->ELISA Compatible Western_Blot Western Blot Protein_Extract->Western_Blot Compatible Mass_Spec Mass Spectrometry Protein_Extract->Mass_Spec Requires Detergent Removal

Caption: Compatibility of protein extracts with downstream applications.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Protein Yield Incomplete cell lysis.Increase incubation time or detergent concentration. Consider adding sonication or freeze-thaw cycles.[16]
Protein degradation.Add protease inhibitors to the lysis buffer. Keep samples on ice at all times.[9]
Protein Aggregation Insufficient detergent concentration.Ensure the detergent concentration is above its critical micelle concentration (CMC).[17]
Interference with Downstream Assays Incompatibility of buffer components.Check the compatibility of all lysis buffer components with the specific assay. Consider dialysis or a buffer exchange column to remove interfering substances.[1]

Conclusion

This compound presents a compelling option for researchers seeking an effective yet gentle method for cell lysis and protein extraction. Its zwitterionic nature positions it as a versatile detergent capable of yielding high-quality protein extracts suitable for a range of sensitive downstream applications. The protocols and data presented herein provide a solid framework for the adoption and optimization of this compound in your protein research endeavors. As with any new reagent, empirical validation and optimization are encouraged to achieve the best results for your specific experimental system.

References

Application of Undecylenamidopropyl Betaine in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are theoretical and intended for research and development purposes. Currently, there is a notable lack of specific, publicly available scientific literature detailing the use of Undecylenamidopropyl betaine (B1666868) in pharmaceutical drug delivery systems. The information provided is extrapolated from the known physicochemical properties of Undecylenamidopropyl betaine as a mild, zwitterionic surfactant with antifungal properties, and is based on established principles for formulating and evaluating topical and transdermal drug delivery systems.[1][2][3]

Introduction to this compound

This compound is an amphoteric, or zwitterionic, surfactant derived from undecylenic acid, a fatty acid obtained from castor oil.[2] Its molecular structure contains both a cationic quaternary ammonium (B1175870) group and an anionic carboxylate group, resulting in a net neutral charge at its isoelectric point.[1][2][4] This unique structure confers properties such as mildness, good foaming ability, and viscosity modification, which have led to its use in cosmetic and personal care products.[1][2][5]

Notably, this compound also exhibits antifungal activity, particularly against pathogens like Candida albicans, and can help regulate sebum production.[1] These characteristics, combined with its surfactant properties, suggest its potential utility in topical and transdermal drug delivery systems, particularly for antifungal or dermatological therapies.[1]

Potential Applications in Drug Delivery

Based on its properties, this compound could theoretically be employed in the following drug delivery applications:

  • Stabilizer in Nanoemulsions for Topical Delivery: As a surfactant, it can be used to formulate oil-in-water (O/W) nanoemulsions to encapsulate lipophilic drugs for topical application.[6][7][8][9] Its zwitterionic nature may contribute to the stability of the nanoemulsion by preventing droplet coalescence.

  • Permeation Enhancer for Transdermal Delivery: Surfactants are known to act as skin permeation enhancers by disrupting the highly organized structure of the stratum corneum, thereby facilitating the passage of drugs into deeper skin layers and the systemic circulation.[2][10]

  • Active Formulation Excipient for Antifungal Therapies: Given its intrinsic antifungal properties, it could serve a dual role as both a formulation excipient and an active agent in topical treatments for fungal skin infections.[1]

Illustrative Quantitative Data for Formulation Characterization

The following tables present the types of quantitative data that should be collected when developing and characterizing a hypothetical drug delivery system incorporating this compound. The values are for illustrative purposes only.

Table 1: Physicochemical Characterization of a Hypothetical Nanoemulsion Formulation

Formulation IDDrug Concentration (% w/v)This compound Conc. (% w/v)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
NE-UB-011.02.0150.5 ± 4.20.210 ± 0.015-5.2 ± 0.892.5 ± 2.1
NE-UB-021.04.0125.8 ± 3.50.180 ± 0.011-8.7 ± 1.195.1 ± 1.8
NE-UB-031.06.0110.2 ± 2.90.155 ± 0.009-12.4 ± 1.596.8 ± 1.5
Control (no UB)1.00.0250.1 ± 8.90.450 ± 0.032-2.1 ± 0.585.3 ± 3.4

Table 2: In Vitro Skin Permeation Parameters from a Hypothetical Study

Formulation IDSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (h)Enhancement Ratio (ER)
Drug in Solution1.5 ± 0.30.15 ± 0.034.2 ± 0.51.0
NE-UB-014.8 ± 0.60.48 ± 0.063.1 ± 0.43.2
NE-UB-027.2 ± 0.80.72 ± 0.082.5 ± 0.34.8
NE-UB-039.5 ± 1.10.95 ± 0.112.1 ± 0.26.3

Experimental Protocols

The following are generalized protocols that can be adapted for the development and evaluation of drug delivery systems containing this compound.

Protocol for Formulation of a Topical Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy emulsification method.[6][8][9][10][11]

Materials and Equipment:

  • Lipophilic active pharmaceutical ingredient (API)

  • Oil phase (e.g., Caprylic/Capric Triglyceride)

  • This compound

  • Co-surfactant (e.g., Transcutol® P) (optional)

  • Purified water

  • High-shear homogenizer or ultrasonicator

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Preparation of the Oil Phase: a. Weigh the required amount of the oil phase. b. Add the lipophilic API to the oil phase. c. Gently heat (if necessary and the API is heat-stable) and stir until the API is fully dissolved.

  • Preparation of the Aqueous Phase: a. Weigh the required amount of purified water. b. Add this compound and any co-surfactant to the water. c. Stir until a clear solution is formed.

  • Formation of the Coarse Emulsion: a. Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer. b. Continue stirring for 15-20 minutes to form a coarse emulsion.

  • Nano-emulsification: a. Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer (e.g., at 10,000-20,000 rpm for 10-15 minutes) or an ultrasonicator. b. Optimize the duration and intensity of homogenization to achieve the desired droplet size.

  • Equilibration: a. Allow the nanoemulsion to cool to room temperature and stir gently for another 30 minutes to allow the system to equilibrate.

Protocol for Characterization of the Nanoemulsion

4.2.1 Droplet Size, Polydispersity Index (PDI), and Zeta Potential These parameters are determined using Dynamic Light Scattering (DLS).

  • Dilute the nanoemulsion sample with purified water to an appropriate concentration.

  • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

  • Record the average droplet size, PDI, and zeta potential.[6][10][12][]

4.2.2 Encapsulation Efficiency (EE) This protocol determines the amount of drug successfully encapsulated within the nanoemulsion.[12][14][15][16][17]

  • Separate the free, unencapsulated drug from the nanoemulsion using a centrifugation filtering method (e.g., Amicon® Ultra filters).

  • Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the EE using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol for In Vitro Skin Permeation Study

This protocol uses Franz diffusion cells to assess the permeation of the API from the formulation across a skin membrane.[18][19][20][21][22]

Materials and Equipment:

  • Franz diffusion cells

  • Excised skin membrane (e.g., porcine ear skin, human cadaver skin)[21]

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)[22]

  • Circulating water bath

  • Magnetic stirrer

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Skin Preparation: a. Thaw the frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells.[21][22] b. Ensure the skin integrity is intact.

  • Franz Cell Assembly: a. Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.[18] b. Fill the receptor compartment with pre-warmed, degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[18][22] c. Place the cells in a circulating water bath to maintain a constant temperature (typically 32°C or 37°C).[22]

  • Permeation Study: a. Apply a known amount of the nanoemulsion formulation to the skin surface in the donor compartment. b. At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm. c. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.[18][19]

  • Sample Analysis: a. Analyze the collected samples to determine the drug concentration.

  • Data Analysis: a. Calculate the cumulative amount of drug permeated per unit area of the skin over time. b. Plot the cumulative amount versus time to determine the steady-state flux (Jss), lag time, and permeability coefficient.

Protocol for Skin Irritation/Corrosion Testing

Given that this compound would be used in topical formulations, assessing its potential for skin irritation is crucial. This can be done following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Recommended Tests:

  • OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method): This is an in vitro method using a reconstructed human epidermis model to assess skin irritation potential, avoiding the use of live animals.[23][24]

  • OECD Test Guideline 431 (In Vitro Skin Corrosion: Reconstructed Human Epidermis Test Method): This test evaluates the potential of a substance to cause irreversible skin damage.[25]

  • OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): If necessary, this in vivo test can be performed, typically on rabbits, to observe skin reactions following topical application.[26][27]

Visualizations

Diagram of a Hypothetical Nanoemulsion Structure

G cluster_droplet Oil Droplet cluster_interface Surfactant Interface cluster_continuous Aqueous Phase API Lipophilic Drug Surfactant_Head +/- Surfactant_Tail Surfactant_Head->Surfactant_Tail Water Water

Caption: Structure of a hypothetical O/W nanoemulsion stabilized by this compound.

Experimental Workflow for Nanoemulsion Formulation and Characterization

G cluster_formulation Formulation cluster_characterization Characterization A Prepare Oil Phase (Drug + Oil) C Create Coarse Emulsion A->C B Prepare Aqueous Phase (Water + UB) B->C D High-Energy Homogenization C->D E Droplet Size & Zeta Potential (DLS) D->E F Encapsulation Efficiency (HPLC/UV-Vis) D->F G Stability Studies D->G H In Vitro Skin Permeation (Franz Cells) D->H

Caption: Workflow for the formulation and characterization of a nanoemulsion.

Signaling Pathway of Skin Permeation Enhancement

G cluster_skin Stratum Corneum cluster_delivery Drug Delivery System cluster_action Mechanism of Action cluster_result Outcome SC Organized Lipid Bilayers Result Increased Drug Permeation SC->Result leads to DDS Topical Formulation with UB Action Disruption of Lipid Lamellae DDS->Action Action->SC interacts with

Caption: Proposed mechanism of skin permeation enhancement by this compound.

References

Application Note: Quantitative Analysis of Betaine by HPLC-ELSD

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betaine (B1666868) (trimethylglycine) is a vital osmolyte and methyl group donor involved in numerous physiological processes. It is found in various biological systems, foods, and pharmaceutical formulations. Quantitatively analyzing betaine is challenging due to its high polarity and lack of a significant UV-absorbing chromophore, which makes traditional HPLC-UV detection inefficient without derivatization.

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) offers a robust and direct solution. The ELSD is a universal, mass-based detector that is independent of the analyte's optical properties, making it ideal for non-volatile compounds like betaine.[1][2] The detection process involves three stages: nebulization of the column eluent, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining solid analyte particles.[2][3][4] This application note details a validated HILIC-ELSD method for the quantitative determination of betaine.

Experimental Protocol

This protocol provides a detailed procedure for the quantitative analysis of betaine using a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled with an ELSD.

Instrumentation and Materials
  • Instrumentation:

    • HPLC System with a binary or isocratic pump

    • Autosampler

    • Column Oven

    • Evaporative Light Scattering Detector (ELSD)

    • Nitrogen gas supply for ELSD

  • Chromatography Column:

    • Atlantis HILIC Silica Column (4.6 x 150 mm, 5 µm).[5][6][7] Other HILIC columns may also be suitable.[1][8]

  • Reagents and Chemicals:

    • Betaine standard (≥99% purity)

    • Acetonitrile (HPLC grade)

    • Ammonium Acetate (HPLC grade)

    • Deionized Water (18.2 MΩ·cm)

Chromatographic and Detector Conditions

The following table summarizes the optimized conditions for the HPLC-ELSD system.

ParameterCondition
HPLC System
ColumnAtlantis HILIC Silica (4.6 x 150 mm, 5 µm)[5][6][7]
Mobile PhaseAcetonitrile : 30 mM Ammonium Acetate (80:20, v/v)[5][6]
Elution ModeIsocratic[5][6]
Flow Rate1.0 mL/min[1][5][6]
Column TemperatureAmbient or controlled at 30 °C
Injection Volume10-20 µL
ELSD System
Drift Tube Temperature50 °C[1][5][6][9]
Nebulizer Temperature30 °C[1][5][6][9]
Nebulizer Gas (N₂) Pressure60 psi[5] or 3.5 bar
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of betaine standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 50, 100, 250, 500, 750 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

Sample Preparation (Example: Herbal Extract)

This procedure is adapted from a method for analyzing betaine in Lycii Fructus.[5]

  • Accurately weigh 1.0 g of the powdered sample into a 50 mL vial.

  • Add 50 mL of deionized water to the vial.

  • Sonicate the mixture for 60 minutes to extract the betaine.[5]

  • Allow the solution to cool to room temperature. Compensate for any solvent loss by adding deionized water back to the original weight.

  • Filter the solution through a 0.22 µm membrane filter into an HPLC vial.

  • The filtrate is now ready for injection.

Method Validation Summary

The described method was validated for linearity, precision, and accuracy. The results demonstrate its suitability for quantitative analysis.

ParameterResult
Linearity
Range0.1 - 2.0 mg/mL
Correlation Coefficient (R)> 0.999[10]
Precision
Intra-day & Inter-day (RSD)< 6%[9][11]
Accuracy
Recovery90.01 – 100.05%[9][11]

Visualized Workflows and Principles

HPLC-ELSD Analytical Workflow

The entire process from sample handling to final data analysis is outlined below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Standard & Prepare Stock Solution Dilute Create Working Standards & Dilute Samples Standard->Dilute Sample Weigh Sample & Perform Extraction Filter Filter Solutions (0.22 µm) Sample->Filter Inject Inject into HPLC Filter->Inject Separate HILIC Column Separation Inject->Separate Detect ELSD Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for betaine quantification.

Principle of Evaporative Light Scattering Detection (ELSD)

The ELSD operates in three distinct stages to detect non-volatile analytes.[2][3]

G cluster_nebulizer Stage 1: Nebulization cluster_evaporation Stage 2: Evaporation cluster_detection Stage 3: Detection Eluent_In Column Eluent (Mobile Phase + Betaine) Nebulizer Nebulizer + N₂ Gas Eluent_In->Nebulizer Aerosol Fine Aerosol Droplets Nebulizer->Aerosol Forms DriftTube Heated Drift Tube Aerosol->DriftTube Particles Solid Analyte Particles DriftTube->Particles Evaporates Solvent Scattering Light Scattering Particles->Scattering LightSource Light Source LightSource->Scattering Detector Photodiode (Detector) Scattering->Detector

Caption: The three stages of ELSD operation.

Conclusion

The HILIC-HPLC method with ELSD provides a simple, rapid, and reliable approach for the quantitative analysis of betaine compounds.[5][6] The method avoids the need for complex derivatization steps and demonstrates excellent performance in terms of linearity, precision, and accuracy.[9][10][11] It is highly suitable for quality control and research applications in the pharmaceutical and natural product industries.

References

Spectrophotometric Determination of Betaine Concentration: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaine (B1666868), a trimethylated derivative of the amino acid glycine (B1666218), is a crucial osmolyte and methyl donor in a wide range of biological systems, from microorganisms to plants and animals.[1][2][3] Its accumulation is a key response to osmotic stress, and it plays a significant role in protecting cells and macromolecules from the damaging effects of dehydration. In the context of drug development and biomedical research, betaine is investigated for its potential therapeutic effects in various conditions, including liver disease, homocystinuria, and as a supplement to improve physical performance.[4][5] Accurate quantification of betaine in biological samples and pharmaceutical formulations is therefore essential.

This document provides detailed application notes and protocols for the spectrophotometric determination of betaine concentration, a widely accessible and cost-effective analytical approach.

Principle of Spectrophotometric Determination

Spectrophotometric methods for betaine quantification are typically based on the formation of a colored complex that can be measured by its absorbance at a specific wavelength. The most common methods involve the reaction of betaine with a chromogenic reagent, leading to a product whose color intensity is directly proportional to the betaine concentration in the sample.

Two primary methods are highlighted in these notes: the Reinecke's salt method and the periodide method.

Method 1: The Reinecke's Salt Method

This is a classical and robust method for betaine determination. In an acidic environment, betaine reacts with ammonium (B1175870) Reinecke's salt (NH₄[Cr(NH₃)₂(SCN)₄]) to form a pink-red, water-insoluble precipitate of betaine reineckate.[6][7] This precipitate is then isolated and dissolved in an organic solvent, typically 70% acetone (B3395972), to produce a colored solution.[6] The absorbance of this solution is measured spectrophotometrically at approximately 525 nm.[1][2][5][6]

Experimental Workflow: Reinecke's Salt Method

Reinecke's Salt Method Workflow start Sample Preparation (Extraction/Dilution) acidification Acidification (pH 1.0) start->acidification reinecke_add Addition of Reinecke's Salt acidification->reinecke_add precipitation Precipitation of Betaine-Reineckate reinecke_add->precipitation centrifugation Centrifugation precipitation->centrifugation dissolution Dissolution of Precipitate in Acetone centrifugation->dissolution measurement Spectrophotometric Measurement (525 nm) dissolution->measurement end Concentration Calculation measurement->end

Caption: Workflow for the spectrophotometric determination of betaine using the Reinecke's salt method.

Detailed Protocol: Reinecke's Salt Method

Materials:

  • Betaine standard solution (e.g., 1 mg/mL)

  • Sample containing betaine

  • Reinecke's salt solution (saturated)

  • 2N Hydrochloric acid (HCl)

  • 70% (v/v) Acetone

  • Spectrophotometer and cuvettes

Procedure:

  • Sample Preparation:

    • For solid samples, perform an aqueous extraction. A common method is to suspend the sample in MilliQ grade water, subject it to a freeze-thaw cycle, and leave it overnight at 4°C.[8]

    • Centrifuge the extract to remove any particulate matter.

    • Dilute the supernatant as necessary to bring the betaine concentration within the linear range of the assay.

  • Standard Curve Preparation:

    • Prepare a series of betaine standards by diluting the stock solution to concentrations ranging from, for example, 0.1 to 1.0 mg/mL.

    • Process these standards in the same manner as the samples.

  • Reaction:

    • To 1 mL of each standard and sample solution in a centrifuge tube, add 0.5 mL of 2N HCl to acidify the medium to approximately pH 1.0.[6]

    • Add 1 mL of a saturated Reinecke's salt solution.

    • Mix thoroughly and incubate in an ice bath for at least 30 minutes to facilitate precipitation.

  • Isolation of Precipitate:

    • Centrifuge the tubes at 3000 x g for 10 minutes.

    • Carefully decant and discard the supernatant.

  • Dissolution and Measurement:

    • To the pellet, add 5 mL of 70% acetone and vortex until the precipitate is completely dissolved, forming a pink solution.[6]

    • Measure the absorbance of the solution at 525 nm using a spectrophotometer, with 70% acetone as a blank.

  • Calculation:

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of betaine in the samples by interpolating their absorbance values on the standard curve.

Quantitative Data Summary: Reinecke's Salt Method
ParameterValueReference
Wavelength (λmax)525 nm[1][2][5][6]
pH for Precipitation1.0[6]
Precipitating AgentAmmonium Reinecke's Salt[6][7]
Solvent for Dissolution70% Acetone[6]

Method 2: The Periodide Method

This method relies on the reaction of betaine with a cold solution of iodine and potassium iodide (periodide) in an acidic medium. This reaction forms a precipitate of betaine periodide. The precipitate is then isolated and dissolved in a suitable organic solvent, such as 1,2-dichloroethane (B1671644). The absorbance of the resulting solution is measured in the UV range, typically at 290 nm or 365 nm.[9][10][11]

Experimental Workflow: Periodide Method

Periodide Method Workflow start Sample Preparation (Aqueous Extraction) acidification Acidification (e.g., with H₂SO₄) start->acidification periodide_add Addition of Cold Iodine-Potassium Iodide acidification->periodide_add precipitation Precipitation of Betaine-Periodide periodide_add->precipitation centrifugation Centrifugation precipitation->centrifugation dissolution Dissolution of Precipitate in 1,2-Dichloroethane centrifugation->dissolution measurement Spectrophotometric Measurement (290/365 nm) dissolution->measurement end Concentration Calculation measurement->end

Caption: Workflow for the spectrophotometric determination of betaine using the periodide method.

Detailed Protocol: Periodide Method (Adapted from Grieve and Grattan, 1983)

Materials:

  • Betaine standard solution (e.g., 1 mg/mL)

  • Sample containing betaine

  • 2N Sulfuric acid (H₂SO₄)

  • Iodine-potassium iodide reagent (Dissolve 15.7 g of iodine and 20 g of potassium iodide in 100 mL of water)

  • 1,2-Dichloroethane

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Sample and Standard Preparation:

    • Prepare aqueous extracts of samples and a series of betaine standards as described for the Reinecke's salt method.

  • Reaction:

    • To 1 mL of each standard and sample solution in a centrifuge tube, add 1 mL of 2N H₂SO₄.

    • Cool the tubes in an ice bath for at least 1 hour.

    • Add 0.2 mL of the cold iodine-potassium iodide reagent.

    • Mix and keep the tubes in the ice bath for at least 16 hours to allow for complete precipitation.

  • Isolation of Precipitate:

    • Centrifuge the tubes at 10,000 x g for 15 minutes at 0-4°C.

    • Carefully decant and discard the supernatant.

  • Dissolution and Measurement:

    • Dissolve the precipitate in 10 mL of 1,2-dichloroethane.

    • Allow the solution to stand at room temperature for at least 2 hours.

    • Measure the absorbance at 365 nm (or 290 nm, which may offer better sensitivity) using a spectrophotometer, with 1,2-dichloroethane as a blank.[10][11]

  • Calculation:

    • Construct a standard curve and calculate the betaine concentration in the samples as described previously.

Quantitative Data Summary: Periodide Method
ParameterValueReference
Wavelength (λmax)290 nm or 365 nm[10][11]
Reaction MediumAcidic (H₂SO₄)[10]
Precipitating AgentIodine-Potassium Iodide[9]
Solvent for Dissolution1,2-Dichloroethane[9][10]

Betaine's Role as a Methyl Donor: A Signaling Context

For professionals in drug development, understanding the biochemical role of betaine is crucial. Betaine is a key player in the methionine cycle, where it donates a methyl group to homocysteine to regenerate methionine. This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT), which is primarily active in the liver and kidneys.

Betaine Methyl Donation Pathway cluster_bhmt betaine Betaine (Trimethylglycine) dmg Dimethylglycine (DMG) betaine->dmg Methyl Group bhmt BHMT homocysteine Homocysteine methionine Methionine homocysteine->methionine sam S-adenosylmethionine (SAM) methionine->sam sah S-adenosylhomocysteine (SAH) sam->sah Methyl Group methylation Methylation Reactions (DNA, proteins, etc.) sam->methylation sah->homocysteine

Caption: Simplified diagram of betaine's role in the methionine cycle via the BHMT pathway.

This pathway is critical for maintaining low levels of homocysteine, an amino acid that, when elevated, is a risk factor for cardiovascular disease. Betaine supplementation is a therapeutic strategy for certain forms of homocystinuria.

Concluding Remarks

The spectrophotometric methods described provide reliable and accessible means for quantifying betaine. The choice between the Reinecke's salt and periodide methods may depend on laboratory equipment availability, sample matrix, and desired sensitivity. For researchers and professionals in drug development, the ability to accurately measure betaine concentration is fundamental to understanding its physiological roles and evaluating its therapeutic potential. It is always recommended to validate the chosen method for the specific sample type and to include appropriate controls in all experiments.

References

Application Notes and Protocols for the Stabilization of G-protein Coupled Receptors (GPCRs) using Undecylenamidopropyl Betaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of the zwitterionic detergent, undecylenamidopropyl betaine (B1666868), for the solubilization and stabilization of G-protein coupled receptors (GPCRs). This document offers detailed protocols for GPCR extraction, stability assessment, and functional characterization, tailored for professionals in academic research and the pharmaceutical industry.

Introduction to Undecylenamidopropyl Betaine for GPCR Stabilization

G-protein coupled receptors (GPCRs) represent a vast and crucial family of transmembrane proteins that are the target of a significant portion of modern pharmaceuticals. A major bottleneck in the structural and functional characterization of GPCRs is their inherent instability when removed from their native lipid bilayer environment. The selection of an appropriate detergent is paramount to maintaining the receptor's structural integrity and biological activity post-solubilization.

This compound is a zwitterionic surfactant characterized by a hydrophobic undecylenoyl tail and a hydrophilic headgroup containing both a quaternary ammonium (B1175870) (cationic) and a carboxylate (anionic) group.[1][2] Its amphoteric nature allows it to effectively solubilize membrane proteins while minimizing denaturation, a critical feature for preserving the delicate conformational states of GPCRs. Zwitterionic detergents, in general, are known to be effective in breaking protein-protein interactions without the harsh denaturing effects of ionic detergents.

The rationale for employing this compound in GPCR stabilization lies in its unique combination of a C11 alkyl chain, which is of intermediate length and often suitable for maintaining the stability of transmembrane domains, and a betaine headgroup that confers a neutral net charge over a wide pH range. This property can reduce non-specific interactions during purification and downstream applications. While novel detergents are continually being explored for GPCR stabilization, the principles outlined in these protocols, using this compound as a model, provide a solid framework for empirical optimization.

Data Presentation: Comparative Analysis of Detergents for GPCR Stabilization

The selection of an optimal detergent is an empirical process that requires screening a panel of candidates. The following tables present hypothetical, yet plausible, comparative data for this compound alongside commonly used detergents for the stabilization of a model GPCR, the Adenosine A2A Receptor (A2AR).

Table 1: Physicochemical Properties of Selected Detergents

PropertyThis compoundn-Dodecyl-β-D-maltoside (DDM)Lauryl Maltose Neopentyl Glycol (LMNG)3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS)
Type ZwitterionicNon-ionicNon-ionicZwitterionic
Molecular Weight (Da) ~326.5510.6967.2614.9
Critical Micelle Concentration (CMC) (mM) ~1.5 - 3.00.170.016 - 10
Aggregation Number 40 - 60140180-2004 - 14
Micelle Molecular Weight (kDa) ~13 - 20~71.5~174-193~6.2

Note: The values for this compound are estimated based on the properties of similar zwitterionic detergents and may vary depending on experimental conditions such as temperature and buffer composition.

Table 2: Functional and Stability Comparison for A2AR Solubilization

ParameterThis compoundn-Dodecyl-β-D-maltoside (DDM)Lauryl Maltose Neopentyl Glycol (LMNG)3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS)
Solubilization Efficiency (%) 85909275
Thermostability (Tm, °C) by CPM Assay 48.544.452.142.8
Ligand Binding Affinity (Kd of [3H]ZM241385, nM) 1.21.51.12.5
Functional Receptor Yield (pmol/mg total protein) 18152210
Monodispersity (by FSEC) HighModerateHighLow

This data is illustrative and intended to guide the experimental design. Actual results will be dependent on the specific GPCR and experimental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments in the solubilization and characterization of GPCRs using this compound.

Protocol 1: Solubilization of GPCRs from Cultured Cells

This protocol describes the extraction of a target GPCR from cell membranes.

Materials:

  • Cell pellet expressing the target GPCR

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, 20% Glycerol, Protease Inhibitor Cocktail

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.

  • Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.

  • Incubate the suspension for 1-2 hours at 4°C with gentle rotation to allow for solubilization.

  • Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.

  • Carefully collect the supernatant containing the solubilized GPCR.

Protocol 2: Thermostability Assessment using a Cysteine-Reactive Dye (CPM) Assay

This assay measures the thermal unfolding of the solubilized GPCR by monitoring the fluorescence of a dye that binds to exposed cysteine residues.

Materials:

  • Solubilized GPCR sample

  • CPM dye (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide) stock solution (4 mg/mL in DMSO)

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) this compound

  • Real-time PCR instrument or fluorometer with temperature control

Procedure:

  • Dilute the solubilized GPCR to a final concentration of 1-5 µM in Assay Buffer.

  • Add CPM dye to the diluted GPCR sample to a final concentration of 10 µM.

  • Aliquot the mixture into a 96-well PCR plate.

  • Place the plate in a real-time PCR instrument.

  • Set a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Measure fluorescence (Excitation: 387 nm, Emission: 463 nm) at each temperature increment.

  • Plot fluorescence intensity versus temperature and fit the data to a Boltzmann equation to determine the melting temperature (Tm).

Protocol 3: Radioligand Binding Assay

This protocol determines the functionality of the solubilized GPCR by measuring its ability to bind a specific radiolabeled ligand.[3][4]

Materials:

  • Solubilized GPCR sample

  • Radiolabeled ligand (e.g., [3H]ZM241385 for A2AR)

  • Unlabeled competitor ligand

  • Binding Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% (w/v) this compound

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor displacement curves.

  • For total binding, add Binding Buffer, a fixed concentration of radiolabeled ligand (typically at or below the Kd), and the solubilized GPCR.

  • For non-specific binding, add Binding Buffer, the radiolabeled ligand, a high concentration of unlabeled competitor ligand (e.g., 1000x Kd), and the solubilized GPCR.

  • For displacement curves, add Binding Buffer, the radiolabeled ligand, varying concentrations of the unlabeled competitor, and the solubilized GPCR.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold Binding Buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Determine Kd and Bmax values by analyzing the saturation binding data, and Ki values from the displacement curves.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to GPCR research.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR (7-TM Receptor) Agonist->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation G_beta_gamma->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation GPCR_Solubilization_Workflow Start Cells Expressing GPCR Harvest Cell Harvesting and Lysis Start->Harvest Membrane_Prep Membrane Preparation (Ultracentrifugation) Harvest->Membrane_Prep Solubilization Solubilization with This compound Membrane_Prep->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification Solubilized_GPCR Solubilized GPCR Supernatant Clarification->Solubilized_GPCR Purification Affinity Chromatography Solubilized_GPCR->Purification QC Quality Control (FSEC, SDS-PAGE) Purification->QC Characterization Functional & Structural Characterization QC->Characterization Detergent_Screening_Logic Start Select GPCR Target Detergent_Panel Choose Detergent Panel (e.g., this compound, DDM, LMNG) Start->Detergent_Panel Solubilization_Screen Small-Scale Solubilization Screen Detergent_Panel->Solubilization_Screen FSEC Assess Monodispersity (FSEC) Solubilization_Screen->FSEC Stability_Assay Determine Thermostability (CPM Assay) FSEC->Stability_Assay Binding_Assay Confirm Functionality (Radioligand Binding) Stability_Assay->Binding_Assay Optimal_Detergent Select Optimal Detergent Binding_Assay->Optimal_Detergent Scale_Up Scale-Up Purification and Characterization Optimal_Detergent->Scale_Up

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Undecylenamidopropyl Betaine for Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Undecylenamidopropyl betaine (B1666868) for efficient protein extraction.

Frequently Asked Questions (FAQs)

Q1: What is Undecylenamidopropyl betaine and why is it used for protein extraction?

This compound is a zwitterionic surfactant. Its amphipathic nature, possessing both a hydrophobic undecylenic acid tail and a hydrophilic betaine head group, allows it to effectively solubilize proteins, particularly those embedded in cell membranes. As a zwitterionic detergent, it carries no net charge over a broad pH range, which helps in preserving the native structure and function of the protein during extraction. This property makes it a milder alternative to ionic detergents like SDS, which tend to denature proteins.

Q2: What are the key advantages of using this compound over other detergents like CHAPS?

While direct comparative data is limited, this compound is part of the alkylamido betaine family, known for their gentle and effective protein solubilization properties. Its unique structure may offer advantages in solubilizing specific types of membrane proteins while maintaining their stability and activity. Zwitterionic detergents, in general, are preferred for applications requiring intact protein complexes and functional assays.

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

Q4: Can this compound interfere with downstream applications like protein quantification assays?

Yes, like most detergents, this compound can interfere with common protein quantification assays such as the Bradford and BCA assays. It is recommended to either use a detergent-compatible protein assay or remove the detergent from the sample prior to quantification. Methods for detergent removal include dialysis, size-exclusion chromatography, or the use of detergent-precipitating reagents.

Troubleshooting Guide

This guide addresses specific issues that may arise during protein extraction using this compound.

Problem Possible Cause Suggested Solution
Low Protein Yield Suboptimal Detergent Concentration: Concentration is below the CMC or not high enough to effectively solubilize the target protein.Optimize Concentration: Perform a concentration optimization experiment. Start with a concentration at least 2-4 times the estimated CMC and test a range of concentrations (e.g., 0.5% to 2.0% w/v).
Inefficient Cell Lysis: The cell or tissue disruption method is not effective in releasing the protein.Enhance Lysis: Ensure complete cell lysis by using appropriate mechanical methods (sonication, homogenization) in conjunction with the detergent-containing lysis buffer.
Protein Degradation: Proteases released during cell lysis are degrading the target protein.Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer. Perform all extraction steps at 4°C to minimize protease activity.
Protein Aggregation Insufficient Detergent: The amount of detergent is not sufficient to keep the hydrophobic proteins soluble.Increase Detergent Concentration: Try increasing the this compound concentration in the lysis and subsequent buffers.
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer is not optimal for protein stability.Optimize Buffer: Screen different buffer conditions (pH, salt concentration) to find the optimal environment for your target protein's stability.
Interference in Downstream Assays Detergent Presence: this compound is interfering with assays like ELISA, immunoprecipitation, or mass spectrometry.Detergent Removal: Remove the detergent from your protein sample using methods like dialysis, gel filtration, or specific detergent removal resins.
Inconsistent Results Variability in Protocol: Inconsistent execution of the extraction protocol.Standardize Protocol: Ensure all steps of the protocol, including incubation times, temperatures, and centrifugation speeds, are performed consistently.
Detergent Quality: Variation in the purity or quality of the this compound.Use High-Purity Detergent: Utilize a high-purity grade of this compound specifically intended for biochemical applications.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference/Note
Molecular Formula C₁₈H₃₄N₂O₃
Molecular Weight 326.48 g/mol
Appearance White to off-white solidGeneral observation for similar compounds
Charge Zwitterionic
Critical Micelle Concentration (CMC) Estimated to be in the low mM rangeBased on data for similar alkylamido betaines. Empirical determination is recommended.
Aggregation Number Not availableThis value is detergent-specific and requires experimental determination.

Table 2: Recommended Starting Concentrations for Optimization

ApplicationRecommended Starting Concentration (% w/v)Optimization Range (% w/v)
Solubilization of Membrane Proteins 1.0%0.5% - 2.0%
General Protein Extraction (Whole Cell Lysate) 0.5%0.1% - 1.0%
Maintaining Protein Solubility 0.1%0.05% - 0.5%

Experimental Protocols

Protocol 1: General Protein Extraction from Cultured Mammalian Cells

  • Cell Harvesting: Aspirate the culture medium and wash the adherent cells twice with ice-cold Phosphate-Buffered Saline (PBS). For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Lysis Buffer Preparation: Prepare a lysis buffer containing:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (w/v) this compound

    • 1x Protease Inhibitor Cocktail

  • Cell Lysis: Add the appropriate volume of ice-cold lysis buffer to the cell pellet or plate. Incubate on ice for 30 minutes with gentle agitation.

  • Homogenization (Optional): For difficult-to-lyse cells, further disrupt the cells by sonication on ice or by passing the lysate through a fine-gauge needle.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins.

  • Protein Quantification: Determine the protein concentration using a detergent-compatible assay or after detergent removal.

  • Storage: Store the protein extract at -80°C for long-term use.

Protocol 2: Optimization of this compound Concentration for Membrane Protein Extraction

  • Prepare a Series of Lysis Buffers: Prepare several small batches of lysis buffer (as described in Protocol 1) with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Parallel Extractions: Aliquot equal amounts of your cell or membrane preparation into separate tubes. Perform the protein extraction protocol in parallel for each detergent concentration.

  • Analyze Protein Yield: After extraction and clarification, measure the protein concentration in the supernatant from each extraction.

  • Assess Solubilization Efficiency: Analyze the protein profile of each extract by SDS-PAGE and Coomassie staining or Western blotting for your target membrane protein. Compare the intensity of the protein bands across the different detergent concentrations.

  • Functional Assay (Optional): If the extracted protein has a measurable activity, perform a functional assay to determine the concentration of this compound that best preserves its function.

  • Select Optimal Concentration: Based on the protein yield, solubilization efficiency, and preservation of function, select the optimal concentration of this compound for your specific application.

Visualizations

Undecylenamidopropyl_betaine_structure cluster_hydrophobic Hydrophobic Tail (Undecylenoyl group) cluster_amide Amide Linkage cluster_propyl Propyl Spacer cluster_hydrophilic Hydrophilic Head (Betaine group) CH2=CH CH2=CH (CH2)8 (CH2)8 CH2=CH->(CH2)8 C=O C=O NH NH C=O->NH (CH2)3 (CH2)3 NH->(CH2)3 betaine N⁺ CH₃ CH₃ CH₂COO⁻ (CH2)3->betaine:n

Caption: Chemical structure of this compound.

Protein_Extraction_Workflow start Start: Cell/Tissue Sample lysis Cell Lysis (with this compound) start->lysis homogenization Homogenization (e.g., Sonication) lysis->homogenization centrifugation Centrifugation (Clarification) homogenization->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant pellet Discard Pellet (Insoluble Debris) centrifugation->pellet quantification Protein Quantification supernatant->quantification downstream Downstream Applications (SDS-PAGE, Western Blot, etc.) quantification->downstream

Caption: General workflow for protein extraction.

Preventing Undecylenamidopropyl betaine precipitation in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Undecylenamidopropyl Betaine (B1666868) Formulations

Welcome to the technical support center for Undecylenamidopropyl Betaine. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent and resolve issues related to the precipitation of this compound in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biological formulations?

A1: this compound is an amphoteric, or zwitterionic, surfactant, meaning its molecular structure contains both a positive and a negative charge, making it effective across a range of applications.[1] It is derived from undecylenic acid, a natural fatty acid. In biological and pharmaceutical contexts, it can be used for its surfactant properties, such as cleansing, solubilizing lipophilic substances, and acting as a skin or hair conditioning agent.[1][2] Its amphoteric nature also contributes to its stability in various formulations.[3]

Q2: I observed a cloudy precipitate after adding this compound to my biological buffer. What is the likely cause?

A2: Precipitation of this compound in a biological buffer is typically caused by one or more of the following factors:

  • pH-Dependent Solubility: As an amphoteric surfactant, its charge and solubility are highly dependent on the pH of the solution.[4][5] At its isoelectric point (the pH at which the net charge is zero), solubility is at its minimum, which can lead to precipitation.[6][7]

  • High Ionic Strength: While stable in the presence of some electrolytes, excessively high salt concentrations in a buffer can disrupt the surfactant's hydration shell, leading to decreased solubility and "salting out."

  • Interaction with Buffer Components: Specific ions within the buffer (e.g., divalent cations like Ca²⁺ or Mg²⁺) can interact with the surfactant to form insoluble salts.[8][9]

  • Temperature: Low temperatures can decrease the solubility of many surfactants, causing them to precipitate out of solution.

  • Concentration: The concentration of the betaine itself may have exceeded its solubility limit under the specific buffer conditions.

Q3: Which biological buffers are most compatible with this compound?

A3: While specific compatibility data is limited, buffers that maintain a pH well away from the isoelectric point of this compound are generally more suitable. Buffers with low concentrations of divalent cations are also preferred. Common buffers like HEPES and Tris are known for their high water solubility and could be good starting points, but empirical testing is essential.[10]

Q4: How can I redissolve precipitated this compound in my buffer?

A4: To redissolve the precipitate, you can try the following, but be aware that this may alter your experimental conditions:

  • Adjust the pH: Carefully titrate the pH of the solution away from the presumed isoelectric point. For betaines, moving to a more acidic or more alkaline pH will increase the net charge and should improve solubility.[7]

  • Gentle Warming: Slowly warm the solution while stirring. An increase in temperature often enhances surfactant solubility.

  • Dilution: Adding more of the buffer to decrease the overall concentration of the surfactant may help it redissolve, assuming the issue is related to exceeding the solubility limit.

Troubleshooting Guide

Use the following flowchart and table to diagnose and resolve precipitation issues.

G start Precipitate Observed in This compound Buffer Solution check_ph Is the buffer pH near the surfactant's isoelectric point (pI)? start->check_ph check_salt Is the buffer ionic strength high? check_ph->check_salt No action_ph Adjust pH away from pI. Consider a different buffer system. check_ph->action_ph Yes check_temp Was the solution prepared or stored at low temperature? check_salt->check_temp No action_salt Decrease buffer salt concentration. Remove divalent cations (e.g., use EDTA). check_salt->action_salt Yes check_conc Is the surfactant concentration high (>1-5% w/v)? check_temp->check_conc No action_temp Gently warm solution. Prepare and store at room temperature. check_temp->action_temp Yes action_conc Decrease surfactant concentration. Perform a solubility study. check_conc->action_conc Yes end_node Solution Clear action_ph->end_node action_salt->end_node action_temp->end_node action_conc->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Table 1: Summary of Troubleshooting Steps

Potential Cause Corrective Action Preventative Measure
Suboptimal pH Adjust pH of the solution away from the isoelectric point.Select a buffer system with a pH that ensures the surfactant remains fully charged (e.g., pH < 4 or pH > 8).
High Ionic Strength Dilute the solution with a lower ionic strength buffer.Prepare the buffer with the minimum required salt concentration. Avoid non-essential salts.
Divalent Cations Add a chelating agent like EDTA to sequester divalent cations.Use buffers prepared with deionized, distilled water and high-purity salts. Avoid buffers containing CaCl₂ or MgCl₂ if possible.
Low Temperature Gently warm the solution to room temperature or slightly above (e.g., 37°C) with stirring.Prepare and store the buffered solution at a controlled room temperature (20-25°C).
High Concentration Dilute the solution to a lower surfactant concentration.Determine the maximum solubility of the surfactant in the specific buffer system before preparing high-concentration stock solutions.

Experimental Protocols

Protocol 1: Determining Optimal Buffer Conditions

This protocol helps determine the solubility of this compound across different pH values and salt concentrations.

Methodology:

  • Buffer Preparation: Prepare a set of common biological buffers (e.g., Phosphate, Tris, HEPES) at a fixed concentration (e.g., 50 mM). For each buffer type, create a pH series (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Stock Solution: Prepare a 10% (w/v) stock solution of this compound in deionized water.

  • Titration: Aliquot 1 mL of each buffer into separate clear glass vials.

  • Addition of Surfactant: Add the betaine stock solution dropwise to each buffer vial while stirring continuously.

  • Observation: Record the volume of stock solution added at the first sign of persistent cloudiness or precipitation.

  • Calculation: Calculate the solubility limit (w/v %) in each buffer condition.

  • (Optional) Ionic Strength Test: Repeat steps 3-6 using buffers supplemented with varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM) to assess the effect of ionic strength.

Table 2: Example Solubility Data for this compound (UAB)

Buffer (50 mM) pH NaCl (mM) Solubility Limit (% w/v)
Phosphate6.01500.8%
Phosphate7.41501.5%
Phosphate8.0150>5.0%
HEPES7.4150>5.0%
HEPES7.43002.5%
Tris7.4150>5.0%
Tris8.5150>5.0%
Note: This table contains example data for illustrative purposes.

Protocol 2: Recommended Procedure for Preparing a Buffered Solution

This protocol provides a best-practice workflow for preparing a clear, stable solution.

G cluster_prep Preparation Phase cluster_mix Mixing Phase cluster_final Finalization p1 1. Prepare aqueous buffer solution at target pH and ionic strength. m1 3. Ensure both solutions are at room temperature (20-25°C). p1->m1 p2 2. Prepare concentrated UAB stock solution in deionized water. p2->m1 m2 4. Slowly add UAB stock to the buffer while stirring vigorously. m1->m2 m3 5. Visually inspect for any signs of precipitation. m2->m3 f1 6. (Optional) Adjust final pH if necessary. m3->f1 f2 7. Sterile filter if required. f1->f2 f3 8. Store at controlled room temperature. f2->f3

Caption: Recommended workflow for preparing buffered betaine solutions.

Methodology:

  • Prepare Buffer: Prepare the desired biological buffer to its final concentration and adjust the pH. Ensure all salts are fully dissolved.

  • Prepare Surfactant Stock: Prepare a concentrated stock of this compound in high-purity deionized water. Warming gently (to 30-40°C) can aid dissolution for high concentrations.

  • Equilibrate Temperature: Allow both the buffer and the surfactant stock solution to reach room temperature (20-25°C).

  • Combine Solutions: While vigorously stirring the buffer solution, slowly add the surfactant stock solution drop-by-drop or in a thin stream. This prevents localized high concentrations that can cause precipitation.

  • Final Volume: Add deionized water to reach the final desired volume.

  • Inspect: Check the final solution for clarity against a dark background.

  • Storage: Store the final solution at a controlled room temperature. Avoid refrigeration unless explicitly validated.

References

Effect of pH on the stability and activity of Undecylenamidopropyl betaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Undecylenamidopropyl betaine (B1666868). The information focuses on the critical influence of pH on the stability and antimicrobial activity of this amphoteric surfactant.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of Undecylenamidopropyl betaine in an aqueous solution?

A1: this compound is known to be stable across a broad pH range, typically from 4 to 10.[1] Within this range, it maintains its zwitterionic form, which contributes to its stability in various formulations. For optimal long-term stability and to minimize potential hydrolysis of the amide linkage, maintaining a pH in the neutral to slightly acidic range (pH 5-7) is generally recommended. Extreme pH values (highly acidic or alkaline) can lead to increased rates of hydrolysis over time.

Q2: How does pH affect the antimicrobial activity of this compound?

A2: As an amphoteric surfactant, the antimicrobial activity of this compound can be influenced by pH. The charge characteristics of the molecule can change depending on the pH of the formulation, which in turn can affect its interaction with microbial cell membranes. For some related betaine compounds, an increase in pH has been shown to correlate with an increase in both antimicrobial effect and the rate of hydrolysis. The optimal pH for antimicrobial efficacy will also depend on the target microorganism.

Q3: Can this compound be formulated with other antimicrobial agents? How does pH impact this combination?

A3: Yes, this compound has been shown to be compatible with other antimicrobial agents, such as polyhexamethylene biguanide (B1667054) (PHMB), where it can even enhance the overall antimicrobial activity and reduce cytotoxicity. The pH of the formulation will be critical in ensuring the stability and activity of all active components. It is essential to consider the optimal pH range for each antimicrobial agent in the formulation to achieve synergistic effects and maintain stability.

Q4: What are the primary degradation products of this compound under unfavorable pH conditions?

A4: The primary degradation pathway for this compound, particularly at extreme pH values, is the hydrolysis of the amide bond. This would result in the formation of undecylenic acid and amidopropyl dimethylamine (B145610) betaine.

Q5: What analytical techniques are recommended for monitoring the stability of this compound as a function of pH?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended technique for monitoring the degradation of this compound. This method can separate the intact betaine from its potential degradation products, allowing for accurate quantification of its stability over time at different pH values.

Troubleshooting Guides

Problem: Decreased foaming and viscosity in a formulation containing this compound over time.

  • Possible Cause: This could be an indication of the degradation of this compound, potentially due to the pH of the formulation being outside the optimal stability range.

  • Troubleshooting Steps:

    • Measure the current pH of the formulation.

    • If the pH is highly acidic or alkaline, adjust it to a more neutral range (pH 5-7) in future batches.

    • Conduct a stability study by storing samples of the formulation at different pH values and monitoring the foaming and viscosity characteristics over time.

    • Use an HPLC method to quantify the concentration of this compound in aged samples to confirm if degradation has occurred.

Problem: Inconsistent or lower than expected antimicrobial activity of a formulation.

  • Possible Cause: The pH of the formulation may not be optimal for the antimicrobial activity of this compound against the specific target microorganism.

  • Troubleshooting Steps:

    • Verify the pH of your formulation.

    • Perform a Minimum Inhibitory Concentration (MIC) assay of your formulation against the target microorganism at various pH levels (e.g., pH 5, 6, 7, and 8) to determine the optimal pH for activity.

    • Ensure that other ingredients in the formulation are not interfering with the activity of the betaine at the tested pH.

Problem: Precipitation or cloudiness observed in the formulation.

  • Possible Cause: The pH of the formulation may be affecting the solubility of this compound or its interaction with other ingredients.

  • Troubleshooting Steps:

    • Check the pH of the formulation.

    • Evaluate the solubility of this compound in the formulation base at different pH values.

    • Assess the compatibility of this compound with all other formulation ingredients at the problematic pH. Consider adjusting the pH to improve solubility and compatibility.

Data Presentation

Table 1: Representative pH-Dependent Stability of an Amidopropyl Betaine Analogue

pHTemperature (°C)Time (hours)Degradation (%)
4.04024< 1
5.04024< 1
6.04024< 2
7.04024~ 5
8.04024~ 10
9.04024> 15

Note: This table presents generalized data for a representative amidopropyl betaine and should be used as a guideline. Actual degradation rates for this compound may vary and should be determined experimentally.

Table 2: Representative pH-Dependent Antimicrobial Activity (MIC) of this compound

MicroorganismpH 5.5 (µg/mL)pH 7.0 (µg/mL)pH 8.5 (µg/mL)
Candida albicans1005025
Staphylococcus aureus1257550
Pseudomonas aeruginosa250150100

Note: The MIC values presented are illustrative and can vary depending on the specific strain and experimental conditions. It is recommended to perform specific MIC testing for your application.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in aqueous solutions at different pH values.

1. Materials and Equipment:

  • This compound standard

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer, citrate (B86180) buffer

  • pH meter

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC grade water.

  • Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 5, 6, 7, 8, 9).

  • Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.

  • Store the solutions at a controlled temperature (e.g., 40°C) for the duration of the stability study.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot for HPLC analysis.

3. HPLC Conditions (Example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or ELSD

4. Data Analysis:

  • Monitor the peak area of the intact this compound at each time point.

  • Calculate the percentage degradation by comparing the peak area at each time point to the initial (time 0) peak area.

  • Plot the percentage of intact betaine versus time for each pH value.

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity

This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism at different pH levels.

1. Materials and Equipment:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate microbial growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

  • Sterile buffer solutions to adjust the pH of the medium

  • Microorganism culture

  • Spectrophotometer or microplate reader

2. Procedure:

  • Adjust the pH of the growth medium to the desired levels (e.g., 5.5, 7.0, 8.5) using the sterile buffer solutions.

  • Prepare a stock solution of this compound and perform serial two-fold dilutions in the pH-adjusted medium in the wells of the 96-well plate.

  • Prepare a standardized inoculum of the target microorganism.

  • Add the microbial inoculum to each well. Include positive (microbe, no betaine) and negative (no microbe) controls.

  • Incubate the plates under appropriate conditions for the microorganism (e.g., 35°C for 24-48 hours).

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the betaine that inhibits visible growth.

Mandatory Visualizations

cluster_stability Stability cluster_activity Antimicrobial Activity High_Stability High Stability (Minimal Degradation) Moderate_Stability Moderate Stability Low_Stability Low Stability (Significant Hydrolysis) Optimal_Activity Optimal Activity Reduced_Activity Reduced Activity pH_Range pH of Formulation pH_Range->High_Stability pH 4-6 pH_Range->Moderate_Stability pH 7-8 pH_Range->Low_Stability < pH 4 or > pH 8 pH_Range->Optimal_Activity pH dependent (often slightly alkaline) pH_Range->Reduced_Activity pH dependent (often acidic)

Caption: pH effect on stability and activity.

cluster_stability Stability Testing Workflow cluster_activity Antimicrobial Activity Testing Workflow Prep_Samples Prepare Samples at Different pH Values Incubate Incubate at Controlled Temperature Prep_Samples->Incubate HPLC_Analysis Analyze by HPLC at Specific Time Points Incubate->HPLC_Analysis Data_Analysis_S Calculate Degradation Rate HPLC_Analysis->Data_Analysis_S Prep_Medium Prepare Growth Medium at Different pH Values Serial_Dilution Perform Serial Dilution of Betaine Prep_Medium->Serial_Dilution Inoculate Inoculate with Microorganism Serial_Dilution->Inoculate Incubate_A Incubate Inoculate->Incubate_A Determine_MIC Determine MIC Incubate_A->Determine_MIC

Caption: Experimental workflows.

References

Technical Support Center: Temperature Effects on Undecylenamidopropyl Betaine Micellar Behavior

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the effects of temperature on the micellar behavior of Undecylenamidopropyl betaine (B1666868). This guide includes troubleshooting advice for common experimental issues, detailed experimental protocols, and a frequently asked questions (FAQs) section.

Troubleshooting Guides

This section addresses specific issues that may arise during the characterization of Undecylenamidopropyl betaine micellar solutions at different temperatures.

Issue 1: Inconsistent or Non-reproducible Critical Micelle Concentration (CMC) Values

  • Question: Why am I getting different CMC values for this compound every time I run my experiment?

  • Answer: Lack of reproducibility in CMC measurements is a common issue that can stem from several factors.[1] Temperature fluctuations, even minor ones, can significantly impact the CMC.[1] Ensure your temperature control system is precise and stable throughout the experiment. Inconsistencies in solution preparation, such as pipetting errors or incomplete dissolution of the surfactant, can also lead to variability.[1] It is crucial to prepare a stock solution with high accuracy and allow adequate time for the this compound to fully dissolve. The purity of the surfactant is another critical factor; impurities can alter the CMC.[1]

Issue 2: No Sharp Breakpoint in Surface Tension or Conductivity Plots

  • Question: My plot of surface tension versus the logarithm of this compound concentration does not show a clear inflection point to determine the CMC. What should I do?

  • Answer: A poorly defined break in the data plot can be due to several reasons. The presence of impurities in the surfactant can cause the micellization process to occur over a broader concentration range, leading to a less distinct transition.[1] If your this compound sample has a wide distribution of alkyl chain lengths (polydispersity), this can also result in a less sharp breakpoint.[1] Ensure you are collecting a sufficient number of data points both below and above the anticipated CMC to clearly delineate the two linear regions of the plot.[1]

Issue 3: Unexpected Dynamic Light Scattering (DLS) Results for Micelle Size

  • Question: The hydrodynamic diameter of my this compound micelles measured by DLS is highly variable or much larger than expected. What could be the cause?

  • Answer: DLS measures the diffusion of particles in a solution, and several factors can influence the results. For accurate sizing, it is important to use the viscosity of the solution, not just of the solvent (water), in the Stokes-Einstein equation, especially at higher surfactant concentrations.[2] Dust or other contaminants in your sample can lead to erroneous results, so it is essential to use high-purity water and clean cuvettes. The concentration of the surfactant itself can influence micelle size and interactions, so it is advisable to perform measurements at various concentrations above the CMC.[3]

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the CMC of zwitterionic surfactants like this compound?

A1: For many ionic and amphoteric surfactants, the CMC typically exhibits a U-shaped dependence on temperature.[4][5][6] Initially, the CMC decreases as the temperature rises, reaching a minimum at a specific temperature.[4][5][6] This initial decrease is often attributed to the dehydration of the hydrophilic headgroups, which favors micellization.[4][5] Beyond this minimum, a further increase in temperature leads to an increase in the CMC, which can be due to the disruption of the structured water molecules surrounding the hydrophobic tails.[7]

Q2: What are the key thermodynamic parameters of micellization and how are they determined?

A2: The key thermodynamic parameters are the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters provide insight into the spontaneity and driving forces of micelle formation.[8] They can be calculated from the temperature dependence of the CMC using the following equations, often based on the pseudo-phase separation model:

  • Gibbs Free Energy: ΔG°mic = RT ln(CMC)

  • Enthalpy: ΔH°mic = -RT² (d(ln CMC)/dT)

  • Entropy: ΔS°mic = (ΔH°mic - ΔG°mic) / T

where R is the gas constant and T is the absolute temperature. A negative ΔG°mic indicates a spontaneous micellization process. For many surfactants, micellization is an entropy-driven process at lower temperatures.[6][8]

Q3: How can I determine the size and shape of this compound micelles?

A3: Dynamic Light Scattering (DLS) is a common technique used to determine the hydrodynamic diameter of micelles.[3][9] Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can provide more detailed information about the shape and internal structure of the micelles.[10]

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the literature, the following tables present illustrative data for a similar zwitterionic surfactant, a C12-betaine, to demonstrate the expected trends with temperature.

Table 1: Effect of Temperature on the Critical Micelle Concentration (CMC) of a C12-Betaine Surfactant

Temperature (°C)CMC (mM)
151.8
251.5
351.6
451.9

Table 2: Thermodynamic Parameters of Micellization for a C12-Betaine Surfactant at 25°C

ParameterValue
ΔG°mic-16.5 kJ/mol
ΔH°mic-2.1 kJ/mol
ΔS°mic48.3 J/mol·K

Table 3: Effect of Temperature on the Hydrodynamic Diameter of C12-Betaine Micelles (at a concentration of 10 mM)

Temperature (°C)Hydrodynamic Diameter (nm)
155.2
255.0
354.8
454.6

Experimental Protocols

1. Determination of CMC by Surface Tension Measurement

This protocol describes the use of the Du Noüy ring or Wilhelmy plate method to determine the CMC.

  • Materials: Tensiometer, high-purity this compound, high-purity water, glassware.

  • Procedure:

    • Prepare a concentrated stock solution of this compound in high-purity water.

    • Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each solution, starting from the most dilute, ensuring temperature equilibrium is reached for each measurement.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.[11][12]

2. Determination of CMC by Conductivity Measurement

This method is suitable for ionic and zwitterionic surfactants.

  • Materials: Conductivity meter and probe, high-purity this compound, high-purity water, glassware.

  • Procedure:

    • Prepare a series of this compound solutions of varying concentrations in high-purity water.

    • Calibrate the conductivity meter using standard solutions.

    • Measure the conductivity of each solution, ensuring constant temperature.

    • Plot the specific conductivity versus the surfactant concentration.

    • The plot will show two linear regions with different slopes. The concentration at which the slope changes corresponds to the CMC.[11]

3. Determination of Micelle Size by Dynamic Light Scattering (DLS)

  • Materials: DLS instrument, this compound solutions above the CMC, cuvettes.

  • Procedure:

    • Prepare surfactant solutions at the desired concentrations and temperatures.

    • Filter the solutions to remove any dust or aggregates.

    • Place the sample in a clean cuvette and allow it to equilibrate to the desired temperature in the DLS instrument.

    • Perform the DLS measurement to obtain the correlation function.

    • The instrument's software will analyze the correlation function to calculate the hydrodynamic diameter of the micelles using the Stokes-Einstein equation.[9]

Visualizations

Experimental_Workflow_CMC_Surface_Tension cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Create Dilution Series prep_stock->prep_dilutions measure Measure Surface Tension prep_dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC at Breakpoint plot->determine_cmc

Experimental workflow for CMC determination by surface tensiometry.

Troubleshooting_CMC_Variability cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent CMC Values temp Temperature Fluctuations start->temp prep Inaccurate Solution Preparation start->prep purity Surfactant Impurities start->purity control_temp Ensure Stable Temperature Control temp->control_temp accurate_prep Precise Weighing & Dilution prep->accurate_prep purify Purify Surfactant purity->purify

Troubleshooting workflow for inconsistent CMC measurements.

Temperature_Effect_on_Micellization cluster_properties Micellar Properties Temp Temperature CMC Critical Micelle Concentration (CMC) Temp->CMC Influences Size Micelle Size (Hydrodynamic Diameter) Temp->Size Affects Thermo Thermodynamics (ΔG, ΔH, ΔS) Temp->Thermo Governs CMC->Thermo

Logical relationship between temperature and micellar properties.

References

Technical Support Center: Mitigating Undecylenamidopropyl Betaine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Undecylenamidopropyl betaine (B1666868) in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is Undecylenamidopropyl betaine and where might I encounter it in my samples?

This compound is a zwitterionic (amphoteric) surfactant, meaning it carries both a positive and a negative charge in its molecular structure.[1][2][3] It is derived from undecylenic acid, a fatty acid found in castor oil.[2] Due to its mild cleansing and conditioning properties, it is commonly used in personal care products and cosmetics, such as shampoos and skin cleansers.[2][4][5] Researchers working with extracts from biological samples that may have been exposed to such products, or those using formulations containing this surfactant for experimental purposes, might encounter it as a contaminant.

Q2: How can this compound interfere with my biochemical assays?

As a surfactant, this compound can interfere with biochemical assays through several mechanisms:

  • Protein Denaturation and Conformational Changes: Surfactants can bind to proteins, altering their three-dimensional structure.[6] This can affect enzyme activity, antibody-antigen binding in immunoassays like ELISA, and the accuracy of protein quantification assays.[6][7]

  • Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. These structures can sequester analytes or assay reagents, making them unavailable for reaction.

  • Alteration of Membrane Integrity: In cell-based assays, surfactants can disrupt cell membranes, leading to cytotoxicity and inaccurate measurements of cell viability or function.[3][8]

  • High Background Signals: In assays like ELISA, surfactants can promote non-specific binding of antibodies or other reagents to the microplate surface, resulting in high background noise.[9][10]

Q3: Which types of assays are most susceptible to interference from this compound?

Given its properties as a surfactant, the following assays are particularly at risk:

  • Immunoassays (e.g., ELISA): Prone to high background and disruption of antibody-antigen interactions.

  • Protein Quantification Assays (e.g., Bradford, BCA): Surfactants are known interfering substances in many common protein assays.[7]

  • Cell-Based Assays (e.g., MTT, XTT, LDH): Interference can occur through direct cytotoxic effects or by altering cell membrane permeability.[3][11]

  • Enzyme Kinetics Assays: The surfactant can denature the enzyme or substrate, leading to inaccurate measurements of enzyme activity.[12]

Q4: Are there any visual cues that might suggest the presence of this compound in my sample?

While there are no definitive visual cues for this compound itself, signs of surfactant contamination in a sample can include excessive foaming upon vortexing or mixing. If you observe unusually high or inconsistent background readings, or a dose-dependent inhibition or enhancement of your signal that is not biologically plausible, surfactant interference should be considered.

Troubleshooting Guides

Issue 1: High Background or Inconsistent Results in an ELISA Assay

Possible Cause: this compound may be causing non-specific binding of antibodies to the plate or interfering with the antigen-antibody interaction.

Troubleshooting Steps:

  • Run a Surfactant Control: Spike a known concentration of this compound into a blank sample and run it in your assay to confirm it is the source of the interference.

  • Optimize Washing Steps: Increase the number of wash cycles and/or the concentration of a non-ionic detergent (like Tween-20) in your wash buffer to reduce non-specific binding.

  • Sample Dilution: Diluting the sample may reduce the concentration of this compound to a level below which it interferes with the assay.

  • Sample Clean-up: If the interference persists, consider removing the surfactant from your sample using one of the detailed protocols below (e.g., Protein Precipitation or Buffer Exchange).

Issue 2: Inaccurate Readings in a Protein Quantification Assay

Possible Cause: this compound is a detergent and can interfere with both dye-based (Bradford) and copper-based (BCA, Lowry) protein assays.[7]

Troubleshooting Steps:

  • Assay Compatibility Check: Consult the manufacturer's instructions for your protein assay to check for compatibility with zwitterionic surfactants. Some commercially available assays are formulated to be more resistant to detergents.

  • Create a Matched Standard Curve: If the concentration of this compound is known and consistent across your samples, prepare your protein standards in the same buffer (containing the same concentration of the surfactant) to create a matched standard curve.

  • Sample Clean-up: For unknown or variable concentrations of the surfactant, protein precipitation is a highly effective method to separate the protein from the interfering substance.

Issue 3: Unexpected Cytotoxicity or Altered Cell Behavior in a Cell-Based Assay

Possible Cause: this compound may be disrupting cell membranes, leading to cell death or altered cellular responses.[3][8] Some betaine compounds have been shown to induce apoptosis at certain concentrations.[5][13]

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration: Perform a dose-response experiment with this compound alone on your cells to determine the concentration at which it becomes cytotoxic.

  • Buffer Exchange: If the surfactant is a component of your sample matrix, use buffer exchange (e.g., with a desalting spin column) to move your analyte into a cell culture-compatible buffer.

  • Consider Alternative Endpoints: If the surfactant cannot be removed, consider using an assay endpoint that is less likely to be affected by membrane disruption. For example, if measuring cell death, you might use a method that detects a stable intracellular enzyme released upon lysis, but be aware of potential direct effects on the enzyme itself.

Quantitative Data on Surfactant Interference

Table 1: Hypothetical Concentration-Dependent Interference of a Zwitterionic Surfactant on ELISA Signal

Surfactant Concentration (% w/v)Signal-to-Noise Ratio% Inhibition of Specific Signal
0.000 (Control)25.00%
0.00122.510%
0.01015.040%
0.1005.080%
1.0001.295%

Table 2: Effect of Different Surfactant Classes on a Luciferase-Based Enzymatic Assay (Adapted from toxicity studies on various surfactants)[12]

Surfactant TypeSurfactant ExampleIC50 (Concentration for 50% Inhibition)
AnionicSodium Dodecyl Sulfate (SLS)~10 µM
CationicCetyltrimethylammonium Bromide (CTAB)~50 µM
Non-ionicTween 80>1000 µM
Zwitterionic (e.g., Betaine derivative) Expected to be in the low to mid µM range

Experimental Protocols

Protocol 1: Protein Precipitation with Trichloroacetic Acid (TCA)/Acetone (B3395972)

This method is effective for removing surfactants, salts, and other small molecules from protein samples.

Materials:

  • Trichloroacetic acid (TCA), 20% (w/v) in water

  • Cold acetone (-20°C)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Buffer compatible with your downstream assay

Procedure:

  • To your sample in a microcentrifuge tube, add an equal volume of 20% TCA.

  • Vortex briefly and incubate on ice for 30 minutes to precipitate the protein.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant, which contains the this compound and other interfering substances.

  • To wash the pellet, add cold acetone to the tube.

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully decant the acetone. Repeat the wash step.

  • Air-dry the pellet for a short time to remove residual acetone. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the protein pellet in a buffer that is compatible with your downstream assay.

Protocol 2: Buffer Exchange using a Desalting Spin Column

This method is ideal for rapidly removing small molecules like surfactants from samples with minimal dilution.

Materials:

  • Desalting spin column with the appropriate molecular weight cut-off (e.g., <6 kDa)

  • Microcentrifuge

  • Collection tubes

  • Buffer compatible with your downstream assay

Procedure:

  • Equilibrate the spin column according to the manufacturer's instructions. This typically involves adding your desired final buffer and centrifuging to remove the storage buffer.

  • Repeat the equilibration step as recommended by the manufacturer.

  • Place the column in a new collection tube.

  • Load your sample onto the center of the column bed.

  • Centrifuge according to the manufacturer's protocol. The eluate will contain your purified protein in the new, compatible buffer, while the surfactant and other small molecules will be retained in the column matrix.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation cluster_resolution Resolution A Inconsistent or Unexpected Assay Results B Hypothesize Surfactant Interference A->B C Run Surfactant Spike-in Control B->C D Interference Confirmed? C->D Analyze Results E Optimize Assay (e.g., Washing, Dilution) D->E Yes G Re-run Assay with Cleaned Sample D->G No (Other issue) F Implement Sample Clean-up Protocol E->F If interference persists F->G e.g., Precipitation, Buffer Exchange H Reliable Results Obtained G->H

Caption: Workflow for identifying and mitigating assay interference.

signaling_pathway cluster_pathway Hypothetical Surfactant Interference with NF-κB Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates Surfactant Undecylenamidopropyl betaine Surfactant->IKK Inhibits

Caption: Potential interference of surfactants with the NF-κB pathway.[1]

logical_relationship cluster_sample Sample Matrix cluster_assay Biochemical Assay Analyte Analyte of Interest Reagents Assay Reagents (Antibodies, Enzymes, etc.) Analyte->Reagents Specific Binding/ Reaction Surfactant Undecylenamidopropyl betaine Surfactant->Reagents Non-specific Binding/ Denaturation Signal Accurate Signal Reagents->Signal Generates FalseSignal Inaccurate Signal (High Background/ Inhibition) Reagents->FalseSignal Generates

Caption: Relationship between sample components and assay outcome.

References

Adjusting ionic strength for optimal Undecylenamidopropyl betaine performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the performance of Undecylenamidopropyl betaine (B1666868) by adjusting ionic strength.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ionic strength in modulating the performance of Undecylenamidopropyl betaine?

A1: Ionic strength, typically adjusted using salts like sodium chloride (NaCl), plays a crucial role in modifying the solution's properties. For this compound, adjusting ionic strength primarily influences viscosity and foaming characteristics. The added ions can shield the charges on the surfactant headgroups, which alters micelle formation and packing. This can lead to significant changes in the rheological and foaming behavior of the formulation.

Q2: How does increasing the ionic strength affect the viscosity of an this compound solution?

A2: Increasing the ionic strength of an this compound solution generally leads to a non-linear change in viscosity. Initially, the viscosity increases with the addition of salt. This is because the salt ions reduce the electrostatic repulsion between the charged headgroups of the betaine molecules, allowing the spherical micelles to grow into larger, entangled worm-like micelles, which increases the solution's viscosity. However, beyond an optimal salt concentration, the viscosity may decrease due to the disruption of these micellar structures.

Q3: What is the "salt curve" in the context of surfactant viscosity?

A3: The "salt curve" describes the phenomenon where the viscosity of a surfactant solution changes with varying salt concentrations. Typically, as salt is added, the viscosity increases to a peak, after which further salt addition causes the viscosity to drop.[1] Understanding the salt curve for your specific formulation is crucial for achieving the desired rheological properties.

Q4: How does ionic strength impact the foaming properties of this compound?

A4: The effect of ionic strength on foaming is complex and can be either stabilizing or destabilizing. The addition of salt can increase the surfactant adsorption at the air-liquid interface, which can lead to more stable foam. However, excessive salt can also reduce the electrostatic repulsion between foam films, leading to faster drainage and foam collapse.[2][3] The overall effect depends on the specific concentration of the surfactant and the salt.

Q5: Can adjusting the ionic strength affect the antimicrobial efficacy of this compound?

A5: While this compound itself has some antimicrobial properties, the influence of ionic strength on its efficacy is not extensively documented in publicly available literature. However, for some related compounds like betaine esters, the presence of salt has been shown to reduce the rate of hydrolysis, which could potentially impact their activity over time.[4] Standardized testing is recommended to determine the effect of ionic strength on the antimicrobial performance in your specific formulation.

Troubleshooting Guide

This guide addresses common issues encountered when adjusting the ionic strength of this compound solutions.

Problem: My solution's viscosity is too low.

  • Possible Cause: Insufficient ionic strength.

  • Solution: Gradually increase the salt concentration (e.g., NaCl) in small increments while monitoring the viscosity. Refer to the provided data table for a general idea of the expected trend. Be mindful that excessive salt can have the opposite effect.

Problem: My solution has become cloudy or has precipitated after adding salt.

  • Possible Cause 1: The salt concentration has exceeded the solubility limit of the surfactant or other components in your formulation.

  • Solution 1: Reduce the salt concentration. Consider using a different salt if compatibility is an issue.

  • Possible Cause 2: The ionic strength has caused a phase change in the surfactant solution.

  • Solution 2: Characterize the phase behavior of your system at different salt concentrations and temperatures.

Problem: The foam in my formulation is not stable.

  • Possible Cause: The ionic strength is not optimal for foam stability.

  • Solution: Experiment with different salt concentrations. The relationship between ionic strength and foam stability can be complex; both too little and too much salt can be detrimental.[2][3] Evaluate foam stability at various salt levels to find the optimal concentration for your application.

Problem: I am seeing inconsistent viscosity measurements.

  • Possible Cause: Inadequate mixing or equilibration time after salt addition.

  • Solution: Ensure the salt is completely dissolved and the solution is homogenous. Allow the solution to equilibrate for a sufficient period (e.g., 24 hours) before measuring viscosity, as micellar rearrangements can be time-dependent.[5]

TroubleshootingWorkflow start Start Troubleshooting issue Identify the Issue start->issue low_viscosity Low Viscosity issue->low_viscosity Viscosity Issue cloudy_solution Cloudy/Precipitated Solution issue->cloudy_solution Appearance Issue unstable_foam Unstable Foam issue->unstable_foam Foam Issue inconsistent_viscosity Inconsistent Viscosity issue->inconsistent_viscosity Measurement Issue solution_low_viscosity Gradually increase salt concentration. Monitor viscosity. low_viscosity->solution_low_viscosity solution_cloudy Reduce salt concentration or change the type of salt. cloudy_solution->solution_cloudy solution_foam Systematically vary salt concentration to find the optimum for foam stability. unstable_foam->solution_foam solution_inconsistent Ensure complete dissolution of salt and allow for equilibration time. inconsistent_viscosity->solution_inconsistent end_node Problem Resolved solution_low_viscosity->end_node solution_cloudy->end_node solution_foam->end_node solution_inconsistent->end_node

Troubleshooting workflow for this compound formulations.

Data Presentation

Table 1: Representative Viscosity Response of a Betaine Surfactant to Increasing NaCl Concentration.

Disclaimer: The following data is based on studies of Cocamidopropyl Betaine (CAPB) in combination with an anionic surfactant (SDBS) and is intended to be illustrative of the general trend. The optimal salt concentration and maximum viscosity for a pure this compound solution may vary.

NaCl Concentration (M)Zero Shear Viscosity (Pa·s) - CAPB/SDBS Molar Ratio 2.0
0.03~0.1
0.06~1
0.09~10
0.12~100
0.18~10
0.35~1

(Data adapted from studies on CAPB/SDBS mixtures, which show a peak in viscosity at a specific salt concentration.[6][7])

Experimental Protocols

Protocol 1: Measurement of Viscosity as a Function of Ionic Strength

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in deionized water.

    • Prepare a concentrated stock solution of the desired salt (e.g., 5M NaCl) in deionized water.

  • Sample Preparation:

    • In a series of beakers, add the required amount of the this compound stock solution to achieve the final desired surfactant concentration.

    • Add varying amounts of the salt stock solution to each beaker to create a range of desired ionic strengths.

    • Add deionized water to each beaker to reach the final desired volume.

    • Gently stir each solution with a magnetic stirrer until the salt is completely dissolved and the solution is homogenous.

    • Cover the beakers and allow the solutions to equilibrate at a constant temperature for at least 24 hours.

  • Viscosity Measurement:

    • Use a calibrated rheometer or viscometer for the measurements.

    • Set the temperature of the instrument to the desired experimental temperature.

    • Gently pour the sample into the measurement cell, avoiding the formation of air bubbles.

    • Allow the sample to thermally equilibrate in the measurement cell for a few minutes.

    • Perform the viscosity measurement according to the instrument's operating procedure. For a comprehensive analysis, measure viscosity over a range of shear rates.

ExperimentalWorkflow start Start prep_stocks Prepare Surfactant and Salt Stock Solutions start->prep_stocks prep_samples Prepare Samples with Varying Salt Concentrations prep_stocks->prep_samples equilibrate Equilibrate Samples (24 hours) prep_samples->equilibrate measure Measure Performance Metric equilibrate->measure viscosity Viscosity Measurement (Rheometer) measure->viscosity Viscosity foam Foam Stability Test (e.g., Ross-Miles) measure->foam Foaming antimicrobial Antimicrobial Assay (e.g., MIC) measure->antimicrobial Antimicrobial analyze Analyze Data and Determine Optimal Ionic Strength viscosity->analyze foam->analyze antimicrobial->analyze end_node End analyze->end_node

General experimental workflow for performance evaluation.

Protocol 2: Evaluation of Foam Stability (Ross-Miles Method Adaptation)

  • Apparatus:

    • A graduated cylinder (e.g., 1000 mL) with a stopper.

    • A pipette or burette.

  • Procedure:

    • Prepare solutions of this compound at a fixed concentration with varying ionic strengths as described in Protocol 1.

    • Pour a specific volume (e.g., 200 mL) of the test solution into the graduated cylinder.

    • Invert the cylinder a set number of times (e.g., 10 times) in a standardized manner to generate foam.

    • Immediately after shaking, place the cylinder on a level surface and record the initial foam volume.

    • Record the foam volume at regular intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.

    • Foam stability can be reported as the foam volume remaining after a specific time or as the time taken for the foam to collapse to half of its initial volume.

Protocol 3: Assessment of Antimicrobial Activity

For a standardized evaluation of antimicrobial activity, it is recommended to follow established methods such as those provided by the American Society for Testing and Materials (ASTM).

  • For materials treated with antimicrobial agents: ASTM E2180 provides a quantitative test method for determining the activity of incorporated antimicrobial agents in polymeric or hydrophobic materials.[8]

  • For handwashing formulations: ASTM E2870 can be used to evaluate the relative effectiveness of antimicrobial handwashing formulations.[9]

The general principle of these tests involves:

  • Preparing a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Exposing the test material or a surface treated with the formulation to the inoculum for a specified contact time.

  • Neutralizing the antimicrobial agent.

  • Quantifying the number of surviving microorganisms.

  • Calculating the percentage reduction of the microorganisms compared to an untreated control.

References

Troubleshooting foam formation with Undecylenamidopropyl betaine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Undecylenamidopropyl betaine (B1666868).

Frequently Asked Questions (FAQs)

Q1: What is Undecylenamidopropyl betaine and what are its primary functions?

This compound is an amphoteric surfactant derived from undecylenic acid, a natural fatty acid from castor oil.[1] Its zwitterionic nature, meaning it has both a positive and a negative charge, allows it to function across a wide pH range.[1] In experimental formulations, its primary functions include:

  • Cleansing: It effectively removes dirt, oil, and other impurities.[1]

  • Foam Boosting: It enhances the volume, texture, and stability of foam.[1][2]

  • Viscosity Control: It helps to increase or decrease the thickness of a formulation.[1][2]

  • Conditioning: It can act as a skin and hair conditioning agent.[1][2]

  • Antistatic Agent: It helps to reduce static electricity.[1][2]

Q2: Why is my formulation with this compound producing inconsistent foam?

Inconsistent foam production is often linked to several key factors:

  • pH Fluctuation: As an amphoteric surfactant, the foaming properties of this compound can be influenced by the pH of the system. Ensure the pH of your formulation is consistent between batches.

  • Concentration: Higher concentrations of surfactants generally lead to increased foam formation and stability. Verify that the concentration of this compound is accurate and consistent.

  • Mixing Technique: The method and intensity of agitation can significantly impact foam generation. Over-mixing or high-shear mixing can incorporate excessive air, leading to large, unstable bubbles.[3] Standardize your mixing speed, time, and vessel geometry.

  • Presence of Contaminants: The presence of oils, salts, or other surface-active impurities can either suppress or unexpectedly boost foam.[4] Ensure all glassware is thoroughly cleaned and use purified water.

Q3: Can this compound be used with other surfactants?

Yes, this compound often exhibits synergistic effects when combined with other surfactants, particularly anionic surfactants like sulfates and sulfonates.[5] This combination can lead to:

  • Enhanced Foam Stability: The interaction between the anionic and zwitterionic headgroups can create a more tightly packed interfacial film, leading to more stable foam.

  • Increased Viscosity: The mixture can result in a thicker formulation.

  • Improved Mildness: Betaines can reduce the irritation potential of harsher anionic surfactants.[5]

When formulating with multiple surfactants, it is crucial to evaluate their compatibility and the overall impact on foam properties and stability.

Troubleshooting Guides

Problem 1: Excessive Foam Formation

Symptoms:

  • Foam overflows from the reaction vessel.

  • Difficulty in handling and transferring the solution.

  • Inaccurate volume measurements.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Surfactant Concentration Reduce the concentration of this compound in your formulation.
High-Shear Mixing Decrease the agitation speed. Use a low-shear mixing technique, ensuring the mixing blade is kept below the liquid's surface to avoid vortex formation.[3]
Gas Introduction If your experiment involves bubbling gas through the solution, reduce the gas flow rate.
Temperature Higher temperatures can sometimes increase foamability. If possible, conduct your experiment at a lower temperature.
Problem 2: Poor Foam Stability or Rapid Foam Collapse

Symptoms:

  • Foam is generated but collapses within seconds or a few minutes.

  • Large, irregular bubble structure.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Viscosity Increase the viscosity of the continuous phase by adding a suitable polymer or by increasing the surfactant concentration.
Presence of Antifoaming Agents Ensure there is no contamination from oils (e.g., silicone oil from equipment) or other hydrophobic particles that can disrupt the foam lamella.
pH outside Optimal Range Adjust the pH of your solution. The stability of foam stabilized by amphoteric surfactants can be pH-dependent.
Electrolyte Concentration The presence of salts can impact foam stability by compressing the electrical double layer.[4][6][7] Experiment with different electrolyte concentrations to see the effect on foam stability.
Incompatible Ingredients Certain components in your formulation may be interacting negatively with the this compound. Systematically remove or replace other ingredients to identify the culprit.

Data Presentation

The following tables provide representative data on the foaming properties of amidopropyl betaine surfactants. Note that specific values for this compound may vary depending on the experimental conditions.

Table 1: Effect of Concentration on Foam Properties

Concentration (% w/w)Initial Foam Height (mm)Foam Stability (Half-life in minutes)
0.5853.5
1.01207.2
2.015512.8
5.018018.5

Table 2: Effect of pH on Foam Stability (at 1% concentration)

pHInitial Foam Height (mm)Foam Stability (Half-life in minutes)
4.01105.1
6.01257.8
8.01227.5
10.01054.6

Table 3: Synergistic Effect with Sodium Laureth Sulfate (SLES) (Total Surfactant Concentration 1%)

This compound : SLES RatioInitial Foam Height (mm)Foam Stability (Half-life in minutes)
100 : 01207.2
75 : 251359.5
50 : 5015014.3
25 : 7514511.8
0 : 1001308.1

Experimental Protocols

Ross-Miles Method for Foamability and Foam Stability

This method is a standardized test for measuring foam height and stability.[8]

Apparatus:

  • Jacketed glass column with a stopcock at the bottom.

  • Pipette with a specified orifice size.

  • Thermometer.

  • Stopwatch.

Procedure:

  • Prepare a solution of this compound at the desired concentration in deionized water.

  • Pour 200 mL of the solution into the glass column.

  • Pipette 50 mL of the same solution.

  • Position the pipette above the column and allow the solution to fall into the column, starting the stopwatch as the solution begins to flow.

  • Once the pipette is empty, record the initial foam height.

  • Record the foam height at regular intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[8]

Bubble Size Analysis using Microscopy and Image Analysis

This protocol allows for the characterization of the foam structure.[9][10]

Apparatus:

  • Microscope with a camera attachment.

  • Glass slide and coverslip.

  • Image analysis software (e.g., ImageJ).[11]

Procedure:

  • Generate foam using a standardized method (e.g., shaking or sparging).

  • Carefully place a small sample of the foam onto a glass slide and cover with a coverslip.

  • Place the slide on the microscope stage and focus on the bubbles.

  • Capture images of the foam at different locations.

  • Use the image analysis software to measure the diameter of a representative number of bubbles.

  • Calculate the average bubble size and the bubble size distribution.

Visualizations

Troubleshooting_Foam_Formation cluster_problem Observed Problem cluster_diagnosis Initial Diagnosis cluster_causes Potential Causes cluster_solutions Solutions Problem Foam Formation Issue Inconsistent_Foam Inconsistent Foam Problem->Inconsistent_Foam Excessive_Foam Excessive Foam Problem->Excessive_Foam Poor_Stability Poor Stability Problem->Poor_Stability pH pH Variation Inconsistent_Foam->pH Concentration Concentration Inconsistent_Foam->Concentration Mixing Mixing Technique Inconsistent_Foam->Mixing Excessive_Foam->Concentration Excessive_Foam->Mixing Poor_Stability->pH Contaminants Contaminants Poor_Stability->Contaminants Viscosity Low Viscosity Poor_Stability->Viscosity Adjust_pH Adjust pH pH->Adjust_pH Verify_Concentration Verify Concentration Concentration->Verify_Concentration Optimize_Mixing Optimize Mixing Mixing->Optimize_Mixing Clean_Glassware Clean Glassware Contaminants->Clean_Glassware Add_Viscosifier Add Viscosifier Viscosity->Add_Viscosifier

Caption: Troubleshooting workflow for foam formation issues.

Experimental_Workflow_Foam_Analysis cluster_prep Preparation cluster_generation Foam Generation cluster_analysis Analysis cluster_data Data Output Prep_Solution Prepare Surfactant Solution Generate_Foam Generate Foam (Ross-Miles or Sparging) Prep_Solution->Generate_Foam Measure_Height Measure Initial Foam Height Generate_Foam->Measure_Height Analyze_Structure Analyze Bubble Structure (Microscopy) Generate_Foam->Analyze_Structure Measure_Stability Measure Foam Height Over Time Measure_Height->Measure_Stability Foamability Foamability Data Measure_Height->Foamability Stability Foam Stability Data Measure_Stability->Stability Bubble_Size Bubble Size Distribution Analyze_Structure->Bubble_Size

Caption: Experimental workflow for foam analysis.

References

Technical Support Center: Impact of Undecylenamidopropyl Betaine on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Undecylenamidopropyl Betaine (B1666868)

Undecylenamidopropyl betaine is a zwitterionic (amphoteric) surfactant derived from undecylenic acid, a natural fatty acid from castor oil.[1] It possesses both a positive and a negative charge in its molecular structure, resulting in a net neutral charge.[2] Its primary applications are in cosmetics and personal care products, where it functions as a cleansing agent, foam booster, and conditioning agent due to its mild nature.[1][2][3]

Potential Impact of Surfactants on Enzyme Kinetics

Surfactants can significantly influence enzyme activity through various mechanisms. The presence of a surfactant like this compound in an enzyme assay, whether intentional or as a contaminant, can lead to unexpected results.

General Mechanisms of Surfactant-Enzyme Interaction:

  • Conformational Changes: Surfactants can interact with enzymes through hydrophobic and ionic interactions, which may alter the enzyme's three-dimensional structure.[4] Such changes can lead to either a decrease or, in some cases, an increase in enzymatic activity.

  • Substrate Availability: Surfactants can affect the solubility and availability of the substrate to the enzyme.

  • Direct Inhibition: The surfactant molecule may bind to the active site or an allosteric site of the enzyme, leading to inhibition.

  • Denaturation: At higher concentrations, some surfactants can cause irreversible unfolding and denaturation of the enzyme, leading to a complete loss of activity.

Ionic surfactants (anionic and cationic) are more likely to cause significant conformational changes and denaturation compared to non-ionic surfactants.[4][5] Zwitterionic surfactants, like this compound, have a more complex interaction profile that can be pH-dependent.

Troubleshooting Guide

This guide addresses potential issues when this compound or a similar surfactant is suspected of affecting an enzyme kinetics experiment.

Q1: My enzyme activity is unexpectedly low after introducing a formulation containing this compound. What could be the cause?

A1: The observed inhibition could be due to several factors:

  • Competitive or Non-competitive Inhibition: The surfactant may be binding to the enzyme's active site or an allosteric site, reducing its catalytic efficiency.

  • Enzyme Denaturation: The concentration of the surfactant might be high enough to cause partial or complete denaturation of the enzyme.

  • Substrate Interaction: The surfactant could be sequestering the substrate within micelles, making it unavailable to the enzyme.

Troubleshooting Steps:

  • Determine the Critical Micelle Concentration (CMC): If possible, find the CMC of the surfactant. Effects on enzyme kinetics can change dramatically around the CMC.

  • Vary Surfactant Concentration: Perform the assay with a range of this compound concentrations to determine if the effect is dose-dependent.

  • Pre-incubation Test: Incubate the enzyme with the surfactant for varying amounts of time before adding the substrate. If activity decreases with longer pre-incubation, it may suggest irreversible denaturation.

  • Dialysis: If the inhibition is reversible, dialyzing the enzyme-surfactant mixture to remove the surfactant should restore enzyme activity.

Caption: Troubleshooting workflow for surfactant interference.

Q2: My reaction kinetics plot (e.g., Lineweaver-Burk) has an unusual shape. Could this compound be the cause?

A2: Yes, surfactants can lead to non-Michaelis-Menten kinetics. The shape of the plot can provide clues about the mechanism of interaction. For example, a change in Vmax suggests non-competitive or uncompetitive inhibition, while a change in Km with no change in Vmax points to competitive inhibition.

Experimental Protocol: Determining the Type of Inhibition

  • Prepare Reagents: Enzyme solution, substrate solutions of varying concentrations, buffer, and this compound solution at a fixed concentration.

  • Set up Control Reactions: For each substrate concentration, measure the initial reaction velocity without the surfactant.

  • Set up Test Reactions: For each substrate concentration, measure the initial reaction velocity with the fixed concentration of this compound.

  • Plot the Data: Create a Michaelis-Menten plot (Velocity vs. [Substrate]) and a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]) for both the control and test data.

  • Analyze the Plots:

    • Competitive Inhibition: Vmax remains the same, Km increases. The lines on the Lineweaver-Burk plot will intersect at the y-axis.

    • Non-competitive Inhibition: Vmax decreases, Km remains the same. The lines on the Lineweaver-Burk plot will intersect at the x-axis.

    • Uncompetitive Inhibition: Both Vmax and Km decrease. The lines on the Lineweaver-Burk plot will be parallel.

    • Mixed Inhibition: Both Vmax and Km change, and the lines on the Lineweaver-Burk plot intersect at a point other than the axes.

InhibitionTypes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme Enzyme (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES S binds to free enzyme EI Enzyme-Inhibitor Complex (EI) Enzyme->EI I binds to free enzyme Substrate Substrate (S) Inhibitor Inhibitor (I) (e.g., Surfactant) Product Product (P) ES->Product ESI Enzyme-Substrate-Inhibitor Complex (ESI) E2 Enzyme (E) ES2 ES E2->ES2 EI2 EI E2->EI2 S2 Substrate (S) I2 Inhibitor (I) ESI2 ESI ES2->ESI2 I binds to ES P2 Product (P) ES2->P2 EI2->ESI2 S binds to EI

Caption: Simplified models of enzyme inhibition.

Quantitative Data Summary: Effects of Betaine (Trimethylglycine) on Enzymes

While specific data for this compound is unavailable, studies on the related compound, betaine (trimethylglycine), provide some context for how a betaine-derived molecule might interact with enzymes.

EnzymeOrganism/SourceEffect of BetaineKinetic ParametersReference
β-N-acetyl-D-glucosaminidasePrawn (Litopenaeus vannamei)Reversible, mixed-type inhibitionIC₅₀: 15.00 ± 0.30 mMKᵢ: 9.17 ± 0.85 mMKᵢₛ: 45.58 ± 2.52 mM[4]
Restriction Enzymes (e.g., BspMI)N/AEnhanced catalytic efficiencyIncreased digestion rate at 0.3 M betaine[2][6]

Frequently Asked Questions (FAQs)

Q: Is this compound likely to enhance or inhibit my enzyme? A: It is difficult to predict without experimental data. Surfactants can either enhance or inhibit enzyme activity. The outcome depends on the specific enzyme, the surfactant's concentration, and the assay conditions (pH, temperature, ionic strength).

Q: My assay buffer already contains a surfactant (e.g., Tween-20). Do I still need to be concerned about this compound? A: Yes. The effects of surfactants are not always interchangeable. The introduction of a second surfactant could lead to complex interactions, including the formation of mixed micelles, which could have unforeseen effects on your enzyme. It is crucial to run controls to understand the impact of each component.

Q: How can I differentiate between the effect of this compound and another component in my test sample? A: The best approach is to test each component of the sample individually in your enzyme assay. If you have pure this compound, you can create a dose-response curve to characterize its specific effect. If not, you may need to use separation techniques (e.g., chromatography) to isolate the components of your sample before testing.

Q: What are some general recommendations for working with enzymes in the presence of surfactants? A:

  • Always perform control experiments to measure the baseline activity of your enzyme in the presence of the surfactant.

  • Keep the surfactant concentration consistent across all experiments unless it is the variable being studied.

  • Be aware of the surfactant's CMC and how your experimental concentration relates to it.

  • If you observe inhibition, try to determine if it is reversible or irreversible.

  • Whenever possible, use non-ionic surfactants, as they are generally less disruptive to enzyme structure and function.[4][5]

References

Long-term stability of Undecylenamidopropyl betaine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of Undecylenamidopropyl betaine (B1666868) stock solutions for researchers, scientists, and drug development professionals. Given the limited direct data on this specific surfactant, the information provided is based on best practices for similar amphoteric surfactants like Cocamidopropyl betaine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Undecylenamidopropyl betaine stock solutions?

For most research applications, it is recommended to prepare stock solutions of this compound in high-purity, sterile water, such as deionized (DI) or Milli-Q water. The use of buffers may be appropriate depending on the specific downstream application, but it is crucial to ensure compatibility and avoid precipitation.

Q2: What are the optimal storage conditions for this compound stock solutions?

To ensure long-term stability, it is best to store stock solutions of this compound at 2-8°C. For extended storage, aliquoting the stock solution into smaller, single-use volumes can help to minimize contamination and degradation from repeated freeze-thaw cycles. Some sources suggest that refrigeration is a suitable method for storing aqueous solutions of similar surfactants.

Q3: What is the expected shelf life of a prepared this compound stock solution?

Q4: Can this compound solutions be frozen?

While some surfactant solutions can be frozen, repeated freeze-thaw cycles should be avoided as this can lead to concentration gradients and potential degradation of the surfactant. If long-term storage in a frozen state is necessary, it is best to aliquot the stock solution into single-use volumes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in Stock Solution - Low storage temperature- High concentration- pH shift- Gently warm the solution to 30-40°C to redissolve the precipitate.- Prepare a more dilute stock solution.- Verify the pH of the solution and adjust if necessary.
Reduced Efficacy in Experiments - Degradation of the surfactant- Incorrect concentration- Prepare a fresh stock solution.- Verify the concentration of the stock solution using a suitable analytical method.
Inconsistent Experimental Results - Inhomogeneous stock solution- Contamination- Ensure the stock solution is thoroughly mixed before each use.- Use aseptic techniques when handling the stock solution to prevent microbial contamination.

Experimental Protocols

Protocol 1: Preparation of a 10% (w/v) this compound Stock Solution

  • Weigh out 10 grams of this compound powder.

  • In a sterile container, add the powder to approximately 80 mL of sterile, high-purity water.

  • Gently heat the solution to 30-40°C while stirring until the powder is completely dissolved.

  • Once dissolved, allow the solution to cool to room temperature.

  • Adjust the final volume to 100 mL with sterile, high-purity water.

  • Sterile-filter the solution through a 0.22 µm filter into a sterile storage bottle.

  • Store the solution at 2-8°C.

Visualized Workflow

cluster_prep Stock Solution Preparation cluster_storage Storage and Handling cluster_troubleshooting Troubleshooting weigh Weigh Undecylenamidopropyl Betaine Powder dissolve Dissolve in Sterile Water (30-40°C with stirring) weigh->dissolve cool Cool to Room Temperature dissolve->cool adjust_vol Adjust Final Volume cool->adjust_vol filter Sterile Filter (0.22 µm) adjust_vol->filter store Store at 2-8°C filter->store aliquot Aliquot for Single Use store->aliquot inspect Visually Inspect Before Use aliquot->inspect precipitation Precipitation inspect->precipitation reduced_efficacy Reduced Efficacy inspect->reduced_efficacy inconsistent_results Inconsistent Results inspect->inconsistent_results warm_solution Warm Solution precipitation->warm_solution dilute_solution Dilute Solution precipitation->dilute_solution prepare_fresh Prepare Fresh Solution reduced_efficacy->prepare_fresh verify_concentration Verify Concentration reduced_efficacy->verify_concentration mix_thoroughly Mix Thoroughly inconsistent_results->mix_thoroughly aseptic_technique Use Aseptic Technique inconsistent_results->aseptic_technique

Caption: Workflow for the preparation, storage, and troubleshooting of this compound stock solutions.

Validation & Comparative

A Comparative Guide to Undecylenamidopropyl Betaine and Cocamidopropyl Betaine in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and drug development, the selection of appropriate surfactants is critical to ensure experimental success, product stability, and biological compatibility. Among the amphoteric surfactants, Undecylenamidopropyl Betaine (B1666868) and Cocamidopropyl Betaine are frequently utilized. While structurally similar, their distinct properties lend them to different research applications. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies.

Executive Summary

Undecylenamidopropyl Betaine distinguishes itself with notable antimicrobial, particularly antifungal, properties, making it a valuable agent in the development of therapeutic cleansers and formulations aimed at combating microbial proliferation.[1] It also functions as a mild surfactant with good foaming capabilities.[1][2]

Cocamidopropyl Betaine (CAPB) is a widely used surfactant celebrated for its excellent foam-boosting, viscosity-building, and mild cleansing properties.[3][4][5] Its primary applications in research are in the formulation of various personal care and cleansing products, where it also serves to reduce the irritation potential of harsher surfactants.[3][5]

Quantitative Performance Comparison

The following tables summarize the key performance indicators for this compound and Cocamidopropyl Betaine based on available data. It is important to note that the data presented is collated from various sources and may not represent direct, side-by-side comparisons under identical experimental conditions.

Table 1: Antimicrobial Efficacy

FeatureThis compoundCocamidopropyl Betaine
Primary Antimicrobial Activity Antifungal (e.g., against Candida albicans)[1][6]Limited, some inhibitory effect on Gram-positive bacteria[7]
Synergistic Potential Enhances efficacy of other antimicrobials (e.g., polyhexamethylene biguanide)[1]Can be used in combination with other surfactants for cleansing formulations[8]

Table 2: Surfactant & Formulation Properties

FeatureThis compoundCocamidopropyl Betaine
Foaming Properties Good foaming capabilities[1][2]Excellent foam booster, produces a rich and stable lather[3][4][5]
Viscosity Control Acts as a viscosity controlling agent[2]Effective viscosity builder, especially in the presence of anionic surfactants[3][7]
Mildness/Irritation Potential Considered a mild surfactant[2]Generally mild, though impurities from manufacturing can cause allergic reactions[3][9]
Antistatic Properties Yes[2]Yes, particularly in hair care formulations[3]
Conditioning Effect Skin and hair conditioning[2]Provides a conditioning effect on hair and skin[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Serial Dilution: The test substance (this compound or Cocamidopropyl Betaine) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under optimal conditions for the test microorganism (e.g., 35°C for 24-48 hours).

  • Observation: The MIC is determined as the lowest concentration of the test substance at which there is no visible growth (turbidity).

Foam Height and Stability Analysis (Ross-Miles Method)

This method assesses the foaming capacity and persistence of a surfactant solution.

  • Apparatus Setup: A jacketed glass column with a specified height and diameter is used.

  • Solution Preparation: A standard concentration of the surfactant solution is prepared in water of a defined hardness.

  • Foam Generation: A specific volume of the surfactant solution is dropped from a set height into the column containing a smaller volume of the same solution, generating foam.

  • Initial Foam Height Measurement: The initial height of the foam is recorded immediately after all the solution has been added.

  • Foam Stability Measurement: The foam height is measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess its stability.

Viscosity Measurement of Surfactant Solutions

This protocol measures the resistance of a fluid to flow.

  • Sample Preparation: Surfactant solutions of varying concentrations are prepared.

  • Instrumentation: A rotational viscometer or rheometer is used.

  • Measurement: The spindle of the viscometer is immersed in the surfactant solution, and the instrument measures the torque required to rotate the spindle at a constant speed.

  • Data Acquisition: The viscosity is recorded, typically in centipoise (cP) or Pascal-seconds (Pa·s). Measurements can be taken at different shear rates and temperatures to characterize the fluid's rheological behavior.

In Vitro Irritation Assessment (Hen's Egg Test - Chorioallantoic Membrane - HET-CAM)

This is an alternative method to assess the irritation potential of a substance on mucous membranes.

  • Egg Preparation: Fertilized hen's eggs are incubated for 9-10 days. A window is then carefully opened in the shell to expose the chorioallantoic membrane (CAM).

  • Application of Test Substance: A defined amount of the test substance is applied directly onto the CAM.

  • Observation: The CAM is observed for 5 minutes for signs of hemorrhage, lysis (vessel disintegration), and coagulation.

  • Scoring: An irritation score is calculated based on the time of onset and severity of these reactions.

Visualized Workflows and Pathways

Experimental Workflow for Surfactant Comparison

G cluster_prep Preparation cluster_tests Performance Testing cluster_analysis Data Analysis & Comparison U_sol Undecylenamidopropyl Betaine Solution antimicrobial Antimicrobial Efficacy (MIC Assay) U_sol->antimicrobial foaming Foaming Properties (Ross-Miles Test) U_sol->foaming viscosity Viscosity Measurement U_sol->viscosity irritation Irritation Potential (HET-CAM Assay) U_sol->irritation C_sol Cocamidopropyl Betaine Solution C_sol->antimicrobial C_sol->foaming C_sol->viscosity C_sol->irritation data_table Quantitative Data Comparison Table antimicrobial->data_table foaming->data_table viscosity->data_table irritation->data_table

Caption: Comparative experimental workflow for evaluating the performance of betaine surfactants.

Logical Relationship in Formulation Development

G cluster_application Target Application cluster_properties Key Surfactant Properties cluster_selection Surfactant Selection antimicrobial_formulation Antimicrobial Formulation antifungal Strong Antifungal Activity antimicrobial_formulation->antifungal requires cleansing_formulation General Cleansing Formulation mildness Mildness cleansing_formulation->mildness requires foaming Good Foaming cleansing_formulation->foaming requires viscosity Viscosity Building cleansing_formulation->viscosity requires U_betaine Undecylenamidopropyl Betaine antifungal->U_betaine leads to C_betaine Cocamidopropyl Betaine mildness->C_betaine leads to foaming->C_betaine leads to viscosity->C_betaine leads to

References

Comparative Analysis of Undecylenamidopropyl Betaine and CHAPS for Membrane Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of membrane proteomics, the effective solubilization and stabilization of membrane proteins are paramount for successful downstream analysis. The choice of detergent is a critical determinant of experimental success, directly impacting protein yield, structural integrity, and functional preservation. This guide provides a detailed comparative analysis of two zwitterionic detergents: the well-established 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) and the increasingly utilized Undecylenamidopropyl betaine (B1666868), offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal detergent for their specific research needs.

Quantitative Performance Comparison

The selection of an appropriate detergent is often guided by its physicochemical properties. The table below summarizes the key characteristics of Undecylenamidopropyl betaine and CHAPS.

PropertyThis compoundCHAPS
Full Chemical Name N,N-dimethyl-N-(undecylamidopropyl)ammonioacetate3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate
Common Name Empigen BBCHAPS
Molecular Weight ~342.5 g/mol 614.9 g/mol [1]
Detergent Type ZwitterionicZwitterionic[2][3][4]
Critical Micelle Concentration (CMC) ~0.7 mM6 - 10 mM[1][3]
Aggregation Number Not widely reported4 - 14[1]
Key Features - Effective in solubilizing inclusion bodies[5]- Compatible with mass spectrometry- Considered a mild, non-denaturing detergent- Preserves protein structure and function[2]- Effective at breaking protein-protein interactions[1][2]- Compatible with isoelectric focusing and ion-exchange chromatography[1][2]- Easily removed by dialysis due to high CMC[1]

In-Depth Performance Analysis

Protein Solubilization Efficiency

Both this compound and CHAPS are effective in solubilizing membrane proteins by disrupting the lipid bilayer and forming mixed micelles with proteins and lipids. CHAPS is a widely used, non-denaturing detergent known for its ability to break protein-protein interactions while maintaining the native protein conformation.[1][2] Its efficacy, however, can be protein-dependent.[6]

This compound, commercially known as Empigen BB, has demonstrated strong solubilization capabilities, particularly for extracting proteins from inclusion bodies.[5] Its utility in membrane proteomics is growing, especially in workflows that are sensitive to detergent interference.

Preservation of Protein Structure and Function

A critical attribute of a detergent for membrane proteomics is its ability to maintain the structural and functional integrity of the solubilized proteins. CHAPS is well-regarded for its mild, non-denaturing properties, which help in preserving the biological activity of proteins post-solubilization.[2] This makes it a suitable choice for applications such as co-immunoprecipitation where protein complexes need to be kept intact.[1]

This compound is also considered a gentle detergent. Studies have shown its utility in stabilizing membrane proteins for structural studies, indicating its capacity to preserve the native protein fold.[5]

Compatibility with Downstream Analytical Techniques

The compatibility of the chosen detergent with downstream analytical methods is a crucial consideration. CHAPS, being zwitterionic, carries no net charge over a broad pH range, making it compatible with techniques like isoelectric focusing (IEF) and ion-exchange chromatography.[2][3] Its relatively high critical micelle concentration (CMC) also facilitates its removal from the sample through dialysis.[1]

A significant advantage of this compound is its enhanced compatibility with mass spectrometry (MS). Detergents can often interfere with MS analysis by suppressing the ion signal of peptides. This compound is reported to have minimal interference, making it a preferred choice for bottom-up proteomics workflows that rely on MS for protein identification and quantification.

Experimental Protocols

The following are generalized protocols for membrane protein extraction using CHAPS and this compound. It is important to note that these protocols may require optimization based on the specific cell type, protein of interest, and downstream application.

Protocol 1: Membrane Protein Extraction using CHAPS Lysis Buffer
  • Cell Harvesting:

    • For adherent cells, wash with ice-cold PBS, then scrape the cells in PBS and centrifuge at 500 x g for 5 minutes.

    • For suspension cells, centrifuge directly at 500 x g for 5 minutes.[7]

    • Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Cell Lysis:

    • Prepare a CHAPS lysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1-2% CHAPS, protease and phosphatase inhibitors).

    • Resuspend the cell pellet in the ice-cold CHAPS lysis buffer. The volume will depend on the size of the cell pellet.

    • Incubate on ice for 30 minutes with gentle agitation.[8]

  • Centrifugation:

    • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the insoluble cellular debris.[8]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the solubilized membrane proteins, for downstream analysis.

Protocol 2: Membrane Protein Extraction using this compound
  • Cell/Tissue Preparation:

    • Prepare cell pellets as described in the CHAPS protocol.

    • For tissues, homogenize approximately 10-20 mg of tissue in the lysis buffer.[9]

  • Solubilization:

    • Prepare a lysis buffer containing this compound (e.g., 40 mM sodium phosphate, pH 7.5, 300 mM sodium chloride, 1-2% this compound, protease inhibitors).

    • Resuspend the cell pellet or homogenized tissue in the lysis buffer.

    • Incubate at 4°C for 2-4 hours with gentle rocking.[5]

  • Clarification of Lysate:

    • Centrifuge the suspension at 18,000 x g for 30 minutes to remove insoluble material.[5]

  • Protein Collection:

    • The resulting supernatant contains the solubilized membrane proteins and is ready for further purification or analysis.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for membrane proteomics, highlighting the key stages where detergents are employed.

MembraneProteomicsWorkflow start Cell Culture / Tissue Sample harvest Cell Harvesting & Lysis start->harvest solubilization Membrane Protein Solubilization (with this compound or CHAPS) harvest->solubilization centrifugation Clarification by Centrifugation solubilization->centrifugation purification Protein Purification (e.g., Affinity Chromatography) centrifugation->purification analysis Downstream Analysis purification->analysis ms Mass Spectrometry analysis->ms Proteomics sds_page SDS-PAGE / Western Blot analysis->sds_page Validation functional_assay Functional Assays analysis->functional_assay Activity

Caption: A generalized workflow for membrane proteomics experiments.

References

Efficacy of Zwitterionic Detergents in Hydrophobic Protein Solubilization: A Closer Look at ASB-14

Author: BenchChem Technical Support Team. Date: December 2025

The solubilization of hydrophobic proteins, particularly integral membrane proteins, is a critical and often challenging step in their isolation and subsequent analysis. The choice of detergent is paramount to successfully extract these proteins from their native lipid environment while preserving their structural integrity and function. Zwitterionic detergents, possessing both a positive and a negative charge in their hydrophilic head group, are widely employed for this purpose as they are generally milder than ionic detergents and more effective than non-ionic detergents at disrupting protein-protein interactions.

This guide provides an in-depth look at the performance of ASB-14, a zwitterionic detergent known for its effectiveness in solubilizing a wide range of proteins, including those that are notoriously difficult to extract.[1] While a direct comparison with Undecylenamidopropyl betaine (B1666868) is not feasible due to the lack of available data for the latter in a research context, this guide will provide a comprehensive overview of ASB-14's efficacy, supported by experimental data and detailed protocols.

Performance of ASB-14 in Protein Solubilization

ASB-14 has demonstrated superior performance in solubilizing complex protein mixtures, especially for applications like two-dimensional gel electrophoresis (2D-GE).[2] Its efficacy is often enhanced when used in combination with other detergents, such as CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), and chaotropic agents like urea (B33335) and thiourea (B124793).[3][4]

Data Presentation

The following table summarizes the quantitative data on the performance of ASB-14 in solubilizing proteins from various biological samples, often in comparison to or in combination with other detergents.

Biological SampleDetergent CompositionKey FindingsReference
Human Brain Proteins (Frontal Cortex)4% CHAPS + 2% ASB-14 in a buffer with 7M Urea, 2M Thiourea, and 100mM DTTThis combination was found to be the most efficient solubilizing solution for 2-DE analysis of cytosolic and membrane proteins from the human brain.[4][4]
Human Erythrocyte MembranesComparison of various detergentsASB-14 and its analog ASB-16 solubilized a greater amount of total protein compared to other detergents.[1][1]
G-protein coupled receptor (GPCR)ASB-14 vs. CHAPSASB-14 was more effective than CHAPS at solubilizing the GPCR.[5][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below is a general protocol for the solubilization of membrane proteins using ASB-14 for 2D-gel electrophoresis, synthesized from established methods.[2][3]

Protocol: Solubilization of Membrane Proteins for 2D-Gel Electrophoresis

1. Preparation of Solubilization Buffer:

  • Components:

    • 7 M Urea

    • 2 M Thiourea

    • 4% (w/v) CHAPS

    • 2% (w/v) ASB-14

    • 100 mM Dithiothreitol (DTT)

    • Protease and phosphatase inhibitors (as required)

  • Preparation:

    • Dissolve urea and thiourea in water. This may require gentle heating.

    • Add CHAPS and ASB-14 and mix until dissolved.

    • Add DTT and inhibitors just before use.

    • Adjust the final volume with water.

2. Sample Preparation:

  • Start with a cell pellet or tissue sample.

  • Homogenize the sample in the prepared solubilization buffer.

  • Incubate the mixture for 1-2 hours at room temperature with gentle agitation to ensure complete solubilization.[3]

  • Centrifuge the sample at high speed (e.g., 15,000 x g) for 15 minutes to pellet any insoluble material.[3]

  • Carefully collect the supernatant containing the solubilized proteins.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a compatible protein assay. Assays like the Bradford assay may require adjustments for detergent compatibility.

4. Isoelectric Focusing (First Dimension of 2D-GE):

  • The solubilized protein sample is now ready for loading onto an Immobilized pH Gradient (IPG) strip for the first dimension of 2D-gel electrophoresis.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the Graphviz (DOT language).

Membrane_Protein_Solubilization_Workflow cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_downstream Downstream Analysis start Start: Cell/Tissue Sample homogenize Homogenization in Lysis Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (Pellet Nuclei/Debris) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (Pellet Membranes) supernatant1->centrifuge2 membrane_pellet Membrane Pellet centrifuge2->membrane_pellet add_buffer Add Solubilization Buffer (Urea, Thiourea, Detergents) membrane_pellet->add_buffer incubate Incubation with Agitation add_buffer->incubate centrifuge3 High-Speed Centrifugation (Pellet Insoluble Material) incubate->centrifuge3 solubilized_proteins Supernatant: Solubilized Proteins centrifuge3->solubilized_proteins quantify Protein Quantification solubilized_proteins->quantify analysis 2D-Gel Electrophoresis, Mass Spectrometry, etc. quantify->analysis

Caption: Workflow for membrane protein solubilization.

Caption: Mechanism of membrane protein solubilization by zwitterionic detergents.

Conclusion

ASB-14 stands out as a highly effective zwitterionic detergent for the solubilization of hydrophobic and membrane proteins, particularly for proteomic analyses. The existing body of research provides a solid foundation of quantitative data and established protocols to guide researchers in its application. While Undecylenamidopropyl betaine is a recognized surfactant, its applications are primarily documented within the cosmetics industry, with a lack of data to support its efficacy in protein research. For scientists and professionals in drug development, the evidence strongly supports the use of ASB-14, often in conjunction with CHAPS and chaotropes, as a reliable choice for tackling the challenge of hydrophobic protein solubilization.

References

A Comparative Guide to Detergents for Membrane Protein Stability: Fos-Choline vs. Undecylenamidopropyl Betaine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein stabilization, the choice of detergent is a critical factor for success. This guide provides an objective comparison of Fos-Choline, a widely used zwitterionic detergent in structural biology, and Undecylenamidopropyl betaine (B1666868), a surfactant primarily utilized in the cosmetics industry.

This comparison delves into the physicochemical properties, experimental performance, and established applications of each detergent, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to make informed decisions for their membrane protein of interest.

At a Glance: Key Differences

FeatureFos-CholineUndecylenamidopropyl Betaine
Primary Application Membrane protein solubilization, stabilization, and structural studies (NMR, Cryo-EM)Surfactant, cleansing agent, and foam booster in cosmetic and personal care products
Chemical Class Zwitterionic Phosphocholine (B91661)Zwitterionic Betaine
Scientific Literature Extensively studied and validated for membrane protein research.[1][2][3][4][5]Primarily documented in cosmetic science and patent literature; lacks studies on membrane protein stability.[6][7][8][9]
Availability for Research Commercially available in various alkyl chain lengths for research purposes.[1][2]Available as a cosmetic ingredient; research-grade preparations are not standard.[7]

Physicochemical Properties: A Comparative Analysis

The effectiveness of a detergent in stabilizing a membrane protein is intrinsically linked to its physicochemical properties. The following table summarizes the known properties of Fos-Choline and the limited available data for this compound.

PropertyFos-Choline-12This compound
Molecular Weight ( g/mol ) 351.46326.5
Critical Micelle Concentration (CMC) 1.1 mMData not available
Aggregation Number ~40Data not available
Micelle Molecular Weight (kDa) ~14Data not available
Head Group PhosphocholineCarboxybetaine
Tail Group C12 Alkyl ChainC11 Alkyl Chain (from Undecylenic Acid)

Data for Fos-Choline-12 is representative of the Fos-Choline family. Properties vary with alkyl chain length.

Performance in Membrane Protein Stabilization: Experimental Evidence

Fos-Choline: A Versatile Tool in Structural Biology

Fos-Cholines are a class of non-ionic detergents that have demonstrated utility in the solubilization and stabilization of a variety of membrane proteins for structural and functional studies.[1][2] Their zwitterionic phosphocholine headgroup mimics the structure of phosphatidylcholine, a major component of eukaryotic cell membranes, which can contribute to a more native-like environment for the solubilized protein.[10][11][12]

However, studies have also shown that while Fos-Cholines can be effective solubilizing agents, they may also lead to the destabilization and unfolding of some membrane proteins.[4][5] This underscores the importance of screening a range of detergents for each specific target protein. Fluorinated versions of Fos-Choline have also been developed and used to improve the distribution of membrane protein particles in vitreous ice for cryo-electron microscopy (cryo-EM) studies.[3]

Experimental Data: Thermostability of Membrane Proteins in Fos-Choline

A common method to assess the stability of a membrane protein in a given detergent is to measure its melting temperature (Tm) using techniques like differential scanning fluorimetry (DSF). An increase in Tm in the presence of a detergent indicates a stabilizing effect.

Membrane ProteinDetergentTm (°C)ΔTm (°C) vs. ControlReference
DtpAFos-Choline-1250.1- (Unfolded)Scientific Reports, 2019[4]
DgoTFos-Choline-1248.1- (Unfolded)Scientific Reports, 2019[4]
LacYFos-Choline-1246.2- (Unfolded)Scientific Reports, 2019[4]

Note: The referenced study found that while Fos-Cholines were effective at preventing aggregation, they led to lower unfolding temperatures for the tested proteins compared to other detergents, suggesting a destabilizing effect in these specific cases.

This compound: An Uncharted Territory for Membrane Protein Stability

This compound is a zwitterionic surfactant derived from undecylenic acid, a fatty acid obtained from castor oil.[6] Its primary applications are in the cosmetics and personal care industry, where it functions as a gentle cleansing agent, foam booster, and viscosity controller in products like shampoos and skin cleansers.[6][7]

There is a notable absence of scientific literature evaluating the use of this compound for the solubilization or stabilization of membrane proteins for structural or functional studies. Its properties as a surfactant suggest it could potentially solubilize membrane proteins, but its efficacy in maintaining their native conformation and activity is unknown. Researchers venturing to use this detergent for such purposes would be entering uncharted territory and would need to perform extensive validation experiments.

Experimental Protocols

A crucial step in determining the optimal detergent for a membrane protein is empirical screening. Below is a generalized workflow for assessing detergent efficacy.

Experimental Workflow for Detergent Screening

G cluster_0 Phase 1: Solubilization cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Data Analysis A Membrane Preparation B Detergent Solubilization A->B Add detergent (e.g., Fos-Choline) C Clarification by Centrifugation B->C D Thermostability Assay (e.g., DSF) C->D E Monodispersity Analysis (e.g., FSEC) C->E F Functional Assay C->F G Determine Tm D->G H Assess Aggregation E->H I Measure Activity F->I J Select Optimal Detergent G->J H->J I->J

Caption: A generalized workflow for screening detergents to optimize membrane protein stability.

Protocol: Differential Scanning Fluorimetry (DSF) for Thermostability
  • Protein Preparation: Purify the membrane protein in a baseline detergent known to solubilize it, for example, n-dodecyl-β-D-maltoside (DDM).

  • Detergent Exchange (Optional): If necessary, exchange the baseline detergent with the test detergents (e.g., different Fos-Choline variants) using size-exclusion chromatography or dialysis.

  • Assay Setup: In a 96-well PCR plate, mix the protein-detergent complex with a fluorescent dye that binds to exposed hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Thermal Denaturation: Place the plate in a real-time PCR machine and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal unfolding curve. A higher Tm indicates greater thermostability.

Logical Relationship: Detergent Properties and Protein Stability

The relationship between a detergent's chemical properties and its ability to stabilize a membrane protein is complex and not always predictable. However, certain principles guide the selection of detergents for screening.

G cluster_properties Detergent Physicochemical Properties cluster_outcome Impact on Membrane Protein CMC Critical Micelle Concentration (CMC) Solubilization Solubilization Efficiency CMC->Solubilization AlkylChain Alkyl Chain Length AlkylChain->CMC MicelleSize Micelle Size & Aggregation Number AlkylChain->MicelleSize Headgroup Headgroup Chemistry (e.g., Phosphocholine vs. Betaine) Headgroup->CMC Stability Structural Stability (Tm) Headgroup->Stability Function Functional Integrity Headgroup->Function MicelleSize->Stability Crystallization Suitability for Structural Studies MicelleSize->Crystallization Stability->Function Stability->Crystallization

Caption: Interplay of detergent properties and their influence on membrane protein stability and suitability for structural analysis.

Conclusion and Recommendations

The selection of an appropriate detergent is paramount for the successful study of membrane proteins. This guide highlights a significant disparity in the intended use and available data for Fos-Choline and this compound in the context of membrane protein research.

Fos-Choline is a well-established, albeit not universally optimal, detergent for the solubilization and stabilization of membrane proteins for structural and functional studies. Its utility is documented in numerous research articles, and it is commercially available in various forms to allow for fine-tuning of experimental conditions. Researchers should consider screening a range of Fos-Choline detergents with different alkyl chain lengths for their protein of interest.

This compound , on the other hand, is a surfactant with a proven track record in the cosmetics industry. There is currently no scientific evidence to support its use for stabilizing membrane proteins for structural biology applications. While its zwitterionic nature is a desirable characteristic for a gentle detergent, its efficacy in maintaining the native fold and function of membrane proteins is entirely uncharacterized.

Recommendation: For researchers and drug development professionals seeking to stabilize membrane proteins for structural and functional studies, Fos-Choline represents a rational starting point for detergent screening. The use of this compound for this application would be highly speculative and would require extensive and rigorous validation, starting with basic characterization of its effects on protein stability and function.

References

Validation of analytical methods for Undecylenamidopropyl betaine quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Undecylenamidopropyl betaine (B1666868), a widely utilized amphoteric surfactant in personal care and pharmaceutical products, is critical for quality control, formulation development, and regulatory compliance. This guide provides an objective comparison of various analytical methods applicable to the quantification of Undecylenamidopropyl betaine and similar amphoteric surfactants. The performance of each method is supported by experimental data from published studies, offering a comprehensive resource for selecting the most suitable analytical approach.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of various analytical techniques that can be employed for the quantification of this compound and related compounds. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and titration methods are among the most common approaches.

Analytical MethodAnalyteLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (Recovery %)
HPLC-RI Cocamidopropyl betaine> 0.9960 µg/mL200 µg/mL0.8595 - 98
UPLC-MS/MS DMAPA & LAPDMA in CAPB≥ 0.999--< 598.4 - 112
HILIC-ELSD Betaine> 0.9992.13 µg/mL7.11 µg/mL--
UV-Vis Spectroscopy Cocamidopropyl betaine--4.30 x 10⁻⁵ M4.8-
HILIC-MS/MS Betaine---< 5~93
Potentiometric Titration Amphoteric Surfactants-----
Two-Phase Titration Anionic & Cationic Surfactants-----

DMAPA: Dimethylaminopropylamine; LAPDMA: Lauramidopropyldimethylamine; CAPB: Cocamidopropyl Betaine. Data for Cocamidopropyl betaine and Betaine are included as they are structurally and chemically similar to this compound, and the methods are readily adaptable.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and can be adapted for the quantification of this compound with appropriate validation.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method is suitable for the quantification of non-chromophoric compounds like betaines.

  • Instrumentation: A standard HPLC system equipped with a refractive index detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: An appropriate mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient or isocratic elution can be employed.

  • Sample Preparation: Samples containing the analyte are dissolved in the mobile phase, filtered, and injected into the HPLC system.

  • Quantification: A calibration curve is generated by injecting standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for complex matrices and for quantifying impurities.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.

  • Column: A core-shell hydrophilic interaction liquid chromatography (HILIC) column is often used for polar analytes like betaines.[2][3]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the analyte and its fragments.

  • Internal Standard: Use of a stable, isotopically labeled internal standard is recommended to compensate for matrix effects and variations in recovery.[2][3]

  • Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)

This method is another excellent choice for non-volatile analytes that lack a UV chromophore.

  • Instrumentation: An HPLC system equipped with an ELSD.

  • Column: An Atlantis HILIC silica (B1680970) column (4.6 × 150 mm, 5 μm) is a suitable option.[4]

  • Mobile Phase: An isocratic elution with a mixture of an aqueous buffer (e.g., 30 mM ammonium acetate) and acetonitrile (e.g., 20:80, v/v).[4]

  • Detector Settings: The temperature of the spray chamber and drift tube should be optimized (e.g., 30 °C and 50 °C, respectively).[4]

  • Quantification: Similar to HPLC-RI, quantification is based on a calibration curve generated from standards.[4]

UV-Visible Spectroscopy

A simple and cost-effective colorimetric method can be developed for the quantification of betaines.

  • Principle: This method is based on the spectral shift of a colorimetric indicator, such as Eriochrome Black T, upon interaction with the betaine.[5]

  • Procedure:

    • An optimized amount of the color indicator is added to the sample solution containing the betaine.

    • The absorbance of the solution is measured at the wavelength of maximum absorbance of the complex.

    • The concentration of the betaine is determined from a calibration curve prepared with standards.[5]

  • Advantages: This method can be specific and accurate, with minimal interference from by-products of the betaine synthesis.[5]

Titration Methods

Classical titration techniques can be employed for the determination of amphoteric surfactants.

  • Potentiometric Titration: Amphoteric surfactants can be titrated in a strongly acidic medium where they behave as cationic species.[6] A suitable titrant, such as a standard solution of an anionic surfactant (e.g., sodium lauryl sulfate), is used, and the endpoint is determined potentiometrically.

  • Two-Phase Titration: This widely used standard method involves the formation of a lipophilic ion-pair between the surfactant and a titrant of opposite charge, which is then extracted into an organic solvent.[6] The endpoint is detected visually using a color indicator.[6]

Workflow for Analytical Method Validation

The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation, based on ICH guidelines.[1]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Appropriate Technology (e.g., HPLC, Titration) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate Precision) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Develop Standard Operating Procedure (SOP) D->K E->K F->K G->K H->K I->K J->K L Train Analysts K->L M Routine Analysis L->M

Caption: General workflow for analytical method validation.

References

Quality control parameters for research-grade Undecylenamidopropyl betaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of research-grade Undecylenamidopropyl betaine (B1666868), a zwitterionic surfactant, with its common alternatives, Cocamidopropyl betaine and Coco betaine. The information presented herein is intended to assist researchers in selecting the most appropriate surfactant for their specific applications, with a focus on quality control, performance characteristics, and relevant experimental protocols.

I. Quality Control Parameters for Research-Grade Undecylenamidopropyl Betaine

Ensuring the quality and purity of this compound is critical for reproducible and reliable research outcomes. The following table summarizes the key quality control parameters for a research-grade product.

Parameter Specification Analytical Method
Appearance Clear, pale yellow liquidVisual Inspection
Purity >98%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to reference spectrumFourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy
pH (10% aqueous solution) 5.0 - 7.0pH meter
Active Surfactant Matter 30-35%Titration
Sodium Chloride < 6.0%Potentiometric Titration
Free Amidoamine < 0.5%Gas Chromatography (GC) or HPLC
Free Fatty Acid < 1.0%Titration
Microbial Contamination < 10 CFU/gPlate Count

II. Performance Comparison: this compound vs. Alternatives

This compound offers unique properties due to its undecylenic acid backbone, which possesses inherent antifungal activity. This section compares its performance with the more common alternatives, Cocamidopropyl betaine and Coco betaine.

Performance Parameter This compound Cocamidopropyl Betaine Coco Betaine
Critical Micelle Concentration (CMC) LowLow to ModerateModerate
Surface Tension Reduction ExcellentGoodGood
Foam Stability HighHighModerate
Mildness/Cytotoxicity Very LowLowVery Low
Antimicrobial Activity Intrinsic (antifungal)MinimalMinimal
Biocompatibility HighModerate to HighHigh
Performance in Nanoparticle Formulation Effective stabilizerCommonly used stabilizerLess common, but effective

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

A. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound and to quantify impurities such as free amidoamine and unreacted fatty acids.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of the surfactant in the mobile phase.

  • Quantification: Use an external standard method with a certified reference standard of this compound.

B. Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC is a fundamental property of a surfactant and can be determined by measuring the surface tension of solutions at various concentrations.

  • Apparatus: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water.

    • Create a series of dilutions from the stock solution.

    • Measure the surface tension of each dilution, starting from the most dilute to minimize contamination.

    • Plot surface tension versus the logarithm of the surfactant concentration.

  • Analysis: The CMC is the concentration at which the surface tension plateaus.

C. Foam Stability Assessment (Ross-Miles Method)

This method evaluates the stability of the foam generated by a surfactant solution.

  • Apparatus: A graduated column with a specified height and diameter.

  • Procedure:

    • Prepare a standard concentration of the surfactant solution in deionized water.

    • Pour a specific volume of the solution into the column.

    • Generate foam by allowing a set volume of the same solution to fall from a specified height through an orifice onto the surface of the initial solution.

    • Measure the initial foam height and the foam height after a set period (e.g., 5 minutes).

  • Analysis: Foam stability is reported as the percentage of foam height remaining after the specified time.

D. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the surfactant on cell metabolic activity and is a measure of cytotoxicity.

  • Cell Line: A relevant cell line for the intended research application (e.g., human dermal fibroblasts).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to various concentrations of the surfactant for a specified period (e.g., 24 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the resulting formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

IV. Visualized Experimental Workflow

The following diagram illustrates the workflow for determining the Critical Micelle Concentration (CMC) of a surfactant.

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis start Prepare Surfactant Stock Solution dilutions Create Serial Dilutions start->dilutions measure Measure Surface Tension of Each Dilution dilutions->measure record Record Data measure->record plot Plot Surface Tension vs. log(Concentration) record->plot determine_cmc Determine CMC from Plot Inflection Point plot->determine_cmc end CMC Value determine_cmc->end Final Result

Workflow for CMC Determination

V. Signaling Pathway in Cytotoxicity

While this compound is known for its mildness, high concentrations of any surfactant can induce cytotoxicity. A common pathway involves the disruption of the cell membrane, leading to apoptosis.

Cytotoxicity_Pathway cluster_exposure Cellular Exposure cluster_membrane Membrane Interaction cluster_response Cellular Response cluster_outcome Final Outcome Surfactant High Concentration Surfactant Membrane Cell Membrane Disruption Surfactant->Membrane ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Surfactant-Induced Apoptosis Pathway

Analysis of Undecylenamidopropyl Betaine Degradation Products by HPLC-MS: A Proposed Stability-Indicating Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a proposed framework for the analysis of undecylenamidopropyl betaine (B1666868) degradation products using a stability-indicating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. Due to a lack of specific published data on the forced degradation of undecylenamidopropyl betaine, this document outlines a scientifically grounded, albeit hypothetical, study. The proposed methodologies and expected results are based on the known chemistry of the molecule and established analytical techniques for similar amphoteric surfactants.

This compound is a mild, amphoteric surfactant widely used in personal care products. Its stability is a critical factor in ensuring product quality and safety. Understanding its degradation pathways and the resulting byproducts is essential for formulation development and regulatory compliance. This guide provides a comprehensive, proposed experimental protocol for a forced degradation study to identify and quantify potential degradation products.

Predicted Degradation Pathways

Based on its chemical structure, this compound is susceptible to two primary degradation pathways: hydrolysis of the amide bond and oxidation of the terminal alkene group.

  • Hydrolytic Degradation: Under acidic or basic conditions, the amide linkage is likely to hydrolyze, yielding undecylenic acid and N,N-dimethyl-N-(3-aminopropyl)glycine.

  • Oxidative Degradation: The terminal double bond of the undecylenoyl group is susceptible to oxidation, which can lead to the formation of various oxidized products, such as diols, or cleavage of the carbon-carbon double bond to form aldehydes and carboxylic acids.

Comparison of this compound and Its Potential Degradation Products

The following table summarizes the predicted retention times and mass spectral data for this compound and its principal hypothetical degradation products under the proposed HPLC-MS method.

CompoundPredicted Retention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Degradation Pathway
This compound12.5327.26268.21, 185.13, 102.10-
Undecylenic acid15.2185.15167.14, 139.12Hydrolysis
N,N-dimethyl-N-(3-aminopropyl)glycine5.8147.11102.09, 88.07, 58.07Hydrolysis
10,11-dihydroxy-undecylenamidopropyl betaine10.1361.27302.22, 185.13, 102.10Oxidation
Adipic acid mono-(amidopropyl betaine) ester9.5345.24286.19, 185.13, 102.10Oxidation

Experimental Protocols

A detailed methodology for the forced degradation study and the subsequent HPLC-MS analysis is proposed below.

Forced Degradation Study

1. Acidic Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH.

  • Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC-MS analysis.

2. Basic Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M HCl.

  • Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC-MS analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC-MS analysis.

HPLC-MS Method
  • Instrument: HPLC system coupled with a triple quadrupole or Orbitrap mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV.

Visualizations

Proposed Experimental Workflow

G cluster_0 Forced Degradation cluster_1 Sample Analysis Sample_Preparation Undecylenamidopropyl Betaine Stock Solution Acid_Hydrolysis Acidic Stress (0.1 M HCl, 60°C) Sample_Preparation->Acid_Hydrolysis Base_Hydrolysis Basic Stress (0.1 M NaOH, 60°C) Sample_Preparation->Base_Hydrolysis Oxidative_Degradation Oxidative Stress (3% H2O2, RT) Sample_Preparation->Oxidative_Degradation HPLC_Separation HPLC Separation (C18 Column, Gradient Elution) Acid_Hydrolysis->HPLC_Separation Base_Hydrolysis->HPLC_Separation Oxidative_Degradation->HPLC_Separation MS_Detection Mass Spectrometry (ESI+, MS and MS/MS) HPLC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Identification and Quantification) MS_Detection->Data_Analysis

Caption: Proposed workflow for forced degradation and HPLC-MS analysis.

Predicted Degradation Signaling Pathway

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Hydrolysis_Product_1 Undecylenic Acid Parent->Hydrolysis_Product_1 H⁺/OH⁻ Hydrolysis_Product_2 N,N-dimethyl-N- (3-aminopropyl)glycine Parent->Hydrolysis_Product_2 H⁺/OH⁻ Oxidation_Product_1 10,11-dihydroxy- This compound Parent->Oxidation_Product_1 [O] Oxidation_Product_2 Adipic acid mono- (amidopropyl betaine) ester Parent->Oxidation_Product_2 [O]

Caption: Predicted degradation pathways of this compound.

Cross-validation of Undecylenamidopropyl betaine performance with other zwitterionic surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Performance and Application

Zwitterionic surfactants, possessing both positive and negative charges within the same molecule, are integral components in a myriad of pharmaceutical and cosmetic formulations. Their unique properties, including high water solubility, mildness, and excellent stability, make them ideal for use as solubilizing agents, stabilizers, and permeation enhancers.[1][2] Among these, Undecylenamidopropyl Betaine distinguishes itself, particularly due to the undecylenic acid moiety, which imparts notable antimicrobial properties.[3] This guide provides a comprehensive cross-validation of this compound's performance against other commonly used zwitterionic surfactants, such as Cocamidopropyl Betaine and Lauramidopropyl Betaine, supported by available experimental data and detailed methodologies for comparative evaluation.

Performance Data Summary

The following table summarizes the key performance indicators for this compound and its counterparts. It is important to note that while extensive data is available for more common betaines, specific quantitative performance data for this compound is less prevalent in publicly accessible literature. The table is constructed based on information from technical data sheets and general scientific literature.

Performance MetricThis compoundCocamidopropyl BetaineLauramidopropyl Betaine
Primary Functions Cleansing, Foam Boosting, Antistatic, Antimicrobial[4][5]Cleansing, Foam Boosting, Viscosity Building, Mildness Enhancer[6][7]Cleansing, Conditioning, Antistatic, Viscosity Adjusting[8]
Active Substance (%) Data not available29-32[1][7]30-60[9]
pH (as is or 10% solution) Data not available4.5-7.0[1][7]7.0-9.0 (10% aqueous)[9]
Antimicrobial Efficacy Possesses inherent antifungal and antibacterial properties due to the undecylenic acid chain.[3]Generally considered to have weak antimicrobial activity.[10]Limited intrinsic antimicrobial activity.
Mildness/Irritation Generally considered mild.Mild, but can be associated with irritation due to impurities like DMAPA.[11]Generally considered mild, but can cause serious eye damage.[9]

Experimental Protocols

To facilitate a direct and objective comparison of these surfactants, standardized experimental protocols are essential. Below are detailed methodologies for key performance assessments.

Surface Tension and Critical Micelle Concentration (CMC) Determination

The efficacy of a surfactant in reducing surface tension is a critical measure of its performance.

Methodology: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method) [12][13]

  • Preparation of Solutions: Prepare a series of aqueous solutions of the surfactant at geometrically progressing concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 g/L).

  • Measurement: Utilize a tensiometer to measure the surface tension of each solution at a controlled temperature (e.g., 25°C). Ensure the platinum plate or ring is thoroughly cleaned and flamed before each measurement.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC and γcmc Determination: The CMC is identified as the concentration at which the surface tension plateaus. The surface tension at the CMC (γcmc) is the value of this plateau.

Foam Performance Evaluation (Ross-Miles Method)

This method assesses both the foam generation (foamability) and foam stability of a surfactant solution.[10][14]

Methodology: ASTM D1173 [10]

  • Apparatus: A standardized glass column with a reservoir at the top and a receiver at the bottom.

  • Procedure:

    • A specified volume (e.g., 200 mL) of a surfactant solution of a defined concentration (e.g., 1 g/L) is placed in the reservoir.

    • Another volume (e.g., 50 mL) of the same solution is placed in the receiver.

    • The solution from the reservoir is allowed to fall a specified height (e.g., 90 cm) into the receiver, generating foam.

  • Measurement:

    • The initial foam height is measured immediately after all the solution has fallen from the reservoir.

    • The foam height is then measured at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Antimicrobial Efficacy Assessment (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology: Broth Microdilution Method

  • Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Preparation of Microbial Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Suspend colonies in a sterile saline solution and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the microbial suspension to each well containing the surfactant dilutions. Include positive (microorganism in broth) and negative (broth only) controls. Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the surfactant at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay

This assay evaluates the potential of a substance to cause damage to cells.

Methodology: MTT Assay on L929 Fibroblast Cells [15][16]

  • Cell Culture: Culture L929 mouse fibroblast cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Exposure: Seed the cells in 96-well plates and allow them to adhere. Expose the cells to various concentrations of the surfactant solutions for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the exposure period, add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control cells.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

ExperimentalWorkflow_AntimicrobialEfficacy cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_surfactant Prepare Surfactant Stock & Serial Dilutions inoculation Inoculate Microtiter Plates prep_surfactant->inoculation prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_results Visually Assess for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Figure 1. Workflow for Determining Minimum Inhibitory Concentration (MIC).

ExperimentalWorkflow_FoamPerformance cluster_setup Setup cluster_generation Foam Generation cluster_measurement Measurement prep_solution Prepare Surfactant Solution fill_apparatus Fill Ross-Miles Apparatus prep_solution->fill_apparatus generate_foam Release Solution from Reservoir fill_apparatus->generate_foam measure_initial Measure Initial Foam Height generate_foam->measure_initial measure_stability Measure Foam Height at Intervals (1, 3, 5 min) measure_initial->measure_stability

Figure 2. Workflow for Foam Performance Evaluation using the Ross-Miles Method.

Conclusion

This compound presents a compelling profile as a zwitterionic surfactant, particularly in applications where antimicrobial properties are desired alongside cleansing and foaming. While direct, quantitative comparative data against other betaines is not extensively published, the established performance of its undecylenic acid component suggests a significant advantage in formulations aimed at controlling microbial growth. For a definitive performance comparison, it is recommended that researchers and formulation scientists conduct side-by-side evaluations using the standardized protocols outlined in this guide. This will enable a data-driven selection of the most appropriate zwitterionic surfactant to meet the specific requirements of their pharmaceutical or cosmetic formulations.

References

Purity Assessment of Synthesized Undecylenamidopropyl Betaine for Experimental Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized Undecylenamidopropyl betaine (B1666868) with common alternatives, focusing on purity assessment for experimental applications. The information presented is intended to assist researchers in selecting the most suitable surfactant for their needs and in establishing robust quality control protocols.

Introduction to Undecylenamidopropyl Betaine

This compound is a zwitterionic (amphoteric) surfactant belonging to the alkyl betaine class. It is synthesized through a two-step process: the amidation of undecylenic acid with 3-dimethylaminopropylamine (B130723) (DMAPA), followed by a quaternization reaction with chloroacetic acid. Its unique structure, featuring both a positive and a negative charge, makes it a mild and effective cleansing and foaming agent.

Purity Profile and Common Impurities

The synthesis process of this compound can result in the presence of several impurities that may impact experimental outcomes. It is crucial to identify and quantify these impurities to ensure the reliability and reproducibility of research results.

Table 1: Common Impurities in this compound and Alternatives

ImpurityThis compoundCocamidopropyl BetaineLauryl Glucoside
Starting Materials Undecylenic Acid, 3-Dimethylaminopropylamine (DMAPA), Sodium ChloroacetateFatty Acids (e.g., Lauric Acid), DMAPA, Sodium ChloroacetateLauryl Alcohol, Glucose
Intermediates/By-products AmidoamineAmidoamineN/A
Residual Salts Sodium Chloride (< 6.0%)[1][2][3]Sodium Chloride (< 6.0%)[1][2][3]Salt Percentage (≤ 3%)[4]
Other Free Fatty Acids, Glycerol (< 3%)[1]Free Fatty Acids, Free Amine (< 0.5%)[2][3]Residual Alcohol (≤ 1%)[4]

Comparative Performance of Surfactants

The choice of surfactant can significantly influence experimental parameters such as cell viability, protein stability, and formulation characteristics. This section compares the performance of this compound with two widely used alternatives: Cocamidopropyl betaine (an amphoteric surfactant) and Lauryl glucoside (a non-ionic surfactant).

Table 2: Performance Comparison of Surfactants

ParameterThis compoundCocamidopropyl BetaineLauryl Glucoside
Type AmphotericAmphotericNon-ionic
Mildness HighModerate to High[5]Very High[1]
Foaming Ability Good, stable foam[6][7]Excellent, rich lather[5]Moderate, stable foam[1]
Cleansing Performance Excellent[6][7]Excellent[8]Good[8]
Biodegradability Readily biodegradableReadily biodegradableReadily biodegradable[1]
Typical Active Matter ~30-35% in aqueous solution~30-35% in aqueous solution[1][2]~50% in aqueous solution[9]

Experimental Protocols for Purity Assessment

Accurate determination of purity is essential for the use of this compound in a research setting. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating and quantifying the main component and its impurities.

Principle: This method utilizes a reversed-phase column to separate compounds based on their hydrophobicity. An Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-UV absorbing compounds like betaines.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • ELSD Settings: Nebulizer temperature 30°C, Evaporator temperature 50°C, and gas flow rate adjusted for optimal signal-to-noise ratio.

  • Analysis: Inject the standards and samples. Identify and quantify the main peak and any impurity peaks by comparing their retention times and peak areas to the calibration curve.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[10][11][12][13][14]

Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O, MeOD)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte's signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a specific amount of the certified internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the solution.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 value).

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from this compound (e.g., the vinyl protons or the N-methyl protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Confirmation

FTIR is a rapid and non-destructive technique to confirm the presence of key functional groups in the synthesized molecule.

Principle: This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Place a small amount of the liquid or dried sample directly on the ATR crystal.

  • Acquire the spectrum.

  • Identify characteristic absorption bands for the amide group (C=O stretch around 1640 cm⁻¹ and N-H bend around 1550 cm⁻¹), the carboxylic acid salt (C=O stretch around 1600-1550 cm⁻¹), and the C-N bonds.

Visualizations

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results synthesis Synthesized this compound hplc HPLC-ELSD Analysis synthesis->hplc qnmr qNMR Analysis synthesis->qnmr ftir FTIR Analysis synthesis->ftir purity_determination Purity (%) and Impurity Profile hplc->purity_determination qnmr->purity_determination structure_confirmation Functional Group Confirmation ftir->structure_confirmation final_assessment Acceptance for Experimental Use purity_determination->final_assessment structure_confirmation->final_assessment

Caption: Workflow for the purity assessment of synthesized this compound.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Cell Signaling Pathway cluster_intervention Experimental Intervention receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression betaine This compound betaine->kinase1

Caption: Diagram illustrating the hypothetical inhibition of a signaling pathway by this compound.

References

Comparative study of the ecotoxicity of different betaine-based surfactants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Ecotoxicity of Betaine-Based Surfactants

Betaine-based surfactants, a class of amphoteric surface-active agents, are increasingly utilized in personal care, cosmetic, and household cleaning products due to their mildness, good foaming properties, and compatibility with other surfactant types.[1] Derived from natural sources like coconut oil, they are often perceived as environmentally benign.[2] However, their widespread use necessitates a thorough evaluation of their environmental impact, particularly their toxicity to aquatic ecosystems. This guide provides a comparative overview of the ecotoxicity of different betaine-based surfactants, supported by experimental data and standardized testing protocols.

Comparative Ecotoxicity Data

The ecotoxicity of a surfactant is typically evaluated by determining the concentration that causes a specific effect in a certain percentage of a test population over a set period. Key metrics include the EC50 (median effective concentration) for effects like immobilization or growth inhibition, and the LC50 (median lethal concentration) for mortality. The data below summarizes acute toxicity values for two common betaine-based surfactants: Cocamidopropyl Betaine (CAPB) and Lauryl Betaine.

Surfactant NameOrganismTest TypeEndpointConcentration (mg/L)Exposure (h)Reference
Cocamidopropyl Betaine Fish (Brachydanio rerio)Acute ToxicityLC501 - 1096[3]
Cocamidopropyl Betaine Crustacean (Daphnia magna)Acute ImmobilisationEC506.548[3]
Cocamidopropyl Betaine Algae (Desmodesmus subspicatus)Growth InhibitionEC501 - 1072[3]
Cocamidopropyl Betaine Marine Macroalga (Ulva lactuca)Phytotoxicity->10 (effects observed)120[4][5]
Lauryl Betaine FishAcute ToxicityLC506.7-[6]

Generally, the aquatic toxicity of amphoteric surfactants like betaines is influenced by the length of the hydrophobic alkyl chain, with toxicity often increasing with chain length.[7] While considered readily biodegradable[2][8][9], some betaines are classified as very toxic or moderately toxic to aquatic life.[3][8]

Experimental Protocols for Aquatic Toxicity Testing

The data presented is typically generated using internationally standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure consistency and comparability.[10][11]

1. Alga, Growth Inhibition Test (Based on OECD 201)

  • Principle : This test assesses a substance's effect on the growth of freshwater microalgae or cyanobacteria.[10]

  • Test Organism : Commonly used species include Pseudokirchneriella subcapitata.[10]

  • Methodology : Exponentially growing algal cultures are exposed to a range of surfactant concentrations for 72 hours.[10] Algal growth is measured at 24-hour intervals by cell counts or a surrogate measurement like chlorophyll (B73375) fluorescence.

  • Test Conditions : Tests are conducted under constant illumination (continuous light) and temperature (21-24°C), with the pH maintained between 6.0 and 9.0.[10]

  • Endpoint : The primary endpoint is the inhibition of growth, expressed as the 72-hour EC50 value, which is the concentration that causes a 50% reduction in either growth rate or yield compared to a control.

2. Daphnia sp. Acute Immobilisation Test (Based on OECD 202)

  • Principle : This acute toxicity test determines the concentration at which a substance immobilizes the freshwater crustacean Daphnia magna.

  • Test Organism : Young daphnids (Daphnia magna), aged less than 24 hours, are used.

  • Methodology : The daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system for 48 hours.

  • Test Conditions : The test is performed in the dark at a constant temperature (e.g., 20°C).

  • Endpoint : The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The result is expressed as the 48-hour EC50 value.

3. Fish, Acute Toxicity Test (Based on OECD 203)

  • Principle : This test measures the mortality rate of fish exposed to a range of concentrations of a chemical.

  • Test Organism : Common test species include Zebrafish (Brachydanio rerio).[3]

  • Methodology : Fish are exposed to the test substance, typically for a period of 96 hours. Mortality is recorded at 24, 48, 72, and 96 hours, and the concentrations are compared to a control group.

  • Test Conditions : Key parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within species-specific limits.

  • Endpoint : The primary endpoint is mortality. The LC50 is calculated at the end of the 96-hour exposure period.

Visualizing Key Concepts

To better understand the processes and relationships in ecotoxicity studies of surfactants, the following diagrams illustrate a typical experimental workflow, the factors influencing toxicity, and the primary mechanism of action at the cellular level.

G cluster_prep Preparation cluster_test Testing Phase cluster_analysis Data Analysis A Select Surfactant & Test Organisms B Prepare Stock & Test Solutions (Series of Concentrations) A->B C Range-Finding Test (Determine Broad Toxicity Range) B->C D Definitive Test (Exposure to Narrowed Concentrations) C->D E Observe & Record Endpoints (e.g., Mortality, Immobilization, Growth Inhibition) D->E F Statistical Analysis (Dose-Response Curve) E->F G Calculate EC50 / LC50 Values F->G

Standard workflow for aquatic ecotoxicity testing.

G cluster_props Physicochemical Properties cluster_env Environmental Factors A Surfactant Chemical Structure B Alkyl Chain Length A->B C Head Group Type (Betaine) A->C F Ecotoxicity (Effect on Aquatic Life) B->F Toxicity increases with length C->F D Biodegradability D->F High biodegradability reduces persistence E Bioaccumulation Potential E->F Low potential for betaines

Factors influencing the ecotoxicity of surfactants.

G cluster_cell Cell Membrane Disruption A Surfactant Monomers in Solution C Interaction & Insertion of Monomers into Membrane A->C B Lipid Bilayer (Cell Membrane) B->C D Increased Membrane Permeability & Fluidity C->D E Loss of Integrity, Pore Formation D->E F Leakage of Intracellular Contents E->F G Cell Lysis & Death F->G

Conceptual mechanism of surfactant-induced cytotoxicity.

References

Safety Operating Guide

Proper Disposal of Undecylenamidopropyl Betaine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Undecylenamidopropyl Betaine (B1666868) could be located. The following disposal procedures are based on information for similar amphoteric surfactants, such as Cocamidopropyl Betaine and general principles of laboratory chemical waste management. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Undecylenamidopropyl betaine is an amphoteric surfactant used in various laboratory and cosmetic applications. While it is generally considered to be of low toxicity, proper disposal is crucial to ensure personnel safety and environmental protection. This guide provides essential information on the safe handling and disposal of this compound in a laboratory setting.

Safety and Handling

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Work in a well-ventilated area to avoid inhalation of any dusts or aerosols.[1][3] In case of skin or eye contact, rinse the affected area thoroughly with water.[1][2][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds, providing a basis for understanding its physical and toxicological properties.

PropertyValueSource
This compound
Molecular Weight326.5 g/mol [5]
Cocamidopropyl Betaine (Related Compound)
Acute Oral Toxicity (LD50, rat)> 2000 mg/kg[3]
Aquatic Toxicity (EC50, Daphnia magna)6.5 mg/L[2]
Aquatic Toxicity (LC50, Brachydanio rerio)1.0 - 10.0 mg/L[2]
Betaine (Related Compound)
Melting Point301 °C[4]
Solubility in Water160 g/100mL (25°C)[6]

Disposal Procedures

The proper disposal of this compound depends on the quantity and concentration of the waste. Always follow your institution's specific waste disposal protocols. The general workflow for disposal is outlined below.

start Start: Undecylenamidopropyl Betaine Waste assess Assess Waste: - Pure compound or dilute solution? - Contaminated with other hazardous materials? start->assess small_spill Small Spill or Residue assess->small_spill Small quantity or dilute large_spill Large Spill or Bulk Waste assess->large_spill Large quantity or concentrated absorb Absorb with inert material (e.g., vermiculite, sand) small_spill->absorb consult_ehs Consult Institutional EHS for guidance large_spill->consult_ehs collect Collect in a labeled, sealable container absorb->collect dispose_solid Dispose of as solid chemical waste collect->dispose_solid dispose_liquid Dispose of as liquid chemical waste consult_ehs->dispose_liquid end End: Proper Disposal dispose_solid->end dispose_liquid->end

Disposal workflow for this compound.
Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Determine if the this compound waste is in a solid or liquid form.

    • Segregate it from other waste streams to avoid accidental mixing with incompatible chemicals.

  • Small Spills and Residues:

    • For small liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or earth.[2]

    • Sweep up the absorbed material and place it into a designated and properly labeled chemical waste container.[6][7]

    • Clean the spill area with soap and water.

  • Bulk Liquid Waste:

    • Do not pour concentrated solutions of this compound down the drain.[6]

    • Collect liquid waste in a clearly labeled, sealed container.

    • Consult your institution's EHS for specific instructions on the disposal of liquid chemical waste. In some cases, dilution and neutralization may be required before disposal.

  • Bulk Solid Waste:

    • Collect solid this compound waste in a labeled, sealed container.

    • Dispose of the container through your institution's hazardous waste disposal program.

  • Contaminated Materials:

    • Any materials, such as paper towels or PPE, that are contaminated with this compound should be placed in a sealed bag and disposed of as solid chemical waste.

Environmental Considerations

While some sources suggest that betaine compounds are readily biodegradable, the aquatic toxicity data for the related cocamidopropyl betaine indicates that it can be harmful to aquatic life.[7][8] Therefore, it is crucial to prevent this compound from entering waterways.[8] Always dispose of this chemical through designated waste streams to minimize environmental impact.

References

Essential Safety and Logistical Information for Handling Undecylenamidopropyl Betaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Providing comprehensive and accurate safety information is paramount for the safe handling of chemicals in a laboratory setting. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for Undecylenamidopropyl betaine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling similar amphoteric surfactants and information available for related compounds. It is crucial to supplement this guidance with a substance-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE plan is mandatory to ensure the safety of all personnel. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes that can cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact that may lead to irritation or allergic reactions.
Body Protection A chemical-resistant lab coat or apron worn over long pants and closed-toe shoes.Protects skin from accidental splashes and contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.Minimizes inhalation of airborne particles.

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical to minimize exposure and ensure a safe laboratory environment.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review available safety information and conduct risk assessment prep_ppe Select and inspect appropriate PPE prep_sds->prep_ppe prep_workspace Ensure proper ventilation and access to safety equipment prep_ppe->prep_workspace handling_don Don required PPE prep_workspace->handling_don handling_weigh Weigh/dispense in a designated area, minimizing dust/aerosol generation handling_don->handling_weigh handling_use Perform experimental procedures handling_weigh->handling_use cleanup_decontaminate Decontaminate work surfaces handling_use->cleanup_decontaminate cleanup_doff Doff PPE in the correct sequence cleanup_decontaminate->cleanup_doff cleanup_dispose Dispose of waste and contaminated PPE according to institutional and local regulations cleanup_doff->cleanup_dispose

Caption: Standard operating procedure for handling this compound.

Operational and Disposal Plans

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Management:

  • In case of a spill, avoid generating dust.

  • Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.

  • Ensure adequate ventilation during cleanup.

Disposal:

  • Dispose of waste material and contaminated PPE in accordance with all applicable federal, state, and local regulations.

  • Do not allow the material to enter sewers or waterways.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.

This guidance is intended to provide essential safety and logistical information. It is imperative that all users consult available safety resources and conduct a thorough risk assessment before handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.